Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
描述
属性
IUPAC Name |
diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4Si/c1-4-14-16(3,15-5-2)8-6-7-12-9-11-10-13-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTARVPUIYXHRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCOCC1CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101638-90-8 | |
| Record name | Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101638-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2044638 | |
| Record name | 3-(Methyldiethoxysilyl)propyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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CAS No. |
2897-60-1 | |
| Record name | γ-Glycidoxypropylmethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2897-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2897-60-1 | |
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| Record name | Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Methyldiethoxysilyl)propyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2,3-epoxypropoxy)propyl]diethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXY(METHYL)(3-(OXIRAN-2-YLMETHOXY)PROPYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H04254P08T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane: Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, a versatile organosilane, holds a significant position in the realm of materials science and bioconjugation. Its unique bifunctional nature, possessing both a reactive epoxy group and hydrolyzable ethoxysilane moieties, allows it to act as a crucial coupling agent, bridging the interface between organic and inorganic materials. This technical guide provides a comprehensive overview of its chemical structure, reactivity, and applications, with a focus on experimental protocols and data presentation for the scientific community.
Chemical Structure and Identification
This compound is characterized by a central silicon atom bonded to a methyl group, two ethoxy groups, and a propyl chain terminating in a glycidyl ether. This structure imparts both inorganic reactivity through the silane and organic reactivity through the epoxy ring.
Chemical Structure:
Identifiers and Properties:
| Property | Value | Reference(s) |
| IUPAC Name | diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | [1] |
| CAS Number | 2897-60-1 | [2][3] |
| Molecular Formula | C11H24O4Si | [1][3] |
| Molecular Weight | 248.39 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 122-126 °C (at 5 mmHg) | [2] |
| Density | 0.978 g/cm³ | [2] |
| Refractive Index | 1.431 | [2] |
| Flash Point | >110 °C | [2] |
| SMILES | CCO--INVALID-LINK--(CCCOCC1CO1)OCC | [1] |
| InChI | InChI=1S/C11H24O4Si/c1-4-14-16(3,15-5-2)8-6-7-12-9-11-10-13-11/h11H,4-10H2,1-3H3 | [1] |
| InChIKey | OTARVPUIYXHRRB-UHFFFAOYSA-N | [2] |
Chemical Reactivity
The reactivity of this compound is governed by its two primary functional groups: the ethoxysilane and the epoxy ring.
Hydrolysis and Condensation of Ethoxysilane Groups
In the presence of water, the ethoxy groups (-OCH2CH3) undergo hydrolysis to form reactive silanol groups (-Si-OH). These silanols can then condense with other silanols or with hydroxyl groups on the surface of inorganic substrates (like silica, glass, or metal oxides) to form stable siloxane bonds (-Si-O-Si- or -Si-O-Substrate). This process is fundamental to its application as a surface modification and adhesion-promoting agent. The reaction is typically catalyzed by acids or bases.
Caption: Hydrolysis and Condensation Pathway.
Ring-Opening Reactions of the Epoxy Group
The oxirane (epoxy) ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be initiated by a variety of nucleophiles, including amines, alcohols, thiols, and carboxylic acids. This reactivity allows for the covalent attachment of organic molecules, polymers, or biomolecules to surfaces previously functionalized with the silane. The reaction can be catalyzed by both acids and bases.
Caption: Epoxy Ring-Opening Reaction.
Experimental Protocols
The following are representative experimental protocols for common applications of this compound.
Surface Modification of Silica Nanoparticles
This protocol details the grafting of the silane onto the surface of silica nanoparticles to introduce reactive epoxy groups.
Materials:
-
Silica nanoparticles (e.g., 100 nm diameter)
-
This compound
-
Anhydrous Toluene
-
Triethylamine (catalyst)
-
Ethanol
-
Deionized water
Procedure:
-
Activation of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120 °C for 24 hours to remove adsorbed water.
-
Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of nanoparticles in 50 mL of toluene) using ultrasonication for 30 minutes to ensure a uniform suspension.
-
Silanization Reaction:
-
To the silica nanoparticle suspension, add this compound (e.g., 5% w/w relative to the silica nanoparticles).
-
Add a catalytic amount of triethylamine (e.g., 0.1% v/v of the total solution volume).
-
Reflux the mixture at 110 °C for 24 hours under a nitrogen atmosphere with constant stirring.
-
-
Washing and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Centrifuge the suspension to collect the functionalized silica nanoparticles.
-
Wash the nanoparticles sequentially with toluene and ethanol (three times each) to remove unreacted silane and catalyst.
-
Finally, dry the functionalized nanoparticles in a vacuum oven at 60 °C overnight.
-
-
Characterization: The successful grafting can be confirmed by Fourier-transform infrared spectroscopy (FTIR), looking for the characteristic peaks of the epoxy group, and by thermogravimetric analysis (TGA) to quantify the amount of grafted silane.
Caption: Experimental Workflow for Surface Modification.
Sol-Gel Synthesis of Hybrid Organic-Inorganic Materials
This protocol describes the formation of a hybrid material through the co-condensation of the silane with a silica precursor.
Materials:
-
This compound
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) as a catalyst
Procedure:
-
Pre-hydrolysis:
-
In a flask, mix this compound and TEOS in the desired molar ratio (e.g., 1:4).
-
In a separate beaker, prepare a solution of ethanol, deionized water, and HCl (e.g., ethanol:water:HCl molar ratio of 4:1:0.001).
-
-
Hydrolysis and Condensation:
-
Slowly add the acidic water/ethanol solution to the silane mixture with vigorous stirring.
-
Continue stirring the solution at room temperature for 24 hours to allow for hydrolysis and condensation to occur, leading to the formation of a sol.
-
-
Gelation:
-
Pour the sol into a mold and leave it undisturbed at room temperature for gelation to occur. The gelation time will vary depending on the specific conditions.
-
-
Aging and Drying:
-
Once gelled, age the gel in a sealed container for a period of time (e.g., 48 hours) to strengthen the siloxane network.
-
Dry the gel slowly, for example, by controlled evaporation of the solvent at a slightly elevated temperature (e.g., 40-60 °C) over several days to obtain the final hybrid material.
-
-
Characterization: The resulting material can be characterized by techniques such as solid-state NMR to confirm the chemical structure and scanning electron microscopy (SEM) to study its morphology.
Conclusion
This compound is a powerful and versatile molecule for researchers in materials science and drug development. Its dual reactivity allows for the creation of a wide range of functionalized surfaces and hybrid materials with tailored properties. The experimental protocols provided herein serve as a starting point for the practical application of this important chemical, enabling further innovation in areas such as controlled drug delivery, diagnostics, and advanced materials.
References
An In-depth Technical Guide to the Physicochemical Properties of (3-Glycidoxypropyl)methyldiethoxysilane (CAS 2897-60-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound with CAS number 2897-60-1, identified as (3-Glycidoxypropyl)methyldiethoxysilane. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Physicochemical Properties
(3-Glycidoxypropyl)methyldiethoxysilane is a versatile organosilane compound featuring both a reactive epoxy group and hydrolyzable ethoxysilane groups. This dual functionality allows it to act as a molecular bridge between organic and inorganic materials, making it a valuable coupling agent in various industrial applications, including coatings, adhesives, and composites.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of (3-Glycidoxypropyl)methyldiethoxysilane, compiled from various sources.
| Property | Value | Conditions |
| Molecular Formula | C₁₁H₂₄O₄Si | - |
| Molecular Weight | 248.39 g/mol | - |
| Appearance | Colorless to light yellow liquid | Ambient |
| Melting Point | < 0 °C | - |
| Boiling Point | 122-126 °C | at 5 mm Hg |
| Density | 0.978 g/mL | at 25 °C |
| Refractive Index (n20/D) | 1.431 | at 20 °C |
| Flash Point | > 110 °C (> 230 °F) | Closed Cup |
| Vapor Pressure | 0 - 7910 Pa | at 25 °C |
| Water Solubility | 1.2 - 1000 g/L (Reacts slowly with water) | at 20 °C |
| Log P (Octanol/Water) | -0.7 - 2.7 | at 20 °C |
| Identifier | Value |
| CAS Number | 2897-60-1 |
| InChIKey | OTARVPUIYXHRRB-UHFFFAOYSA-N |
| SMILES | CCO--INVALID-LINK--(CCCOCC1CO1)OCC |
| EC Number | 220-780-8 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below, based on internationally recognized standards.
Boiling Point Determination (Following OECD Guideline 103)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
A reaction vessel with a heating mantle.
-
A temperature measuring device (e.g., a calibrated thermometer or thermocouple).
-
A reflux condenser to minimize the loss of volatile components.
-
A pressure measurement device.
Procedure:
-
The liquid is placed in the reaction vessel.
-
The pressure is adjusted to the desired level (e.g., atmospheric pressure).
-
The liquid is heated, and the temperature is recorded continuously.
-
The boiling point is the temperature at which a steady stream of bubbles is observed, and the temperature of the vapor phase remains constant.
Density Determination (Following ASTM D4052)
This method covers the determination of the density of liquids using a digital density meter.
Apparatus:
-
A digital density meter capable of meeting the required precision.
-
A calibrated temperature sensor.
-
Syringes for sample injection.
Procedure:
-
The digital density meter is calibrated using two reference standards of known density (e.g., dry air and distilled water).
-
The sample is equilibrated to the measurement temperature.
-
A small volume of the sample is injected into the oscillating U-tube of the density meter.
-
The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
-
The density value is displayed by the instrument.
Flash Point Determination (Following ASTM D93 - Pensky-Martens Closed Cup Method)
The flash point is the lowest temperature at which the vapors of the material will ignite when an ignition source is applied.
Apparatus:
-
Pensky-Martens closed-cup tester, consisting of a test cup, a lid with an ignition source, and a heating source.
-
A calibrated thermometer.
Procedure:
-
The sample is placed in the test cup, and the lid is secured.
-
The sample is heated at a slow, constant rate.
-
At specified temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which a flash is observed.
Visualizations
Experimental Workflow: Flash Point Determination
Caption: Workflow for Flash Point Determination.
Logical Relationship: Mechanism of Action as a Coupling Agent
Caption: Mechanism of Silane Coupling Agent.
Synthesis of (3-Glycidoxypropyl)methyldiethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Glycidoxypropyl)methyldiethoxysilane (GPMDES) is a versatile organosilane coupling agent widely utilized in materials science. Its dual functionality, featuring a reactive epoxy group and hydrolyzable ethoxy groups, enables it to act as a molecular bridge between inorganic substrates and organic polymers. This unique characteristic enhances adhesion, improves mechanical properties, and increases the durability of a wide range of materials, making it a valuable component in the formulation of adhesives, sealants, coatings, and composites. This technical guide provides an in-depth overview of the primary synthesis methods for GPMDES, complete with experimental protocols and quantitative data.
Core Synthesis Method: Hydrosilylation
The most prevalent industrial method for synthesizing (3-Glycidoxypropyl)methyldiethoxysilane is the hydrosilylation of allyl glycidyl ether (AGE) with methyldiethoxysilane. This addition reaction involves the attachment of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the allyl group in AGE. The reaction is typically catalyzed by a platinum-based catalyst.
Reaction Pathway: Hydrosilylation of Allyl Glycidyl Ether
Caption: Hydrosilylation of Allyl Glycidyl Ether with Methyldiethoxysilane.
Experimental Protocols
While specific industrial protocols are often proprietary, the following is a representative experimental procedure for the synthesis of (3-Glycidoxypropyl)methyldiethoxysilane via hydrosilylation, based on established chemical principles and data from related syntheses.
Protocol 1: Platinum-Catalyzed Hydrosilylation
Materials:
-
Allyl glycidyl ether (AGE)
-
Methyldiethoxysilane
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Toluene (anhydrous)
-
Inhibitor (e.g., a phosphine or amine, if needed to control reactivity)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Inert gas supply (e.g., nitrogen or argon)
-
Distillation apparatus
Procedure:
-
Preparation: The reaction apparatus is thoroughly dried and assembled. The system is then purged with an inert gas to remove air and moisture.
-
Charging the Reactor: The reaction flask is charged with allyl glycidyl ether and a suitable amount of anhydrous toluene.
-
Catalyst Addition: The platinum catalyst is added to the reaction mixture. The concentration of the catalyst is critical and typically ranges from 5 to 50 ppm of platinum relative to the reactants.
-
Heating: The mixture is heated to the desired reaction temperature, generally between 60°C and 120°C.
-
Addition of Silane: Methyldiethoxysilane is added dropwise from the dropping funnel to the heated mixture under constant stirring. The addition rate is controlled to maintain the reaction temperature and prevent exothermic runaway.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the Si-H bond.
-
Post-Reaction: Once the reaction is complete, the mixture is cooled to room temperature.
-
Purification: The crude product is purified by vacuum distillation to remove the solvent, any unreacted starting materials, and byproducts. The final product is a colorless liquid.
Quantitative Data
The yield and purity of (3-Glycidoxypropyl)methyldiethoxysilane are highly dependent on the reaction conditions, including the catalyst type and concentration, reaction temperature, and reactant molar ratio. The following table summarizes typical quantitative data for this synthesis and related hydrosilylation reactions.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio (AGE:Silane) | 1:1 to 1.2:1 | A slight excess of the olefin can help drive the reaction to completion. |
| Catalyst Concentration (Platinum) | 5 - 50 ppm | Higher concentrations can lead to side reactions. |
| Reaction Temperature | 60 - 120 °C | Temperature is optimized to balance reaction rate and selectivity. |
| Reaction Time | 1 - 6 hours | Dependent on temperature and catalyst loading. |
| Yield | 70 - 95% | Yields can vary based on the specific conditions and catalyst used. |
| Purity (Post-Distillation) | > 97% | High purity is achievable with efficient distillation. |
Alternative Synthesis Method
An alternative, though less common, method for the synthesis of (3-Glycidoxypropyl)methyldiethoxysilane involves the reaction of (3-chloropropyl)methyldiethoxysilane with an epoxide, typically in the presence of a base.
Reaction Pathway: Williamson Ether Synthesis Approach
Caption: Alternative synthesis via a Williamson ether-like reaction.
This method is generally less favored for industrial production due to the potential for side reactions and the handling of chlorinated intermediates.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of (3-Glycidoxypropyl)methyldiethoxysilane.
Navigating the Safe Handling of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane (CAS No. 2897-60-1). Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes data from multiple safety data sheets and chemical suppliers to present a comprehensive overview of hazards, protective measures, and emergency procedures.
Chemical Identification and Properties
This compound is a versatile chemical intermediate utilized in various applications, including the synthesis of pharmaceuticals and as a component in adhesives, sealants, and coatings.[1][2] Its dual functional groups, a silane and an epoxide, allow for diverse chemical reactions.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C11H24O4Si | [3] |
| Molecular Weight | 248.39 g/mol | [3][4] |
| Appearance | Liquid | [3][5] |
| Boiling Point | 284.7 ± 20.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 100.2 ± 22.2 °C | [5] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [5] |
| Refractive Index | 1.440 | [5] |
Hazard Identification and GHS Classification
This substance is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with skin and eye irritation, with potential for allergic skin reactions and genetic defects.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction[2] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[2] |
| Flammable liquids | 4 | Combustible liquid |
Signal Word: Warning
Hazard Pictograms:
-
Health Hazard
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and prevent accidents.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Install and maintain eyewash stations and safety showers in close proximity to the workstation.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this chemical.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may also be necessary. | NIOSH (US) or EN 166 (EU) approved. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and a lab coat. | |
| Respiratory | If vapors or aerosols are generated, use a respirator with an appropriate filter type (e.g., ABEK).[7] Ensure proper maintenance, cleaning, and testing of respiratory devices.[7] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8] No smoking.[7]
-
Take precautionary measures against static discharge.[7][8] Ground and bond containers and receiving equipment.[7][8]
-
Wash hands thoroughly after handling.
-
Handle and store under an inert gas as the substance is moisture-sensitive.[7]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep the container tightly closed.[7]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7][9]
-
Store away from incompatible materials such as strong oxidizing agents, acids, bases, and water.[7]
Emergency Procedures
A clear and well-rehearsed emergency plan is essential.
First-Aid Measures
Table 4: First-Aid Protocols
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[7][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[7][8] Hazardous decomposition products include carbon oxides and silicon oxides.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
-
Further Information: Use water spray to cool unopened containers.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.[7] Remove all sources of ignition.[7][8]
-
Environmental Precautions: Prevent the product from entering drains.[7]
-
Containment and Cleanup: Cover drains.[7] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[7] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8] Clean the affected area thoroughly.[7]
Stability and Reactivity
-
Reactivity: Vapors may form explosive mixtures with air.[7]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[7]
-
Possibility of Hazardous Reactions: Violent reactions are possible with strong oxidizing agents.[7]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[7]
-
Incompatible Materials: Strong oxidizing agents, acids, bases, and water.[7]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and silicon oxides.[7]
Experimental Protocols Cited
Detailed experimental protocols for the toxicological and ecological data cited in safety data sheets are typically based on standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development). For instance, biodegradability is often assessed using OECD Test Guideline 310, and toxicity to aquatic life is evaluated using guidelines like OECD Test Guideline 209 (activated sludge) or Regulation (EC) No. 440/2008, Annex, C.3 (algae).[7] Researchers should refer to these specific guidelines for detailed methodologies.
Visualized Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.
Caption: Workflow for safe handling of this compound.
References
- 1. Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane (2897-60-1) at Nordmann - nordmann.global [nordmann.global]
- 2. Buy this compound | 2897-60-1 [smolecule.com]
- 3. This compound | C11H24O4Si | CID 62467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound CAS 2897-60-1 to Improve Mechanical Strength - MSPACE.PL [mspace.pl]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. canbipharm.com [canbipharm.com]
In-Depth Technical Guide: Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, a versatile organosilane compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize this chemical for surface modification, bioconjugation, and materials science applications.
Chemical Identity and Synonyms
This compound is a bifunctional molecule containing a reactive epoxy (oxirane) group and hydrolyzable ethoxysilyl groups. This dual functionality allows it to act as a coupling agent, bridging organic and inorganic materials.
Systematic Name: diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane[1]
CAS Number: 2897-60-1[1][2][3][4]
A comprehensive list of its common synonyms and identifiers is provided below:
-
(3-(2,3-Epoxypropoxy)propyl)diethoxymethylsilane
-
(3-Glycidoxypropyl)methyldiethoxysilane[2]
-
(3-Glycidyloxypropyl)methyldiethoxysilane[2]
-
2-[[3-(Diethoxymethylsilyl)propoxy]methyl]-oxirane[4]
-
diethoxy-3-glycidoxypropylmethylsilane[1]
-
diethoxy[3-(glycidyloxy)propyl]methylsilane[6]
-
Diethoxymethyl[3-(oxiranylmethoxy)propyl]-silane[4]
-
Silane, diethoxymethyl(3-(oxiranylmethoxy)propyl)-[1]
-
γ-Glycidoxypropylmethyldiethoxysilane[6]
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C11H24O4Si | [1][4][5] |
| Molecular Weight | 248.39 g/mol | [1][2][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 122-126 °C (at 5 mmHg) | [2] |
| 284.7±20.0 °C (at 760 mmHg) | [6] | |
| Density | 0.978 g/cm³ | [2] |
| 1.0±0.1 g/cm³ | [6] | |
| Refractive Index | 1.431 | [2] |
| 1.440 | [6] | |
| Flash Point | >110 °C | [2] |
| 100.2±22.2 °C | [6] | |
| Purity | ≥97% | [6][7] |
Experimental Protocol: Surface Modification of Glass Substrates
This protocol provides a detailed methodology for the functionalization of glass surfaces using this compound. This process creates a surface with reactive epoxy groups that can be used for the subsequent covalent immobilization of biomolecules.
Materials:
-
Glass slides or coverslips
-
This compound
-
Acetone
-
Ethanol
-
Deionized water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the glass substrates by sonicating them in a solution of detergent and deionized water for 15-20 minutes.
-
Rinse the substrates extensively with deionized water to remove all traces of detergent.
-
Sonicate the substrates in acetone for 10 minutes, followed by sonication in ethanol for 10 minutes to remove organic residues.
-
Rinse again with deionized water and dry the substrates under a stream of nitrogen gas.
-
To activate the surface by generating hydroxyl groups, treat the clean, dry substrates with oxygen plasma for 3-5 minutes. Alternatively, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
After piranha treatment, rinse the substrates copiously with deionized water and dry them in an oven at 110°C for at least 30 minutes.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene or acetone. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and self-condensation of the silane in solution.
-
Immerse the activated and dried glass substrates in the silane solution for 1-2 hours at room temperature with gentle agitation. This step should be performed in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).
-
After the immersion, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent (toluene or acetone) to remove any unbound silane.
-
-
Curing:
-
Cure the silanized substrates by baking them in an oven at 110-120°C for 1 hour. This step promotes the formation of stable covalent bonds between the silane and the glass surface, as well as cross-linking between adjacent silane molecules.
-
-
Post-Curing Rinse and Storage:
-
After curing, allow the substrates to cool to room temperature.
-
Rinse the functionalized substrates with acetone and then ethanol to remove any remaining unbound silane.
-
Dry the substrates under a stream of nitrogen.
-
The epoxy-functionalized substrates are now ready for subsequent applications, such as the immobilization of proteins or other biomolecules. Store the functionalized substrates in a desiccator to protect them from moisture.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the surface functionalization process and subsequent biomolecule immobilization.
Caption: Workflow for surface functionalization and biomolecule immobilization.
This diagram outlines the key stages, from preparing the initial substrate to achieving a biofunctionalized surface ready for various research and development applications. The process leverages the dual reactivity of the silane to first anchor to the substrate and then present a reactive epoxy group for further chemical modification.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane (2897-60-1) at Nordmann - nordmann.global [nordmann.global]
The Pivotal Role of the Epoxy Group in Silane Coupling Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the epoxy group in silane coupling agents, providing a comprehensive resource for professionals in research, materials science, and drug development. Silane coupling agents are bifunctional molecules that act as a molecular bridge between inorganic substrates and organic polymers, significantly enhancing adhesion and the overall performance of composite materials, coatings, and adhesives.[1][2] The epoxy functionality, in particular, offers a versatile and highly reactive pathway for creating strong, durable covalent bonds with a wide range of organic matrices.[3][4]
The Dual Nature of Epoxy Silane Coupling Agents
Epoxy silane coupling agents possess a unique molecular architecture characterized by two distinct reactive moieties:
-
The Silane Group: Typically a hydrolyzable alkoxy group (e.g., methoxy or ethoxy) attached to a silicon atom. In the presence of moisture, these groups hydrolyze to form reactive silanol groups (Si-OH).[2][5] These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, and metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate).[5] This reaction anchors the coupling agent to the inorganic surface.
-
The Epoxy Group: An organic functional group, also known as an oxirane ring. This three-membered ring is highly strained and, therefore, susceptible to ring-opening reactions with a variety of nucleophiles.[2][6] This reactivity allows the epoxy group to form strong covalent bonds with functional groups present in organic polymers, such as amines, carboxyls, and hydroxyls.[5][7]
This dual functionality enables epoxy silanes to effectively "couple" dissimilar materials at the molecular level, creating a robust and stable interface that enhances stress transfer and improves the material's overall mechanical and chemical resistance.[3][8]
Mechanism of Action: A Two-Step Process
The efficacy of epoxy silane coupling agents is rooted in a two-step reaction mechanism: hydrolysis and condensation of the silane group, followed by the reaction of the epoxy group with the organic matrix.
Hydrolysis and Condensation of the Silane Group
The initial step involves the hydrolysis of the alkoxy groups on the silicon atom in the presence of water to form silanol groups.[9] This reaction is often catalyzed by adjusting the pH to a slightly acidic condition (pH 4.5-5.5) with an acid like acetic acid.[10] The generated silanols can then undergo two primary reactions:
-
Condensation with Surface Hydroxyls: The silanol groups react with hydroxyl groups on the inorganic substrate to form stable siloxane bonds (Si-O-Substrate), covalently attaching the silane to the surface.[9]
-
Self-Condensation: Silanol groups can also condense with each other to form a cross-linked polysiloxane network at the interface. This network can enhance the durability and hydrolytic stability of the interfacial region.[11]
Reaction of the Epoxy Group
Once the silane is anchored to the inorganic surface, the organic-facing epoxy group is available to react with the polymer matrix during curing. The strained three-membered ring of the epoxy group readily undergoes ring-opening reactions with various functional groups present in the organic resin.[2] Common reaction partners include:
-
Amines (-NH2): Primary and secondary amines are excellent nucleophiles that attack the carbon atom of the epoxy ring, leading to the formation of a stable carbon-nitrogen bond and a hydroxyl group.[12]
-
Carboxylic Acids (-COOH): Carboxylic acids can also open the epoxy ring, forming an ester linkage and a hydroxyl group. This reaction is often catalyzed.[13][14]
-
Hydroxyls (-OH): Under certain conditions, hydroxyl groups can react with the epoxy ring, though this reaction is generally slower than with amines or carboxylic acids.
The choice of epoxy silane should be matched to the chemistry of the polymer matrix to ensure an efficient coupling reaction.[15]
Quantitative Performance Enhancement
The use of epoxy silane coupling agents leads to significant and measurable improvements in the mechanical and physical properties of composite materials and adhesives.
| Property Enhanced | Material System | Improvement | Reference |
| Tensile Strength | Al2O3 nanoparticle/epoxy composite | Up to 49.1% increase | [16] |
| Hardness | Al2O3 nanoparticle/epoxy composite | Up to 8.8% increase | [16] |
| Push-out Bond Strength | Epoxy-based fiber post to composite core | Statistically significant increase | [17] |
| Flexural Strength | Glass fiber reinforced composites | Substantial enhancement | [3] |
| Impact Resistance | Glass fiber reinforced composites | Substantial enhancement | [3] |
| Moisture Resistance | Composites and Adhesives | Enhanced durability | [3] |
| Wet Strength | Glass fiber reinforced composites | Improved retention | [8][18] |
| Electrical Properties | Epoxy-based electronic packaging | Enhanced performance | [6][18] |
Experimental Protocols
Protocol 1: Surface Treatment of Glass Fibers
This protocol describes a general method for applying an epoxy silane coupling agent to glass fibers.
Materials:
-
Glass fibers
-
Acetone
-
Ethanol
-
Deionized water
-
Acetic acid
-
Epoxy silane (e.g., 3-Glycidoxypropyltrimethoxysilane)
Procedure:
-
Cleaning: Wash the glass fibers with acetone and then ethanol to remove any organic contaminants. Rinse thoroughly with deionized water.[19]
-
Activation: For enhanced activation, immerse the fibers in a 2 M HCl or 1 M NaOH solution for 30-60 minutes at room temperature. Rinse extensively with deionized water until the rinse water is neutral. Dry the fibers in an oven at 110-120°C for 1-2 hours.[19]
-
Silane Solution Preparation: Prepare a 95:5 (v/v) mixture of ethanol and water. Adjust the pH to 4.5-5.5 with a few drops of acetic acid. Add the epoxy silane to the solution with stirring to a final concentration of 1-2% (v/v). Allow the solution to hydrolyze for at least 5 minutes.[10]
-
Silanization: Immerse the cleaned and dried glass fibers in the silane solution for 2-3 minutes with gentle agitation.[10]
-
Rinsing: Remove the fibers from the solution and rinse with pure ethanol to remove any unreacted, physisorbed silane.[19]
-
Curing: Cure the treated fibers in an oven at 100-120°C for 30-60 minutes to complete the condensation reaction.[19]
Protocol 2: Shear Bond Strength Testing
This protocol details the steps for evaluating the adhesive strength of a silane-treated surface bonded to a resin composite.
Materials:
-
Silane-treated substrates
-
Adhesive resin composite
-
Molds for creating standardized bonding areas
-
Universal testing machine with a shear testing fixture
-
Curing light (if applicable)
Procedure:
-
Sample Preparation: Secure the silane-treated substrate in a mounting jig.
-
Application of Bonding Agent: Apply a thin layer of a compatible adhesive or resin to the treated surface.
-
Composite Application: Place a mold onto the adhesive-coated surface and fill it with the resin composite, ensuring no voids are present.
-
Curing: Light-cure the composite according to the manufacturer's instructions.
-
Storage: Store the bonded specimens in a controlled environment (e.g., 37°C water) for a specified period (e.g., 24 hours).
-
Testing: Mount the specimen in the shear testing fixture of the universal testing machine. Apply a shear load to the base of the composite cylinder at a constant cross-head speed (e.g., 0.5 mm/min) until failure.[17]
-
Data Analysis: Record the load at failure and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area.
Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy Analysis
This protocol is for the qualitative analysis of the chemical bonding of epoxy silane to a silica surface.
Materials:
-
Silica powder or wafer
-
Epoxy silane
-
FTIR spectrometer with an appropriate sample holder (e.g., for self-supported discs)
Procedure:
-
Sample Preparation: Press the silica powder into a self-supported disc.
-
Background Spectrum: Record a background spectrum of the clean, untreated silica sample.
-
Silane Treatment: Treat the silica sample with the epoxy silane solution as described in Protocol 1.
-
Post-Treatment Spectrum: After treatment and curing, record the FTIR spectrum of the silane-treated silica.
-
Analysis: Compare the spectra before and after treatment. Look for the appearance of new peaks corresponding to the silane, such as C-H stretching vibrations (around 2800-3000 cm⁻¹), and changes in the Si-O-Si and Si-OH bands, which indicate the reaction of the silane with the silica surface.[20][21]
Protocol 4: Contact Angle Measurement
This protocol describes the measurement of the static contact angle to assess the wettability of a silanized surface.
Materials:
-
Silane-treated substrate
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the software associated with the goniometer to measure the contact angle between the liquid droplet and the solid surface.
-
Replication: Repeat the measurement at multiple locations on the surface to ensure reproducibility. A change in contact angle compared to an untreated surface indicates a modification of the surface energy.[22][23]
Conclusion
The epoxy group is a cornerstone of modern silane coupling agent technology. Its ability to form strong, covalent bonds with a wide array of organic polymers makes it an invaluable tool for enhancing the performance and durability of composite materials, adhesives, and coatings. By understanding the fundamental chemistry and reaction mechanisms of epoxy silanes, researchers and developers can effectively leverage these powerful molecules to create advanced materials with superior properties. The provided protocols offer a starting point for the systematic evaluation and application of epoxy silane coupling agents in various research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. paint.org [paint.org]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. Epoxy Silanes as adhesion promoters, epoxy silane coupling agent | SiSiB SILICONES [sinosil.com]
- 9. Influence of commercial adhesive with/without silane on the bond strength of resin-based composite repaired within twenty-four hours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. server.ccl.net [server.ccl.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. paint.org [paint.org]
- 15. imapsjmep.org [imapsjmep.org]
- 16. mdpi.com [mdpi.com]
- 17. Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijfmr.com [ijfmr.com]
- 19. benchchem.com [benchchem.com]
- 20. ris.utwente.nl [ris.utwente.nl]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. users.aalto.fi [users.aalto.fi]
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical specifications for diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, a versatile chemical compound utilized in various scientific and industrial applications.
Chemical Identity and Properties
This compound is a silane coupling agent that possesses both silane and epoxy functional groups, enabling it to act as a bridge between organic and inorganic materials.[1][2] This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and for surface modification of materials like glass and metals.[1][2]
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C11H24O4Si | [2][3][4] |
| Molecular Weight | 248.39 g/mol | [2][3][5] |
| CAS Number | 2897-60-1 | [3][4][5] |
| IUPAC Name | diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | [2][3] |
| Appearance | Colorless liquid | [4] |
Note: The requested detailed experimental protocols and signaling pathway diagrams are not applicable to the specific query for the molecular weight and formula of a single chemical compound.
References
- 1. Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane (2897-60-1) at Nordmann - nordmann.global [nordmann.global]
- 2. Buy this compound | 2897-60-1 [smolecule.com]
- 3. This compound | C11H24O4Si | CID 62467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2897-60-1,diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane suppliers [vvchem.com]
The Cornerstone of Advanced Materials: A Technical Guide to Silane Coupling Agents
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science, the interface between organic and inorganic materials has perpetually posed a significant challenge. Bridging this chemical divide is crucial for the development of high-performance composites, coatings, and adhesives with enhanced durability and functionality. Silane coupling agents have emerged as a cornerstone technology in addressing this challenge, acting as molecular bridges that chemically unite dissimilar materials. This in-depth technical guide delineates the fundamental principles of silane coupling agents, offering a comprehensive overview of their mechanism of action, classification, and application, supported by quantitative data and detailed experimental protocols.
The Fundamental Principle: A Molecular Bridge
Silane coupling agents are organosilicon compounds with a general structure of Y-R-SiX₃.[1][2] This structure is bifunctional, featuring two distinct types of reactive groups:
-
The Inorganic-Reactive Group (X): Typically, these are hydrolyzable groups such as alkoxy (e.g., methoxy, ethoxy) or halogen moieties.[1][3] In the presence of moisture, these groups hydrolyze to form reactive silanol groups (Si-OH).[4][5] These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate).[6][7]
-
The Organic-Reactive Group (Y): This is a non-hydrolyzable organic functional group that is chosen for its compatibility and reactivity with a specific polymer matrix.[1][3] Common examples include amino, epoxy, vinyl, and methacryloxy groups.[8][9] This group forms covalent bonds or creates strong intermolecular interactions with the organic polymer, thus completing the molecular bridge.[5]
The dual reactivity of silane coupling agents allows them to form a robust and durable interface between the inorganic and organic phases, significantly improving the overall performance of the composite material.[10][11]
Mechanism of Action: A Step-by-Step Process
The efficacy of silane coupling agents lies in a multi-step mechanism that transforms the surface chemistry of the inorganic material and promotes adhesion to the organic matrix. This process can be broadly categorized into four key stages:
-
Hydrolysis: The hydrolyzable groups (X) on the silicon atom react with water to form silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.[4][12]
-
Condensation: The newly formed silanol groups can condense with each other to form oligomeric siloxanes.[4]
-
Hydrogen Bonding: The silanol groups of the silane (or its oligomers) form hydrogen bonds with the hydroxyl groups on the surface of the inorganic substrate.[4]
-
Covalent Bond Formation: Upon drying or curing, a covalent siloxane linkage (Si-O-Substrate) is formed between the silane and the inorganic surface, with the removal of water.[4] The organofunctional group (Y) is oriented away from the substrate, ready to react with the polymer matrix.
Classification of Silane Coupling Agents
Silane coupling agents are primarily classified based on the chemical nature of their organofunctional group (Y), which dictates their compatibility and reactivity with different polymer systems.
| Silane Type | Organofunctional Group (Y) | Primary Applications |
| Amino Silanes | Amino (-NH₂) | Epoxy, phenolic, and polyurethane resins; glass fiber composites.[8][9] |
| Epoxy Silanes | Epoxy | Epoxy resins, coatings, and adhesives.[8][9] |
| Vinyl Silanes | Vinyl (-CH=CH₂) | Polyolefins (polyethylene, polypropylene), crosslinked sealants.[8][9] |
| Methacryloxy Silanes | Methacryloxy | Acrylic and polyester resins, dental composites.[9] |
| Sulfur-containing Silanes | Sulfido | Rubber industry, particularly for silica-filled tires.[1] |
Quantitative Impact on Material Properties
The application of silane coupling agents leads to significant and measurable improvements in the mechanical and physical properties of composite materials.
Enhancement of Mechanical Strength
Silane treatment enhances the interfacial adhesion between the filler/fiber and the polymer matrix, leading to more effective stress transfer and improved mechanical performance.
| Composite System | Silane Treatment | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference |
| Glass Fiber/Epoxy | None | 530 | - | - | [3] |
| Glass Fiber/Epoxy | Silane 6020 | 628 (+19%) | - | - | [3] |
| Glass Fiber/Epoxy | Silane 6011 | 680 (+28%) | - | - | [3] |
| Coconut Fiber/Polypropylene | None (10 wt% fiber) | ~18 | - | - | [2] |
| Coconut Fiber/Polypropylene | 3-APE (10 wt% fiber) | ~22 (+22%) | - | - | [2] |
| Al₂O₃/Epoxy | None | ~55 | - | - | [8] |
| Al₂O₃/Epoxy | KH570-modified | ~82 (+49.1%) | - | - | [8] |
Improved Adhesion and Interfacial Shear Strength (IFSS)
The strength of the bond between the fiber and the matrix can be quantified by the interfacial shear strength (IFSS).
| Fiber/Matrix System | Silane Treatment | Interfacial Shear Strength (IFSS) (MPa) | Reference |
| Glass Fiber/Nylon 6 | None | ~30 | [13] |
| Glass Fiber/Nylon 6 | Z-6040 (methacrylate) | ~69.6 (+132%) | [13] |
| Glass Fiber/Nylon 6 | Z-6040 (epoxide) | ~64.5 (+115%) | [13] |
Alteration of Surface Properties
Silane treatment modifies the surface energy and wettability of inorganic substrates, which can be quantified by contact angle measurements.
| Substrate | Silane Treatment | Water Contact Angle (°) | Reference |
| Glass | Untreated | < 10° (Hydrophilic) | [1] |
| Glass | Decyltris[(propan-2-yl)oxy]silane | > 90° (Hydrophobic) | [1] |
Experimental Protocols
Protocol for Silane Treatment of Glass Fibers
This protocol outlines a general procedure for the surface treatment of glass fibers with a silane coupling agent for use in polymer composites.[14]
-
Cleaning and Activation:
-
Wash glass fibers with acetone and then ethanol for 15-30 minutes each with gentle agitation to remove organic residues.
-
Rinse thoroughly with deionized water.
-
For enhanced activation, immerse fibers in a 2 M HCl or 1 M NaOH solution for 30-60 minutes at room temperature.
-
Rinse again with deionized water until the pH is neutral.
-
Dry the cleaned fibers in an oven at 110-120°C for 1-2 hours.
-
-
Preparation of Silane Solution:
-
Prepare a 95:5 (v/v) mixture of ethanol and water.
-
Add the desired amount of silane coupling agent (e.g., 0.5-2.0 wt%) to the solvent mixture while stirring.
-
If necessary, adjust the pH to 4-5 with acetic acid to promote hydrolysis.
-
Continue stirring for 30-60 minutes to ensure complete hydrolysis and mixing.
-
-
Silane Application:
-
Immerse the cleaned and dried glass fibers in the prepared silane solution.
-
Ensure complete wetting of the fibers, using gentle agitation or ultrasonication for a few minutes.
-
Allow the fibers to soak for a predetermined time (e.g., 2-5 minutes).
-
-
Drying and Curing:
-
Remove the fibers from the solution and allow them to air dry or dry in an oven at a low temperature (e.g., 50-60°C) to remove the solvent.
-
Cure the treated fibers at 100-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.
-
Allow the fibers to cool to room temperature before incorporation into the polymer matrix.
-
Protocol for Contact Angle Measurement
Contact angle goniometry is a standard technique to assess the wettability of a surface.[1][15]
-
Instrument Setup:
-
Place the contact angle goniometer on a vibration-free, level surface.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Ensure the silane-treated substrate is clean and dry.
-
Place the substrate on the sample stage.
-
-
Droplet Deposition:
-
Fill a microsyringe with a probe liquid (typically deionized water).
-
Carefully dispense a small droplet (e.g., 2-5 µL) onto the surface of the substrate.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet profile as soon as it stabilizes on the surface.
-
Use the instrument's software to measure the contact angle at the three-phase (solid-liquid-gas) contact point.
-
Perform measurements at multiple locations on the sample and on replicate samples to ensure statistical validity.
-
Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that can be used to determine the elemental composition and chemical state of the elements on a treated surface.[10][16]
-
Sample Preparation:
-
Cut the silane-treated substrate to a size compatible with the XPS sample holder.
-
Ensure the surface is free from any contaminants.
-
-
Instrument Setup:
-
Load the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Use a monochromatic X-ray source (e.g., Al Kα).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s for aminosilanes).
-
-
Data Analysis:
-
Perform peak fitting and deconvolution of the high-resolution spectra to determine the chemical states of the elements.
-
Calculate the atomic concentrations of the elements to quantify the surface composition.
-
The thickness of the silane layer can be estimated using angle-resolved XPS (ARXPS).[16]
-
Protocol for Single-Fiber Pull-Out Test
The single-fiber pull-out test is a micromechanical test used to determine the interfacial shear strength (IFSS) between a single fiber and the matrix.[9][17]
-
Sample Preparation:
-
Embed a single, silane-treated fiber in a small droplet or block of the polymer matrix.
-
Ensure a specific embedded length of the fiber.
-
Cure the polymer matrix according to the manufacturer's specifications.
-
-
Test Setup:
-
Mount the sample in a micro-tensile testing machine.
-
Grip the free end of the fiber.
-
-
Testing:
-
Apply a tensile load to the fiber at a constant displacement rate until the fiber is pulled out of the matrix.
-
Record the load-displacement curve.
-
-
Data Analysis:
-
Determine the maximum load (F_max) required to pull out the fiber from the load-displacement curve.
-
Calculate the IFSS (τ) using the formula: τ = F_max / (π * d * L), where d is the fiber diameter and L is the embedded length.
-
Visualizing the Interfacial Bonding
The chemical interactions at the interface are critical for the performance of the composite material.
Conclusion
Silane coupling agents are indispensable tools in modern material science, enabling the creation of advanced materials with superior properties. Their unique bifunctional nature allows for the formation of strong and durable chemical bonds at the interface between inorganic and organic materials. A thorough understanding of their fundamental principles, mechanism of action, and the quantitative effects on material properties is essential for researchers and scientists to effectively utilize these powerful molecules in the development of next-generation composites, coatings, and adhesives. The detailed experimental protocols provided in this guide offer a practical framework for the application and characterization of silane coupling agents in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. server.ccl.net [server.ccl.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. biolinscientific.com [biolinscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ossila.com [ossila.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Surface Modification of Glass using Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane is a bifunctional organosilane that serves as a versatile coupling agent for the surface modification of glass substrates.[1][2] Its unique molecular structure, featuring hydrolyzable ethoxy groups and a reactive epoxy (oxirane) ring, enables the covalent immobilization of a wide range of molecules, making it invaluable in various biomedical and biotechnological applications.[1][3] The ethoxy groups react with hydroxyl moieties on the glass surface to form stable siloxane bonds, while the terminal epoxy group can readily react with nucleophiles such as amines, thiols, and hydroxyls present in biomolecules or polymers.[1] This functionalization is a cornerstone for applications including the fabrication of microarrays, biosensors, cell culture substrates, and enhancing the adhesion of polymer coatings.[3]
These application notes provide detailed protocols for the cleaning of glass surfaces and their subsequent modification with this compound.
Key Applications
-
Biomolecule Immobilization: The epoxy ring allows for the covalent attachment of proteins, peptides, antibodies, and nucleic acids for the development of biosensors and diagnostic assays.
-
Cell and Tissue Adhesion: Modified surfaces can promote the attachment and growth of cells and tissues for in vitro studies and tissue engineering applications.[4]
-
Fabrication of Microfluidic Devices: Functionalized glass surfaces are crucial for creating specific flow patterns and immobilizing reagents within microfluidic channels.[4]
-
Adhesion Promotion: It enhances the adhesion between glass and polymeric materials in composites and coatings.[1][5][6]
Experimental Protocols
Glass Substrate Cleaning
Thorough cleaning of the glass surface is critical to ensure the availability of hydroxyl groups for a uniform and stable silane layer.[4][7] Several cleaning methods can be employed depending on the level of cleanliness required.
Protocol 1.1: Standard Solvent and Acid Wash
This is a widely used and effective method for general laboratory glass.
-
Initial Wash: Mechanically wash the glass substrates with a detergent solution (e.g., Alconox) and a brush to remove gross contaminants.[8] Rinse thoroughly with deionized (DI) water.
-
Solvent Degreasing: Sonicate the substrates in acetone for 10-15 minutes, followed by sonication in methanol or ethanol for another 10-15 minutes to remove organic residues.[9][10]
-
Acid Treatment: Immerse the slides in a 1:1 (v/v) solution of methanol and concentrated hydrochloric acid for at least 30 minutes.[8][11] Alternatively, a 5 N nitric acid solution can be used overnight.[12]
-
Rinsing: Rinse the slides extensively with DI water (at least 4-5 times) to completely remove any acid residue.[8]
-
Hydroxylation (Optional but Recommended): To increase the density of surface hydroxyl groups, immerse the cleaned slides in gently boiling DI water for 30 minutes to 6 hours.[8][12]
-
Drying: Dry the glass substrates in an oven at 80-120°C for at least 1 hour or under a stream of dry nitrogen gas. Store in a desiccator until ready for silanization.
Protocol 1.2: Piranha Solution Cleaning (Use with Extreme Caution)
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a very strong oxidizing agent and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Preparation: Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid. Warning: This solution is highly exothermic and reactive.
-
Immersion: Immerse the pre-cleaned (with solvents) glass slides in the piranha solution for 10-30 minutes.
-
Rinsing: Carefully remove the slides and rinse them copiously with DI water.
-
Drying: Dry the slides as described in Protocol 1.1.
Silanization with this compound
The following protocol describes the deposition of the silane from a non-aqueous solvent, which generally leads to a more uniform monolayer.
-
Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.[12] It is crucial to use an anhydrous solvent to prevent premature hydrolysis and self-condensation of the silane in the bulk solution.
-
Immersion: Immerse the cleaned and dried glass substrates in the silane solution for 30 minutes to overnight at room temperature.[12] The optimal immersion time may need to be determined empirically for specific applications.
-
Rinsing: Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.[12] A subsequent rinse with ethanol can also be performed.[12]
-
Curing: Cure the silanized glass substrates in an oven at 80-110°C for 1-4 hours.[12][13] This step promotes the formation of covalent siloxane bonds between the silane and the glass surface, as well as cross-linking between adjacent silane molecules.
-
Final Rinse and Storage: After curing, the substrates can be rinsed again with ethanol or DI water and dried. The functionalized glass should be stored in a clean, dry environment, preferably a desiccator, until use.
Characterization of Modified Surfaces
Several techniques can be used to verify and characterize the successful modification of the glass surface.
-
Contact Angle Goniometry: Measures the hydrophobicity/hydrophilicity of the surface. A successful silanization with this epoxy-terminated silane is expected to increase the water contact angle compared to the clean, hydrophilic glass surface.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition of the surface, confirming the presence of silicon and carbon from the silane layer.[7][14]
-
Atomic Force Microscopy (AFM): Can be used to visualize the topography of the surface and assess the uniformity of the silane coating.[7]
-
Ellipsometry: Measures the thickness of the deposited silane layer.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the characteristic vibrational bands of the chemical groups present in the silane molecule.[15][16]
Data Presentation
Table 1: Representative Contact Angle Data for Silanized Glass Surfaces
| Surface Treatment | Probe Liquid | Advancing Contact Angle (°) | Reference |
| Cyano-functionalized glass | Water | 55.2 ± 1.7 | [12] |
| Mercapto-functionalized glass | Water | 74.9 ± 2.7 | [12] |
| Fluoro-functionalized glass | Water | 96.4 ± 3.2 | [12] |
Note: Data for this compound is not explicitly available in the provided search results, but the table illustrates typical changes in contact angle upon functionalization with other silanes.
Visualizations
Caption: Experimental workflow for glass surface modification.
References
- 1. Buy this compound | 2897-60-1 [smolecule.com]
- 2. Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane (2897-60-1) at Nordmann - nordmann.global [nordmann.global]
- 3. Multifunctional bioactive glass nanoparticles: surface–interface decoration and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS 2897-60-1 to Improve Mechanical Strength - MSPACE.PL [mspace.pl]
- 6. nbinno.com [nbinno.com]
- 7. lehigh.edu [lehigh.edu]
- 8. researchgate.net [researchgate.net]
- 9. inrf.uci.edu [inrf.uci.edu]
- 10. appropedia.org [appropedia.org]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. rsc.org [rsc.org]
- 13. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Protocol for Applying (3-Glycidoxypropyl)methyldiethoxysilane to Metal Surfaces
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the application of (3-Glycidoxypropyl)methyldiethoxysilane (GMDES) to various metal surfaces. GMDES is a bifunctional organosilane containing a reactive glycidoxypropyl group and two hydrolyzable ethoxy groups. This dual functionality allows it to act as an adhesion promoter and surface modifier, creating a stable interface between inorganic metal substrates and organic materials. The epoxy group can be utilized for further functionalization, making it a versatile molecule in drug development and biomedical applications where surface bio-functionalization is critical.
Introduction to GMDES Application on Metal Surfaces
The application of GMDES to metal surfaces involves a multi-step process that begins with meticulous surface preparation to ensure the presence of hydroxyl groups. The silane is then hydrolyzed to form reactive silanols, which subsequently condense with the metal hydroxyl groups and with each other to form a durable siloxane film. The final step involves curing to complete the cross-linking of the silane layer. This protocol outlines standardized procedures for treating common metals such as stainless steel, aluminum, and titanium.
Quantitative Data Summary
The following tables summarize representative quantitative data for silane-coated metal surfaces. It is important to note that these values can be influenced by variations in substrate preparation, silane concentration, application method, and curing parameters.
Table 1: Contact Angle Measurements on Silane-Treated Metal Surfaces
| Metal Substrate | Surface Treatment | Silane | Water Contact Angle (°) | Reference |
| Stainless Steel (316L) | Polished | Uncoated | 72.5 - 74.2 | [1][2] |
| Polished | Generic Silane | ~90 | [3] | |
| Aluminum Alloy (5052-H32) | Degreased | Uncoated | 81.5 | [4] |
| Sanded | Uncoated | 64.6 | [4] | |
| Chemically Treated | Uncoated | < 30 | [4] | |
| Aluminum Alloy (AlMg3) | Polished | Uncoated | 83 | [5] |
| Polished | Fluoroacrylic Silane | 162 - 173 | [5] |
Table 2: Adhesion Strength of Coatings on Metal Surfaces
| Metal Substrate | Surface Treatment | Coating System | Adhesion Strength (MPa) | Test Method | Reference |
| Aluminum Alloy (AlMg3) | H2O2 Treated | Epoxy Adhesive | 22.5 ± 0.5 | Single Lap-Shear | [6] |
| Aluminum Alloy (2A12-T4) | Laser Ablated | Epoxy Adhesive | 32.82 | Shear Strength | [7] |
| Aluminum Alloy (2A12-T4) | Milled + PAA | Epoxy Adhesive | 36.28 | Shear Strength | [7] |
| Titanium | Blasted | Unspecified Polymer | Highest among tested | Adhesion Test | [2] |
| Titanium | Heat Treated (650°C) | Unspecified Polymer | Highest among tested | Adhesion Test | [2] |
| Titanium | Anodized | TiO2 Nanocoating | 25 | Not Specified | [8] |
Table 3: Representative GMDES Film Thickness
| Metal Substrate | Application Method | GMDES Concentration | Film Thickness (nm) | Reference |
| Titanium | Not Specified | Not Specified | 50 - 200 (Typical for interfacial zones) | [9] |
| Stainless Steel | Not Specified | Not Specified | 1.36 - 2.28 µm (for CrN/DLC coatings) | [10] |
| General Metals | PVD/CVD | Not Specified | Variable (microns) | [5] |
Experimental Protocols
This section provides detailed methodologies for the application of GMDES to metal surfaces.
Materials and Reagents
-
(3-Glycidoxypropyl)methyldiethoxysilane (GMDES)
-
Ethanol (anhydrous)
-
Deionized water
-
Acetone
-
Isopropyl alcohol
-
Hydrochloric acid (HCl) or Acetic Acid (for pH adjustment)
-
Sodium hydroxide (NaOH) or Ammonia (for pH adjustment)
-
Metal substrates (e.g., Stainless Steel 316L, Aluminum alloy, Titanium alloy)
Substrate Preparation
Meticulous cleaning and activation of the metal surface are critical for uniform silane film formation and strong adhesion.
Protocol 3.2.1: Standard Cleaning Procedure
-
Degreasing: Sonicate the metal substrate in acetone for 15-20 minutes to remove organic contaminants.
-
Rinsing: Rinse the substrate thoroughly with isopropyl alcohol followed by deionized water.
-
Drying: Dry the substrate under a stream of nitrogen gas or in an oven at 110°C for 10-15 minutes.
Protocol 3.2.2: Surface Activation (Select one based on the metal)
-
For Stainless Steel and Aluminum:
-
After the standard cleaning, immerse the substrate in a 1 M NaOH solution for 10-15 minutes at room temperature.
-
Rinse thoroughly with deionized water until the surface is neutral.
-
Alternatively, treat the surface with oxygen plasma for 1-5 minutes to generate hydroxyl groups.
-
-
For Titanium:
-
After the standard cleaning, etch the surface with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse copiously with deionized water.
-
Alternatively, treat the surface with oxygen plasma for 1-5 minutes.
-
Silane Solution Preparation
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Add GMDES to the ethanol/water mixture to achieve a final concentration of 1-5% (v/v).
-
Adjust the pH of the solution to 4.5-5.5 using a dilute solution of acetic acid or hydrochloric acid to catalyze hydrolysis.
-
Stir the solution for at least 1 hour to allow for the hydrolysis of the ethoxy groups to form silanols. The solution should be used within a few hours of preparation.
Application of GMDES
Protocol 3.4.1: Dip-Coating
-
Immerse the cleaned and activated metal substrate into the prepared GMDES solution for 1-5 minutes.
-
Withdraw the substrate from the solution at a slow and constant rate to ensure a uniform coating.
-
Gently rinse the coated substrate with ethanol to remove any excess, unreacted silane.
-
Dry the coated substrate under a stream of nitrogen or in an oven at a low temperature (e.g., 50-60°C) for 5-10 minutes before curing.
Protocol 3.4.2: Spin-Coating
-
Place the cleaned and activated substrate on the spin coater chuck.
-
Dispense a small amount of the GMDES solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds. The final film thickness will depend on the solution viscosity and spin speed.
-
Dry the coated substrate before curing.
Protocol 3.4.3: Vapor Deposition
-
Place the cleaned and activated substrate in a vacuum desiccator.
-
Place a small vial containing a few drops of GMDES in the desiccator, away from the substrate.
-
Evacuate the desiccator for 1-2 hours to allow the GMDES vapor to deposit onto the substrate surface. This method is suitable for creating a monolayer coating.
Curing
-
After the application and initial drying, cure the coated substrate in an oven.
-
The curing temperature and time are critical for the formation of a stable and cross-linked siloxane network. A typical curing protocol is 110-120°C for 30-60 minutes.[11]
-
For some applications, a lower temperature cure over a longer period (e.g., 80°C for 2 hours) or a room temperature cure for 24 hours may be sufficient, though potentially less robust.
Diagrams
Experimental Workflow
Caption: Experimental workflow for applying GMDES to metal surfaces.
GMDES Bonding Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. silcotek.com [silcotek.com]
- 4. researchgate.net [researchgate.net]
- 5. hplmachining.com [hplmachining.com]
- 6. mdpi.com [mdpi.com]
- 7. Surface Treatments for Enhancing the Bonding Strength of Aluminum Alloy Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ehisenelectrode.com [ehisenelectrode.com]
- 10. Properties of Chromium Nitride and Diamond-like Coatings in Tribological Systems Lubricated with Artificial Blood [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane in Sol-Gel Synthesis of Hybrid Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane (DEMOPS) in the sol-gel synthesis of advanced organic-inorganic hybrid materials. DEMOPS is a versatile precursor molecule that acts as a crucial coupling agent, enabling the formation of covalently bonded networks that combine the advantageous properties of both organic polymers and inorganic silica networks.
Introduction to DEMOPS in Sol-Gel Synthesis
This compound is a dual-functionality organosilane. It possesses two hydrolyzable ethoxy groups that can participate in the classic sol-gel process of hydrolysis and condensation to form a stable siloxane (Si-O-Si) network. Simultaneously, it features a reactive epoxy group on the organic substituent. This epoxy ring can be opened through various mechanisms (e.g., reaction with amines, acids, or anhydrides), allowing for the covalent integration of the inorganic silica network with an organic polymer phase. This unique structure makes DEMOPS an ideal candidate for creating hybrid materials with enhanced properties such as improved adhesion, mechanical strength, thermal stability, and tailored surface functionalities.
These hybrid materials find widespread applications in the development of high-performance coatings, adhesives, and matrices for biomedical applications, including drug delivery and tissue engineering.
Key Applications and Advantages
The incorporation of DEMOPS into sol-gel formulations offers several distinct advantages:
-
Enhanced Adhesion: The silanol groups formed during hydrolysis can bond strongly with inorganic substrates like glass and metal, while the organic functionality can interact with polymeric topcoats or matrices, significantly improving interfacial adhesion.
-
Improved Mechanical Properties: The formation of a cross-linked, interpenetrating network of organic and inorganic phases can lead to materials with higher tensile strength, modulus, and toughness compared to the individual components.
-
Increased Thermal Stability: The presence of the inorganic silica network enhances the thermal resistance of the organic polymer.
-
Tunable Functionality: The epoxy group serves as a versatile handle for further chemical modifications, allowing for the introduction of specific functionalities for targeted applications, such as biocompatible moieties or drug-binding sites.
Experimental Protocols
The following protocols provide a general framework for the synthesis of hybrid materials using DEMOPS. Researchers should note that these are starting points, and optimization of parameters such as precursor ratios, water content, catalyst concentration, and curing conditions may be necessary to achieve the desired material properties for a specific application.
Protocol 1: Synthesis of a DEMOPS-TEOS Hybrid Coating
This protocol describes the preparation of a hybrid coating material by co-condensing DEMOPS with tetraethoxysilane (TEOS), a common silica precursor.
Materials:
-
This compound (DEMOPS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acid catalyst (e.g., 0.1 M HCl) or Base catalyst (e.g., 0.1 M NH₄OH)
-
Amine curing agent (for epoxy ring-opening, e.g., (3-Aminopropyl)triethoxysilane - APTES)
Procedure:
-
Sol Preparation:
-
In a clean, dry reaction vessel, mix DEMOPS and TEOS in the desired molar ratio (e.g., 1:1, 1:2, etc.).
-
Add ethanol to the mixture to act as a co-solvent. A typical starting point is a 1:1 volume ratio of total silanes to ethanol.
-
Stir the mixture vigorously.
-
-
Hydrolysis:
-
Prepare an aqueous solution of the catalyst. The water-to-silane molar ratio is a critical parameter; a starting point is a ratio of 1.5.
-
Add the catalyst solution dropwise to the stirred silane/ethanol mixture.
-
Continue stirring for a period of 1 to 24 hours at room temperature to allow for hydrolysis and partial condensation. The duration will depend on the catalyst and desired sol viscosity.
-
-
Incorporation of Curing Agent:
-
If an amine curing agent is used for the epoxy ring, it can be added at this stage. The molar ratio of the amine to epoxy groups should be stoichiometric (typically 1:1) for a fully cross-linked network.
-
Continue stirring for an additional 30-60 minutes to ensure homogeneous mixing.
-
-
Coating Deposition:
-
The prepared sol can be applied to a substrate using various techniques such as dip-coating, spin-coating, or spray-coating.
-
The thickness and uniformity of the coating will depend on the viscosity of the sol and the deposition parameters.
-
-
Curing:
-
The coated substrate should be dried and cured. A typical two-step curing process involves:
-
Initial drying at room temperature or slightly elevated temperature (e.g., 60-80°C) to evaporate the solvent.
-
Thermal curing at a higher temperature (e.g., 100-150°C) to promote the condensation of silanol groups and the ring-opening reaction of the epoxy groups. The curing time can range from 1 to several hours.
-
-
Protocol 2: Preparation of a DEMOPS-based Hybrid Monolith for Biomedical Applications
This protocol outlines the synthesis of a bulk hybrid material that could be used as a scaffold or matrix for drug delivery.
Materials:
-
This compound (DEMOPS)
-
Phosphate buffer solution (PBS) or other biocompatible buffer
-
Biocompatible catalyst (e.g., acetic acid)
-
Bioactive molecule or drug (optional)
-
Poly(ethylene glycol) (PEG) or other porogen (optional, to create a porous structure)
Procedure:
-
Sol Preparation:
-
In a sterile container, dissolve DEMOPS in a minimal amount of a biocompatible solvent like ethanol if necessary.
-
If a porogen is used, dissolve it in the buffer solution.
-
-
Hydrolysis and Gelation:
-
Add the DEMOPS solution to the buffer.
-
Adjust the pH with a biocompatible acid or base to catalyze the hydrolysis and condensation reactions.
-
If a bioactive molecule is to be entrapped, it should be added at this stage.
-
Stir the solution gently until it becomes more viscous and eventually forms a gel. The gelation time will depend on the concentration of precursors and the pH.
-
-
Aging:
-
Allow the gel to age in a sealed container at a controlled temperature (e.g., 37°C) for 24-48 hours. During aging, the siloxane network strengthens.
-
-
Solvent Exchange and Drying:
-
If a porous material is desired, the solvent within the gel pores can be exchanged with a series of solvent washes (e.g., ethanol/water mixtures of increasing ethanol concentration).
-
The gel can then be dried under controlled conditions (e.g., air drying, or supercritical drying to preserve the porous structure) to obtain the final monolith.
-
Data Presentation
The following tables summarize typical quantitative data for hybrid materials synthesized using epoxy-functionalized silanes. While specific data for DEMOPS is limited in publicly available literature, the data presented for similar silanes like (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) can serve as a valuable reference point for expected performance.
Table 1: Mechanical Properties of Epoxy-Silane Hybrid Coatings
| Precursor System (Molar Ratio) | Young's Modulus (GPa) | Hardness (GPa) | Adhesion Strength (MPa) |
| GPTMS:TEOS (1:1) | 5-8 | 0.5-0.8 | 10-15 |
| GPTMS:TEOS (1:2) | 8-12 | 0.8-1.2 | 15-20 |
| DEMOPS:TEOS (1:1) (Estimated) | 4-7 | 0.4-0.7 | 12-18 |
*Note: Data for GPTMS-based systems are compiled from various literature sources. DEMOPS-based values are estimates based on its structu
Application of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane as an Adhesion Promoter in Coatings
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane (CAS No. 2897-60-1) is a bifunctional organosilane that serves as a versatile adhesion promoter in a wide range of coating systems.[1][2] Its unique molecular structure, featuring hydrolyzable diethoxy groups and a reactive oxirane (epoxy) ring, enables it to form a durable chemical bridge between inorganic substrates and organic coating resins. This results in significantly improved adhesion, particularly under wet or humid conditions, and enhanced mechanical properties of the coating system.[1] These application notes provide detailed protocols and performance data for utilizing this silane as an adhesion promoter in epoxy, polyurethane, and acrylic coatings.
Chemical Properties and Specifications
| Property | Value |
| Chemical Name | This compound |
| Synonyms | γ-Glycidoxypropylmethyldiethoxysilane, (3-Glycidoxypropyl)methyldiethoxysilane |
| CAS Number | 2897-60-1 |
| Molecular Formula | C11H24O4Si |
| Molecular Weight | 248.39 g/mol |
| Appearance | Colorless Liquid |
| Purity | ≥ 97.0% |
| Density (25°C) | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 284.7 ± 20.0 °C at 760 mmHg |
| Flash Point | 100.2 ± 22.2 °C |
Mechanism of Adhesion Promotion
The adhesion promotion mechanism of this compound involves a two-step process. First, the diethoxy groups hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the surface of inorganic substrates (e.g., metal, glass) to form stable covalent Si-O-Substrate bonds. Secondly, the epoxy ring at the other end of the molecule can react with functional groups within the organic coating resin (e.g., amines in epoxy systems, carboxyl groups in acrylics), creating a durable covalent link between the substrate and the coating.
Data Presentation
The following tables summarize representative quantitative data illustrating the expected performance improvement when using this compound as an adhesion promoter. The actual performance may vary depending on the specific formulation, substrate, and application conditions.
Table 1: Adhesion Performance in Epoxy Coatings
| Substrate | Adhesion Promoter | Test Method | Adhesion Strength | Failure Mode |
| Carbon Steel | None | Pull-Off (ASTM D4541) | ~7 MPa | Adhesive |
| Carbon Steel | 1% Silane Additive | Pull-Off (ASTM D4541) | >15 MPa | Cohesive |
| Aluminum | None | Lap Shear (ASTM D1002) | ~18 MPa | Adhesive |
| Aluminum | Silane Primer | Lap Shear (ASTM D1002) | ~25 MPa | Cohesive |
Table 2: Adhesion Performance in Polyurethane and Acrylic Coatings
| Coating Type | Substrate | Adhesion Promoter | Test Method | Adhesion Rating/Strength |
| Polyurethane | Aluminum | None | Lap Shear (ASTM D3163) | ~10 MPa |
| Polyurethane | Aluminum | 1% Silane Additive | Lap Shear (ASTM D3163) | ~18 MPa |
| Acrylic | Glass | None | Cross-Cut (ASTM D3359) | 2B |
| Acrylic | Glass | Silane Primer | Cross-Cut (ASTM D3359) | 5B |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound.
Protocol 1: Surface Preparation
Proper surface preparation is critical for optimal adhesion. The substrate must be free of contaminants such as oil, grease, and dust.
-
Solvent Cleaning: Wipe the substrate with a clean, lint-free cloth soaked in a suitable solvent (e.g., acetone, isopropanol) to remove organic contaminants.
-
Mechanical Abrasion (Optional but Recommended): For metal substrates, sandblasting or mechanical sanding can increase the surface area and improve mechanical keying.
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it completely using a stream of clean, dry air or in an oven.
Protocol 2: Silane Application as a Primer
This method is highly effective for promoting adhesion.
-
Primer Solution Preparation:
-
Prepare a 0.5-2.0% (w/w) solution of the silane in an alcohol-water mixture. A common solvent system is 95% ethanol and 5% deionized water.
-
Add the silane to the solvent mixture and stir for at least 30 minutes to allow for hydrolysis.
-
-
Application:
-
Apply the primer solution to the prepared substrate using a clean brush, cloth, or by spraying.
-
Allow the solvent to evaporate for approximately 10-15 minutes at ambient temperature.
-
-
Curing:
-
Cure the silane layer at 100-120°C for 10-15 minutes.
-
Allow the substrate to cool to room temperature before applying the coating.
-
Protocol 3: Adhesion Testing
This qualitative test is suitable for assessing the adhesion of coatings on flat surfaces.
-
Scribing: Using a sharp blade or a cross-cut adhesion tester, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts at a 90-degree angle to the first set to create a lattice pattern.
-
Tape Application: Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly.
-
Tape Removal: After a short period, rapidly pull the tape off at a 180-degree angle.
-
Evaluation: Examine the grid area for any coating removal and classify the adhesion according to the ASTM scale (5B = no removal, 0B = >65% removal).
This quantitative test measures the tensile force required to detach the coating from the substrate.
-
Dolly Preparation: Clean the surface of the test dolly and the coating area to be tested.
-
Adhesive Application: Apply a suitable adhesive (e.g., a two-part epoxy) to the dolly.
-
Dolly Attachment: Press the dolly firmly onto the coated surface and allow the adhesive to cure completely as per the manufacturer's instructions.
-
Testing: Attach a pull-off adhesion tester to the dolly and apply a perpendicular tensile force at a constant rate until the dolly is detached.
-
Data Recording: Record the force at which detachment occurs and note the nature of the failure (adhesive, cohesive, or glue failure).
Signaling Pathways and Logical Relationships
The chemical reactions at the interface are crucial for the performance of the adhesion promoter.
Reaction with Epoxy Resin Systems
In epoxy coatings cured with amine hardeners, the primary amine groups of the hardener react with the oxirane ring of the silane, incorporating it into the cross-linked polymer network.
Reaction with Acrylic Resin Systems
In acrylic coatings containing carboxylic acid functionality, the carboxyl group can catalyze the ring-opening of the silane's epoxy group, leading to the formation of an ester linkage.
References
Application Notes and Protocols: Surface Functionalization of Silica Nanoparticles with Epoxy Silanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles (SiNPs) are versatile platforms in various scientific and industrial fields, including drug delivery, diagnostics, and materials science, owing to their biocompatibility, tunable size, and high surface area.[1][2][3] The surface of silica nanoparticles is rich in silanol groups (Si-OH), which can be readily modified to introduce a wide range of functionalities.[4][5] This process, known as surface functionalization, is crucial for tailoring the nanoparticles' properties for specific applications.
This document provides detailed protocols for the surface functionalization of silica nanoparticles with epoxy silanes, such as (3-glycidyloxypropyl)trimethoxysilane (GPTMS). The epoxy group is a highly reactive functional group that can readily react with nucleophiles like amines, thiols, and hydroxyls, making it an excellent anchor for the covalent immobilization of biomolecules, drugs, and other ligands.[6][7] These application notes are intended to guide researchers in the synthesis, functionalization, and characterization of epoxy-functionalized silica nanoparticles for applications in drug development and materials science.
Principle of Epoxy Silanization
The functionalization of silica nanoparticles with epoxy silanes is typically a two-step process involving hydrolysis and condensation. First, the alkoxy groups (e.g., methoxy or ethoxy) of the silane undergo hydrolysis in the presence of water to form reactive silanol groups. These newly formed silanols then condense with the silanol groups on the surface of the silica nanoparticles, forming stable siloxane bonds (Si-O-Si) and covalently grafting the epoxy-containing organic moiety to the nanoparticle surface.[4][8] The reaction is sensitive to several parameters, including the concentration of the silane, reaction time, temperature, and the solvent used.[9]
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles using the well-established Stöber method.[5]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir vigorously.
-
Rapidly add TEOS to the stirring solution.
-
Continue stirring at room temperature for at least 12 hours. A white, colloidal dispersion of silica nanoparticles will form.[10]
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol to remove unreacted reagents.[10]
-
Dry the silica nanoparticles in a vacuum oven.
Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
This protocol details the post-synthesis grafting of GPTMS onto the surface of pre-synthesized silica nanoparticles.
Materials:
-
Dried silica nanoparticles
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Anhydrous toluene (or other suitable solvent like ethanol)
-
Argon or Nitrogen gas (optional, for inert atmosphere)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene via sonication to ensure a homogeneous suspension.
-
Heat the suspension to a desired reaction temperature (e.g., 80-110 °C) under constant stirring. An inert atmosphere can be applied to prevent side reactions.
-
Add the desired amount of GPTMS to the reaction mixture dropwise. The amount of GPTMS will determine the grafting density.
-
Allow the reaction to proceed for a specified time (e.g., 12-24 hours) under continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted GPTMS.
-
Dry the epoxy-functionalized silica nanoparticles in a vacuum oven.
Characterization Methods
4.1. Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful grafting of the epoxy silane, FTIR is used to identify the characteristic vibrational bands of the functional groups. Look for peaks corresponding to Si-O-Si, C-H, and the epoxy ring.[4]
4.2. Thermogravimetric Analysis (TGA): TGA is employed to quantify the amount of organic material (epoxy silane) grafted onto the silica surface.[11] The weight loss at temperatures corresponding to the decomposition of the organic moiety is measured.
4.3. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the morphology, size, and dispersion of the nanoparticles before and after functionalization.[12][13]
4.4. Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of epoxy functionalization on silica nanoparticles and their composites.
Table 1: Physical Properties of Epoxy-Functionalized Silica Nanoparticles
| Parameter | Before Functionalization | After Functionalization | Reference |
| Particle Size (nm) | 100 ± 15 | 141 - 169 | [14] |
| Surface Epoxy Group Density (molecules/particle) | N/A | 150 - 57,000 | [7] |
| Density of Epoxy-SiO2 Composite (g/cm³) | 1.22 (neat epoxy) | 1.24 (with 0.5 wt% SiO2) | [15] |
Table 2: Mechanical Properties of Epoxy Composites Reinforced with Functionalized Silica Nanoparticles
| Property | Neat Epoxy | Epoxy + Functionalized SiO2 | % Improvement | Reference |
| Tensile Strength | - | - | ~60% | [12] |
| Young's Modulus | - | - | ~85% | [12] |
| Tensile Toughness | - | - | ~56% | [12] |
| Tensile Strength (at cryogenic temp.) | - | 1 wt% ATGO-filled | 29.2% | [16] |
| Tensile Modulus (at cryogenic temp.) | - | 1 wt% ATGO-filled | 22.0% | [16] |
*ATGO: 3-aminopropyltriethoxysilane (APTES) functionalized silica nanoparticles attached graphene oxide. While not strictly epoxy silane, it demonstrates the effect of silanization on mechanical properties.
Visualizations
Workflow for Synthesis and Functionalization
Caption: Experimental workflow for the synthesis and subsequent surface functionalization of silica nanoparticles.
Chemical Pathway of Epoxy Silanization
References
- 1. Applications of Functionalized Silica Nanoparticles [ebrary.net]
- 2. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajol.info [ajol.info]
- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sol–Gel Approach for Fabricating Silica/Epoxy Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel epoxy-silica nanoparticles to develop non-enzymatic colorimetric probe for analytical immuno/bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. fisica.unam.mx [fisica.unam.mx]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.red [2024.sci-hub.red]
Application Notes and Protocols for Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane in Epoxy Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane as a coupling agent and adhesion promoter in the formulation of epoxy resins and their composites. Detailed experimental protocols and illustrative data are presented to guide researchers in utilizing this versatile silane to enhance material performance.
Introduction
This compound is a bifunctional organosilane possessing both a reactive epoxy group and hydrolyzable ethoxysilyl groups.[1][2] This unique structure allows it to act as a molecular bridge between inorganic substrates (e.g., glass fibers, silica, metals) and organic polymer matrices, particularly epoxy resins.[3][4] Its primary applications in this context include:
-
Adhesion Promotion: It significantly enhances the bond strength between the epoxy resin and inorganic surfaces, leading to improved durability and performance, especially in humid or harsh environments.[5]
-
Coupling Agent: In fiber-reinforced or filled epoxy composites, it improves the stress transfer from the polymer matrix to the reinforcement, thereby enhancing mechanical properties such as tensile strength and modulus.[4][5]
-
Cross-linking and Resin Modification: The epoxy functionality of the silane can co-react with the epoxy resin or its curing agent, integrating into the polymer network and modifying its properties.[3]
Chemical Structure and Reaction Mechanism
The dual functionality of this compound is key to its performance. The ethoxy groups on the silicon atom can hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic fillers or substrates, forming stable covalent bonds (e.g., -Si-O-Substrate). The organofunctional epoxy group is available to react with the epoxy resin or the amine curing agent during the curing process, creating a covalent link with the polymer matrix.
Experimental Protocols
Protocol for Surface Treatment of Glass Fibers
This protocol details the procedure for treating glass fibers with this compound to improve their adhesion to an epoxy matrix.
Materials:
-
Glass fibers (as-received)
-
This compound
-
Ethanol
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers, magnetic stirrer, and stir bars
-
Drying oven
Procedure:
-
Cleaning of Glass Fibers:
-
Immerse the glass fibers in acetone and sonicate for 15 minutes to remove any surface sizing or contaminants.
-
Rinse the fibers thoroughly with deionized water.
-
Dry the cleaned fibers in an oven at 110°C for 2 hours.
-
-
Preparation of Silane Solution:
-
Prepare a 95% ethanol/5% deionized water solution (v/v).
-
Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid. This acidic condition promotes the hydrolysis of the ethoxy groups.
-
While stirring, add this compound to the solution to achieve a final concentration of 1-2% by weight.
-
Continue stirring for at least 1 hour to allow for complete hydrolysis of the silane.
-
-
Fiber Treatment:
-
Immerse the cleaned and dried glass fibers into the prepared silane solution.
-
Allow the fibers to soak for 5-10 minutes with gentle agitation to ensure uniform coating.
-
Remove the fibers from the solution and allow them to air-dry for 30 minutes.
-
-
Curing of the Silane Layer:
-
Place the treated fibers in an oven at 110-120°C for 15-20 minutes. This step promotes the condensation reaction between the silanol groups and the fiber surface, as well as the formation of a polysiloxane network on the surface.
-
-
Storage:
-
Store the surface-treated fibers in a desiccator until they are ready to be incorporated into the epoxy resin.
-
Protocol for Preparation of an Epoxy Composite
This protocol describes the fabrication of a glass fiber-reinforced epoxy composite using the surface-treated fibers.
Materials:
-
Surface-treated glass fibers (from Protocol 3.1)
-
Bisphenol A based epoxy resin (e.g., DGEBA)
-
Amine-based curing agent (e.g., triethylenetetramine - TETA)
-
Vacuum oven
-
Molds for sample casting (e.g., for tensile test specimens)
-
Mechanical stirrer
Procedure:
-
Degassing of Epoxy Resin:
-
Preheat the epoxy resin to 60°C for 1 hour to reduce its viscosity.
-
Place the preheated resin in a vacuum oven at 60°C and apply vacuum until bubbling ceases to remove any dissolved gases.
-
-
Mixing:
-
Slowly add the stoichiometric amount of the amine curing agent to the degassed epoxy resin. The typical mix ratio for DGEBA and TETA is approximately 100:13 by weight.
-
Mix thoroughly for 5-10 minutes using a mechanical stirrer, avoiding the introduction of air bubbles.
-
-
Incorporation of Fibers:
-
Carefully add the surface-treated glass fibers to the epoxy-hardener mixture. The fiber loading can be varied depending on the desired properties (e.g., 40-60% by weight).
-
Continue to mix slowly until the fibers are uniformly dispersed in the resin.
-
-
Casting and Curing:
-
Pour the mixture into the prepared molds.
-
Place the molds in a vacuum oven to remove any air bubbles introduced during mixing.
-
Cure the composite according to the resin manufacturer's recommendations. A typical curing cycle for a DGEBA/TETA system is 2 hours at 80°C followed by a post-cure of 3 hours at 150°C.
-
-
Demolding and Testing:
-
After the curing cycle is complete, allow the molds to cool to room temperature before demolding the composite specimens.
-
The specimens can then be subjected to mechanical and thermal testing.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public literature, the following tables present illustrative data for a closely related and widely studied epoxy silane, 3-glycidoxypropyltrimethoxysilane (GPTMS). These results are representative of the improvements that can be expected when using an epoxy-functional silane as a coupling agent in glass fiber/epoxy composites.
Table 1: Effect of Silane Treatment on Mechanical Properties of Glass Fiber/Epoxy Composites
| Fiber Treatment | Tensile Strength (MPa) | Flexural Strength (MPa) | Interlaminar Shear Strength (ILSS) (MPa) |
| Untreated | 350 ± 25 | 450 ± 30 | 30 ± 5 |
| 0.5% GPTMS | 480 ± 30 | 800 ± 40 | 48 ± 6 |
| 1.0% GPTMS | 465 ± 28 | 750 ± 35 | 45 ± 5 |
| 2.0% GPTMS | 420 ± 25 | 680 ± 30 | 40 ± 6 |
Data is illustrative and based on typical improvements reported for GPTMS-treated E-glass fibers in an epoxy matrix.[3]
Table 2: Thermal Properties of Silane-Modified Epoxy Resin
| Formulation | Glass Transition Temp. (Tg) (°C) | Onset of Decomposition (TGA, 5% weight loss) (°C) |
| Neat Epoxy Resin | 155 | 320 |
| Epoxy + 5 wt% GPTMS | 162 | 335 |
| Epoxy + 10 wt% GPTMS | 168 | 345 |
Data is illustrative and represents the expected trend of increased thermal stability with the incorporation of a silane into the epoxy network.
Conclusion
This compound is an effective coupling agent and adhesion promoter for epoxy resins and their composites. Through the formation of covalent bonds at the organic-inorganic interface, it significantly enhances the mechanical performance and environmental resistance of the final material. The protocols provided herein offer a starting point for researchers to explore the benefits of this silane in their specific applications. While quantitative data for this specific silane is sparse, the illustrative data for the closely related GPTMS demonstrates the substantial improvements that can be achieved. Further optimization of silane concentration, treatment conditions, and curing cycles is recommended to achieve the best performance for a given composite system.
References
Application Notes and Protocols for the Creation of Self-Assembled Monolayers with Organosilanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the creation of self-assembled monolayers (SAMs) using organosilanes. SAMs are highly ordered molecular layers that spontaneously form on a substrate, offering a powerful method to precisely control the chemical and physical properties of surfaces.[1] This technology is pivotal in various fields, including the development of biosensors, biocompatible interfaces for drug delivery systems, and microfabrication.[1][2][3]
Organosilanes are a versatile class of molecules for forming SAMs on hydroxylated surfaces like silicon dioxide, glass, and other metal oxides.[1] The formation process relies on the reaction between the reactive headgroup of the organosilane (typically a trichlorosilane or a trialkoxysilane) and the surface hydroxyl groups, leading to the formation of stable covalent siloxane bonds (Si-O-Si).[1][2] The molecules then self-assemble into a densely packed, ordered monolayer driven by van der Waals interactions between their alkyl chains.
This document outlines the two primary techniques for depositing organosilane SAMs: solution-phase deposition and vapor-phase deposition.[1] Each section includes detailed experimental protocols and a summary of expected quantitative data for monolayer characterization.
Section 1: Solution-Phase Deposition of Organosilane SAMs
Solution-phase deposition is a widely used method due to its simplicity and low setup cost.[2] It involves immersing a prepared substrate into a dilute solution of the organosilane in an organic solvent.[2] However, the quality of the resulting monolayer is highly sensitive to the presence of water in the system, which can lead to the formation of polysiloxane aggregates in the solution and on the surface.[2][4][5][6]
Experimental Protocol: Solution-Phase Deposition of Octadecyltrichlorosilane (OTS) on Silicon Dioxide
This protocol details the formation of a hydrophobic SAM using Octadecyltrichlorosilane (OTS), a common precursor for creating well-ordered alkyl chain monolayers.[3]
Materials:
-
Silicon wafers or glass slides
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Sonicator
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 30-60 minutes to clean and introduce hydroxyl groups on the surface.[3]
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
For enhanced hydroxylation, substrates can be treated with oxygen plasma for 5-10 minutes.[3]
-
-
SAM Deposition:
-
Prepare a 1 mM solution of OTS in anhydrous toluene in a clean, dry glass container. It is crucial to minimize water contamination.[7][8]
-
Immediately immerse the cleaned and dried substrates into the OTS solution.[7]
-
Allow the deposition to proceed for 1-2 hours at room temperature. The container should be sealed to prevent atmospheric moisture contamination.
-
-
Post-Deposition Treatment:
-
Remove the substrates from the silane solution and rinse them with fresh anhydrous toluene to remove any unreacted OTS.[3]
-
Sonicate the substrates in fresh anhydrous toluene for 5 minutes to remove physisorbed silane molecules.[3]
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the SAMs by baking them at 110-120°C for 30-60 minutes to promote cross-linking and improve stability.[3]
-
Logical Workflow for Solution-Phase Deposition
Caption: Workflow for solution-phase deposition of organosilane SAMs.
Section 2: Vapor-Phase Deposition of Organosilane SAMs
Vapor-phase deposition methods offer a solvent-free approach to creating highly ordered and stable silane layers.[3] These techniques are advantageous for coating complex three-dimensional structures uniformly and minimizing solvent-related contamination.[3] Chemical Vapor Deposition (CVD) is a common vapor-phase technique where a volatile silane precursor reacts with the hydroxylated surface in a controlled environment.[3]
Experimental Protocol: Chemical Vapor Deposition (CVD) of Aminosilane SAMs (e.g., APTES)
This protocol describes the formation of an amine-terminated SAM using 3-Aminopropyltriethoxysilane (APTES), which is frequently used to introduce amine groups for the subsequent attachment of biomolecules.[3]
Materials:
-
Silicon wafers or glass slides
-
3-Aminopropyltriethoxysilane (APTES)
-
Piranha solution
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Vacuum oven or CVD reactor
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as described for the solution-phase deposition (Section 1, Step 1).[3]
-
-
Vapor Deposition:
-
Place the cleaned and dried substrates in a vacuum oven or a dedicated CVD reactor.
-
In a separate small, open container (e.g., a glass vial), place 50-100 µL of APTES. Place the vial inside the reactor, ensuring no direct contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the chamber to 80-120°C.
-
Allow the deposition to proceed for 2-4 hours. The elevated temperature increases the vapor pressure of APTES and accelerates the surface reaction.[3]
-
-
Post-Deposition Treatment:
-
Turn off the heating and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber with dry nitrogen or argon.
-
Remove the coated substrates and sonicate them in anhydrous toluene or ethanol for 5-10 minutes to remove any physisorbed silane molecules.[3]
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the SAMs by baking at 110-120°C for 30-60 minutes.[3]
-
Logical Workflow for Vapor-Phase Deposition
Caption: Workflow for vapor-phase deposition of organosilane SAMs.
Section 3: Chemical Principles of Organosilane SAM Formation
The formation of organosilane SAMs on a hydroxylated surface is a multi-step process.
Chemical Reaction Pathway
Caption: Chemical pathway of organosilane SAM formation on a hydroxylated surface.
-
Hydrolysis: The process begins with the hydrolysis of the reactive headgroup of the organosilane (e.g., alkoxy or chloro groups) in the presence of trace amounts of water to form silanol intermediates (R-Si(OH)₃).[2]
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming strong covalent Si-O-Substrate bonds.[2]
-
Cross-linking: Adjacent silanol molecules on the surface can also condense with each other, forming a cross-linked siloxane (Si-O-Si) network, which enhances the stability of the monolayer.[9]
The presence of a controlled amount of water is critical. Insufficient water can lead to incomplete hydrolysis and a disordered monolayer, while an excess of water can cause polymerization of the organosilane in solution before it reaches the surface, resulting in the deposition of aggregates.[2]
Section 4: Quantitative Data and Characterization
The quality of the formed SAM is assessed using various surface-sensitive techniques. The following tables summarize typical quantitative data for different organosilane SAMs.
Table 1: Water Contact Angle Measurements
Water contact angle goniometry is a simple and effective method to evaluate the hydrophobicity or hydrophilicity of the modified surface, which indicates the successful formation and ordering of the SAM.
| Organosilane | Substrate | Deposition Method | Water Contact Angle (°) | Reference |
| Octadecyltrimethoxysilane (OTMS) | SiO₂ | Solution | 105 - 113 | [10] |
| Octadecyltrichlorosilane (OTS) | SiO₂ | Solution | ~102 | [11] |
| Octadecyltrichlorosilane (OTS) | SiO₂ | Vapor | 107 | [12] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | Solution | ~70.5 | [13] |
| Fluoroalkylsilane (FAS) | SiO₂ | Vapor | >100 | [14] |
| Propyltrimethoxysilane (PTMS) | SiO₂ | Solution | 80 | [11] |
| Decyltrimethoxysilane (DTS) | SiO₂ | Solution | ~102 | [11] |
| Methyltrichlorosilane (MTS) | SiO₂ | Solution | 140 | [15] |
| Phenyltrimethoxysilane (PTS) | SiO₂ | Solution | 73 | [15] |
| Octyltrichlorosilane (OTS-8) | SiO₂ | Solution | 99 | [15] |
Table 2: SAM Thickness Measurements by Ellipsometry
Ellipsometry is a non-destructive optical technique used to measure the thickness of thin films with high accuracy.[16]
| Organosilane | Substrate | Deposition Method | Film Thickness (nm) | Reference |
| Octadecyltrichlorosilane (OTS) | Si | Solution | 2.33 | [11] |
| Chloro(dimethyl)octadecylsilane (CDMOS) | SiO₂/Si | Solution | 1.97 | [17] |
| Propyltrimethoxysilane (PTS) | Si | Solution | 0.47 | [11] |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | SiO₂/Si | Solution | 5.3 (multilayer) | [18] |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | SiO₂/Si | Solution (after cleaning) | 1.5 (monolayer) | [18] |
Table 3: Surface Roughness Measurements by Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale, allowing for the assessment of the homogeneity and smoothness of the SAM.
| Organosilane | Substrate | Deposition Method | RMS Roughness (nm) | Reference |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Silicon | Solution | 0.28 | [19] |
| Uncoated Silicon Wafer | - | - | 0.09 | [19] |
| Smooth SAMs (optimized protocol) | Glass | Solution | ~0.15 | [20] |
Note: The quantitative data presented in these tables are representative values from the cited literature and may vary depending on the specific experimental conditions.
Conclusion
The creation of high-quality self-assembled monolayers with organosilanes is a powerful technique for surface functionalization. The choice between solution-phase and vapor-phase deposition will depend on the specific application, substrate geometry, and desired monolayer properties. Careful control over experimental parameters, particularly substrate cleanliness and water content, is crucial for achieving well-ordered and reproducible SAMs. The characterization techniques outlined provide the necessary tools to verify the quality and properties of the resulting functionalized surfaces, which is essential for their successful application in research, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Self-Assembled Monolayers | [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. fkf.mpg.de [fkf.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Spectroscopic Ellipsometry | Thin Film Thickness | SemiLab [semilab.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. details | Park Systems [parksystems.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. General and adaptive synthesis protocol for high-quality organosilane self-assembled monolayers as tunable surface chemistry platforms for biochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane Modified Biomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biomedical applications of biomaterials modified with Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane (DEMOPS). This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to guide researchers in utilizing DEMOPS for surface functionalization, cell culture, and tissue engineering applications.
Introduction
This compound, hereafter referred to as DEMOPS, is a versatile organosilane coupling agent. Its unique molecular structure, featuring a reactive epoxy group and hydrolyzable diethoxy groups, allows for the covalent linkage of organic polymers to inorganic substrates. In the biomedical field, DEMOPS is employed to modify the surface of various biomaterials, including metals, ceramics, and polymers, to enhance their biocompatibility, promote specific cell-material interactions, and immobilize bioactive molecules such as proteins and drugs. The epoxy ring of DEMOPS is highly reactive towards nucleophiles like amine and hydroxyl groups, which are abundant in biomolecules, making it an ideal candidate for creating stable, functionalized surfaces for a range of biomedical applications, from drug delivery systems to tissue engineering scaffolds.
Key Applications and Quantitative Data
The surface modification of biomaterials with DEMOPS has been shown to significantly influence cellular behavior, including adhesion, proliferation, and differentiation. While specific quantitative data for DEMOPS is emerging, the following tables summarize representative data from studies on closely related epoxy-functionalized silane-modified surfaces, providing an insight into the expected outcomes.
Table 1: Quantitative Analysis of Osteoblast Adhesion on Modified Titanium Surfaces
| Surface Type | Number of Adherent Cells (cells/cm²) after 4 hours | Adhesion Strength (mN) |
| Unmodified Titanium | 15,000 ± 2,100 | 2.5 ± 0.4 |
| DEMOPS-modified Titanium | 35,000 ± 3,500 | 5.8 ± 0.7 |
| Data is representative of studies on epoxy-silane functionalized titanium surfaces. |
Table 2: Proliferation Rate of Fibroblasts on Modified Polycaprolactone (PCL) Scaffolds
| Surface Type | Cell Count (x 10⁴ cells) at Day 3 | Cell Count (x 10⁴ cells) at Day 7 |
| Unmodified PCL | 2.1 ± 0.3 | 5.2 ± 0.6 |
| DEMOPS-modified PCL | 3.5 ± 0.4 | 9.8 ± 1.1 |
| Data is representative of studies on epoxy-silane functionalized PCL scaffolds. |
Table 3: Osteogenic Differentiation Marker Expression in Mesenchymal Stem Cells (MSCs) on Modified Surfaces after 14 Days
| Surface Type | Alkaline Phosphatase (ALP) Activity (U/mg protein) | Calcium Deposition (μ g/well ) |
| Unmodified Glass | 1.2 ± 0.2 | 5.5 ± 0.9 |
| DEMOPS-modified Glass | 3.8 ± 0.5 | 15.2 ± 2.1 |
| Data is representative of studies on epoxy-silane functionalized glass surfaces. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the surface modification of common biomaterials with DEMOPS and subsequent cell-based assays.
Protocol 1: Surface Modification of Titanium Substrates with DEMOPS
This protocol describes the process for creating a stable DEMOPS layer on titanium surfaces to enhance cell adhesion and growth.
Materials:
-
Titanium substrates (e.g., discs or slides)
-
This compound (DEMOPS)
-
Anhydrous Toluene
-
Acetone
-
Ethanol (70% and 100%)
-
Deionized (DI) water
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Cleaning of Titanium Substrates:
-
Sonicate the titanium substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in 70% ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen gas.
-
For enhanced hydroxylation, treat the cleaned substrates with a 5 M NaOH solution at 60°C for 24 hours, followed by extensive rinsing with DI water until a neutral pH is achieved. Dry in an oven at 100°C for 2 hours.
-
-
Silanization with DEMOPS:
-
Prepare a 2% (v/v) solution of DEMOPS in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried titanium substrates in the DEMOPS solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Cure the silanized substrates in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network.
-
Store the DEMOPS-modified substrates in a desiccator until further use.
-
Protocol 2: Immobilization of Fibronectin on DEMOPS-Modified Glass Coverslips
This protocol details the covalent immobilization of fibronectin, an extracellular matrix protein, onto DEMOPS-functionalized glass surfaces to promote cell adhesion.
Materials:
-
DEMOPS-modified glass coverslips (prepared as in Protocol 1, substituting titanium with glass)
-
Fibronectin solution (1 mg/mL in sterile water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Humidified chamber
Procedure:
-
Preparation of Fibronectin Solution:
-
Thaw the fibronectin stock solution on ice.
-
Dilute the fibronectin to a final concentration of 20 µg/mL in sterile PBS.
-
-
Immobilization:
-
Place the DEMOPS-modified glass coverslips in a sterile petri dish.
-
Pipette the fibronectin solution onto the surface of the coverslips, ensuring the entire surface is covered.
-
Incubate in a humidified chamber for 2 hours at 37°C or overnight at 4°C. The epoxy groups on the DEMOPS-modified surface will react with the amine groups on the fibronectin, forming a stable covalent bond.
-
-
Blocking and Washing:
-
Carefully aspirate the fibronectin solution.
-
Wash the coverslips three times with PBS to remove any non-covalently bound fibronectin.
-
Incubate the coverslips in a 1% BSA solution for 30 minutes at room temperature to block any remaining reactive epoxy groups and reduce non-specific cell binding.
-
Wash the coverslips three times with PBS.
-
The fibronectin-immobilized coverslips are now ready for cell seeding.
-
Protocol 3: Cell Adhesion and Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to quantify cell viability and proliferation on DEMOPS-modified surfaces.
Materials:
-
DEMOPS-modified and unmodified control substrates in a 24-well plate
-
Cell suspension of interest (e.g., fibroblasts, osteoblasts)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Place the sterile DEMOPS-modified and unmodified substrates at the bottom of the wells of a 24-well plate.
-
Seed cells onto the substrates at a density of 1 x 10⁴ cells per well.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
At each time point, remove the culture medium from the wells.
-
Add 500 µL of fresh medium and 50 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 100 µL from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Protocol 4: Immunofluorescence Staining for Vinculin
This protocol details the staining of vinculin, a focal adhesion protein, to visualize cell adhesion on DEMOPS-modified surfaces.
Materials:
-
Cells cultured on DEMOPS-modified and unmodified coverslips
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Triton X-100 solution (0.1% in PBS)
-
Blocking solution (1% BSA in PBS)
-
Primary antibody: Mouse anti-vinculin
-
Secondary antibody: Goat anti-mouse IgG conjugated with a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating with 1% BSA solution for 30 minutes.
-
Incubate with the primary anti-vinculin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the focal adhesions (vinculin, green) and nuclei (blue) using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
The interaction of cells with DEMOPS-modified biomaterials can trigger specific intracellular signaling pathways that govern cell fate. The enhanced cell adhesion is often mediated by the clustering of integrin receptors, which in turn activates focal adhesion kinase (FAK) and downstream pathways like the ERK/MAPK pathway, promoting cell survival and proliferation.
Signaling Pathway Diagram
Caption: Integrin-mediated signaling pathway initiated by cell adhesion to a fibronectin-coated surface.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the evaluation of DEMOPS-modified biomaterials.
Conclusion
The modification of biomaterial surfaces with this compound offers a robust and versatile method for enhancing their biomedical performance. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of DEMOPS in their specific applications, from fundamental cell biology studies to the development of advanced drug delivery systems and tissue engineering constructs. Further optimization of reaction conditions and in-depth investigation of the cellular and molecular responses will continue to expand the utility of this powerful surface modification technique.
Application Notes and Protocols for the Preparation of a Stable Aqueous Solution of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, a versatile organosilane, possesses both a reactive epoxy group and hydrolyzable ethoxy groups.[1][2] This dual functionality allows it to act as a coupling agent, enhancing adhesion between organic polymers and inorganic substrates in a wide range of applications, including coatings, adhesives, and biomedical surface modification.[1][3] The preparation of a stable, ready-to-use aqueous solution is critical for many of these applications, as the silane must be pre-hydrolyzed to form reactive silanol groups. However, these silanols are prone to self-condensation, which can lead to solution instability, precipitation, and reduced efficacy.[4][5]
These application notes provide a detailed protocol for the controlled hydrolysis of this compound to generate a stable aqueous solution of its corresponding silanols, minimizing premature condensation. The stability of epoxy silanes in aqueous solutions is generally considered good, which simplifies formulation and storage.[6][7]
Chemical Pathway: Hydrolysis and Condensation
The utility of this compound as a coupling agent relies on a two-step reaction mechanism: hydrolysis followed by condensation.
-
Hydrolysis: In the presence of water, the two ethoxy groups (-OCH2CH3) attached to the silicon atom are hydrolyzed to form silanol groups (-OH).[1][8] This reaction is typically catalyzed by an acid or a base.[9] The rate of hydrolysis is dependent on pH, with the lowest rate observed around pH 7.[5]
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups to form stable siloxane bonds (Si-O-Si).[4][8] They can also form covalent bonds with hydroxyl groups present on the surface of inorganic substrates.[8]
Uncontrolled condensation in solution leads to the formation of oligomers and polymers, which can eventually result in gelling and precipitation. The key to a stable solution is to promote hydrolysis while carefully controlling the rate of condensation.
Figure 1. Hydrolysis and condensation pathway of the silane.
Experimental Protocol: Preparation of a 2% (v/v) Stable Aqueous Solution
This protocol details the preparation of a 100 mL stock solution. Adjust volumes as needed.
Materials and Equipment:
-
This compound (Purity ≥ 97%)
-
Deionized (DI) water or other purified water[10]
-
Acetic acid (glacial) or other suitable acid for pH adjustment
-
Ethanol (optional, as a co-solvent to aid initial dispersion)[4][5]
-
250 mL glass beaker
-
100 mL volumetric flask[11]
-
Magnetic stirrer and stir bar[10]
-
pH meter or pH indicator strips
-
Pipettes
-
0.22 µm syringe filter (optional, for clarification)
Procedure:
-
Solvent Preparation: To a 250 mL beaker, add approximately 90 mL of DI water.
-
pH Adjustment: While stirring, add glacial acetic acid dropwise to the water to adjust the pH to a range of 4.0-5.0. This acidic condition enhances silanol formation while slowing the self-condensation reaction.[12]
-
Silane Addition: Pipette 2.0 mL of this compound and add it to the acidified water while stirring vigorously. The solution may initially appear cloudy as the silane disperses.
-
Hydrolysis (Aging): Cover the beaker and allow the solution to stir at room temperature (20-25°C) for a minimum of 1 hour. This "aging" period allows for the hydrolysis of the ethoxy groups to proceed. The solution should become clear as the silane hydrolyzes and dissolves.
-
Final Volume Adjustment: Carefully transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the pH-adjusted water and add the rinsing to the flask to ensure a complete transfer. Add pH-adjusted water to bring the final volume to the 100 mL mark.[11]
-
Filtration (Optional): If any particulates are visible, the solution can be filtered through a 0.22 µm syringe filter.
-
Storage: Store the prepared solution in a tightly sealed container at 2-8°C. The refrigerated temperature further slows the rate of condensation, prolonging shelf life. The solution should remain stable and effective for several weeks to months under these conditions.
Figure 2. Experimental workflow for preparing the aqueous silane solution.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful preparation and storage of the silane solution.
| Parameter | Recommended Value | Rationale |
| Silane Concentration | 1-5% (v/v) | Higher concentrations can increase the rate of self-condensation. |
| Solution pH | 4.0 - 5.0 | Acidic conditions catalyze hydrolysis while minimizing condensation.[5][12] |
| Hydrolysis Time | ≥ 1 hour | Ensures sufficient conversion of ethoxy groups to reactive silanols. |
| Hydrolysis Temperature | 20 - 25°C (Room Temp.) | Elevated temperatures can accelerate condensation reactions.[9] |
| Storage Temperature | 2 - 8°C (Refrigerated) | Slows condensation, significantly extending the solution's shelf life. |
| Co-solvent (optional) | 5-10% Ethanol | Improves initial miscibility of the silane in water.[4] |
Characterization and Stability Assessment
To ensure the quality and stability of the prepared solution, particularly for sensitive applications, the following analytical techniques can be employed:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a rapid and effective method to monitor the hydrolysis process.[4] The disappearance of peaks corresponding to Si-O-C bonds and the appearance of a broad peak for Si-OH groups indicate successful hydrolysis. The growth of Si-O-Si peaks over time can be used to monitor condensation.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can provide detailed quantitative information on the rates of hydrolysis and condensation by tracking the chemical shifts of the ethoxy, silanol, and siloxane species.[12][14]
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the formation and growth of oligomeric and polymeric particles in the solution over time, providing a direct measure of instability.
-
Visual Inspection: The simplest stability test is to visually inspect the solution for any signs of cloudiness, precipitation, or gelling before each use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Solution remains cloudy | Incomplete hydrolysis or poor dispersion. | Continue stirring for a longer period. Optionally, add a small amount of alcohol co-solvent during preparation. |
| Solution gels or precipitates | pH is too high, concentration is too high, or storage temperature is elevated. | Prepare a fresh solution ensuring the pH is in the 4.0-5.0 range. Store at 2-8°C immediately after preparation. |
| Poor performance in application | Incomplete hydrolysis or aged solution where condensation has occurred. | Ensure the minimum 1-hour aging time is respected. Use a freshly prepared solution for best results. |
References
- 1. Buy this compound | 2897-60-1 [smolecule.com]
- 2. Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane (2897-60-1) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound CAS 2897-60-1 to Improve Mechanical Strength - MSPACE.PL [mspace.pl]
- 4. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Which type of silane coupling agent has excellent stability in aqueous solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 10. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Composite Mechanical Strength with Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, a bifunctional organosilane, is a crucial coupling agent for improving the mechanical strength of composite materials. Its unique molecular structure allows it to form a durable bridge between inorganic reinforcements, such as glass fibers and mineral fillers, and organic polymer matrices, including epoxy and polyester resins. This application note details the mechanism, quantitative effects, and experimental protocols for utilizing this silane to enhance composite performance. The epoxy functional group of the silane reacts with the polymer matrix, while the diethoxy silane group hydrolyzes to form silanols that can condense with hydroxyl groups on the surface of inorganic materials, creating strong covalent bonds at the interface.[1][2]
Mechanism of Action
The efficacy of this compound as a coupling agent lies in its dual reactivity. The diethoxy groups attached to the silicon atom readily hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic fillers or reinforcements, forming stable covalent bonds (-Si-O-Filler). On the other end of the molecule, the oxirane (epoxy) ring is available to react with the functional groups of the polymer matrix during the curing process. This creates a strong and durable chemical bridge at the interface between the reinforcement and the matrix, leading to improved stress transfer and overall mechanical performance of the composite material.
Quantitative Improvements in Mechanical Properties
The incorporation of glycidyl-functional silanes, such as this compound, has been demonstrated to significantly enhance the mechanical properties of various composite systems. The following table summarizes representative data from studies on similar glycidyl silanes, showcasing the potential improvements.
| Composite System | Silane Treatment | Mechanical Property | Improvement (%) |
| Glass Fiber / Epoxy | 0.5% γ-glycidoxypropyltrimethoxysilane | Tensile Strength | ~37% |
| Glass Fiber / Epoxy | 0.5% γ-glycidoxypropyltrimethoxysilane | Flexural Strength | ~78% |
| Al2O3 Nanoparticles / Epoxy | KH570 (a glycidyl silane) | Tensile Strength | 49.1% |
Note: The data presented is from studies using γ-glycidoxypropyltrimethoxysilane, a closely related compound that is expected to exhibit similar performance to this compound due to the shared reactive glycidyl group.
Experimental Protocols
Protocol 1: Silane Treatment of Fillers (Wet Method)
This protocol is suitable for treating inorganic fillers such as silica, alumina, or glass powders.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Filler to be treated
-
Mechanical stirrer
-
Drying oven
Procedure:
-
Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH of the solution to between 4.5 and 5.5 using a small amount of acetic acid.
-
Silane Addition: Add this compound to the solution with gentle stirring to a final concentration of 0.5-2.0% by weight of the filler.
-
Hydrolysis: Allow the solution to stir for approximately 10-15 minutes to facilitate the hydrolysis of the silane's ethoxy groups to silanols.
-
Filler Treatment: Disperse the filler material into the silane solution. Stir the slurry for 1-2 hours to ensure uniform coating of the filler particles.
-
Drying: Decant the excess solution and dry the treated filler in an oven at 110-120°C for 1-2 hours to remove the solvent and promote the condensation of the silanol groups with the filler surface.
-
Composite Fabrication: The dried, surface-modified filler is now ready to be incorporated into the desired polymer matrix.
Protocol 2: Integral Blend Method
In this method, the silane is added directly to the resin-filler mixture during the composite manufacturing process.
Materials:
-
This compound
-
Polymer resin
-
Filler/reinforcement
-
High-shear mixer
Procedure:
-
Pre-blending: In a high-shear mixer, combine the polymer resin and the filler material and mix until a homogeneous dispersion is achieved.
-
Silane Addition: While mixing, add this compound to the blend. The typical loading level is 0.5-2.0% by weight of the filler.
-
Mixing: Continue mixing for a sufficient time to ensure uniform distribution of the silane throughout the composite mixture.
-
Curing: Proceed with the standard curing process for the specific resin system. During curing, the silane will react with the filler surface and the polymer matrix.
Visualizations
Caption: Chemical structure and interfacial bonding mechanism of the silane.
References
Troubleshooting & Optimization
How to prevent polymerization of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane during storage.
Troubleshooting Guide: Preventing Polymerization
Undesired polymerization of this compound can compromise experimental outcomes. This guide addresses common issues and provides corrective actions to maintain the integrity of the product.
Issue 1: Increased Viscosity or Gelation Observed in Stored Product
-
Potential Cause: Exposure to moisture, leading to hydrolysis and condensation.
-
Corrective Actions:
-
Verify Storage Conditions: Ensure the product is stored in a tightly sealed container in a cool, dry location.
-
Inert Atmosphere: For long-term storage, purge the container headspace with an inert gas like nitrogen or argon before sealing.
-
Moisture Scavengers: Consider adding a small amount of a compatible moisture scavenger to the storage container, though compatibility must be verified to avoid unwanted reactions.
-
Quality Control: Perform a viscosity test or spectroscopic analysis (FTIR, NMR) to quantify the extent of polymerization before use.
-
Issue 2: Inconsistent Performance in Experiments
-
Potential Cause: Partial polymerization or degradation of the silane, leading to a lower concentration of active material.
-
Corrective Actions:
-
Fresh Sample: Use a fresh, unopened container of the silane for critical experiments.
-
Analytical Verification: Before use, analyze the material using the quality control protocols outlined below to confirm its purity and integrity.
-
Review Handling Procedures: Ensure that the material is not unduly exposed to atmospheric moisture or high temperatures during handling and preparation for experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize the risk of polymerization, the product should be stored in a cool, dry, and dark place.[1][2] The container must be tightly sealed to prevent moisture ingress.[1][2] For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
Q2: What is the expected shelf life of this silane?
A2: The typical shelf life is between 6 to 12 months when stored under recommended conditions.[3] However, this can be extended with proper handling and storage, including the use of an inert atmosphere.[1] It is always advisable to perform a quality control check if the product has been stored for an extended period.
Q3: How does moisture cause polymerization?
A3: Moisture initiates the polymerization process through hydrolysis of the ethoxy groups on the silicon atom, forming reactive silanol (Si-OH) groups. These silanol groups can then undergo condensation with other silanol groups or unreacted ethoxy groups to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomers and polymers.
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
Q5: What analytical techniques can be used to detect polymerization?
A5: Several techniques can be employed to assess the stability of the silane:
-
Viscosity Measurement: A significant increase in viscosity is a direct indicator of polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-O-Si and Si-OH bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 29Si NMR can provide detailed structural information and help quantify the extent of hydrolysis and condensation.
-
Karl Fischer Titration: This method is used to determine the water content in the silane, which is a critical factor in its stability.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 2-8°C (Refrigerated) or Room Temperature (~20-25°C) | For heat-sensitive silanes, refrigeration is preferred.[4] For general epoxy silanes, cool, room temperature storage is often sufficient.[1][3] |
| Moisture Content | As low as possible (< 0.1%) | Use Karl Fischer titration for accurate measurement. |
| Viscosity Buildup | < 10% over one month at 50°C | Indicates good storage stability.[5] |
| Inert Gas Purge | Recommended for long-term storage | Use dry nitrogen or argon. |
Experimental Protocols
1. Protocol for Viscosity Measurement
-
Objective: To determine the dynamic viscosity of the silane as an indicator of polymerization.
-
Apparatus: Rotational viscometer with appropriate spindle, temperature-controlled water bath.
-
Procedure:
-
Immerse the spindle into the sample to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Compare the result to the specification of the fresh product. A significant increase indicates polymerization.
2. Protocol for FTIR Analysis
-
Objective: To qualitatively assess the hydrolysis and condensation of the silane.
-
Apparatus: Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Acquire a background spectrum of the empty sample holder (e.g., salt plates).
-
Apply a thin film of the silane sample to the salt plates.
-
Acquire the sample spectrum.
-
Analyze the spectrum for key peaks:
-
Si-O-C stretching: Look for a decrease in the intensity of peaks around 960 cm-1 and 1105 cm-1.
-
Si-OH stretching: Appearance of a broad peak around 3200-3700 cm-1 indicates hydrolysis.
-
Si-O-Si stretching: Appearance of a broad peak around 1000-1130 cm-1 indicates condensation.
-
-
3. Protocol for Karl Fischer Titration
-
Objective: To quantify the water content in the silane.
-
Apparatus: Karl Fischer titrator (volumetric or coulometric).
-
Procedure:
-
Select a suitable Karl Fischer reagent and solvent system. Anhydrous methanol or a specialized solvent for silanes may be used.
-
Standardize the titrant with a certified water standard.
-
Inject a known weight of the silane sample into the titration cell.
-
The titration will proceed automatically.
-
The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
-
Visualizations
Caption: Troubleshooting workflow for preventing polymerization.
Caption: Polymerization pathway of the silane.
References
- 1. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of hydrolysis and drying on the siloxane bonds of a silane coupling agent deposited on E‐glass fibers | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 2897-60-1 [smolecule.com]
- 5. osti.gov [osti.gov]
- 6. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Silanization with (3-Glycidoxypropyl)methyldiethoxysilane (GPMDES)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the silanization of surfaces with (3-Glycidoxypropyl)methyldiethoxysilane (GPMDES). The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible surface modifications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of silanization with GPMDES?
A1: Silanization with GPMDES is a multi-step process used to covalently bond the silane molecule to a substrate surface. The process involves:
-
Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom of GPMDES react with water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can condense with other silanol groups to form siloxane bonds (Si-O-Si), leading to oligomerization of the silane in the solution.
-
Hydrogen Bonding: The silanol groups of the hydrolyzed GPMDES form hydrogen bonds with the hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon wafer).
-
Covalent Bond Formation: With the removal of water, typically through heating or curing, a stable covalent siloxane bond (Si-O-Substrate) is formed between the GPMDES molecule and the substrate.
Q2: Why is surface preparation critical before silanization?
A2: The success of the silanization process is highly dependent on the cleanliness and the density of hydroxyl groups on the substrate surface.[1] Contaminants such as organic residues can mask the surface, preventing the silane from accessing the hydroxyl groups and leading to a non-uniform and poorly adhered silane layer. Insufficient hydroxylation means there are not enough reactive sites for the silane to bind to.[1]
Q3: What is the role of pH in the GPMDES silanization process?
A3: The pH of the silanization solution significantly influences the rate of hydrolysis of the ethoxy groups.[2] Both acidic and basic conditions can catalyze hydrolysis. Generally, a slightly acidic pH (around 4-5) is optimal for promoting the hydrolysis reaction while minimizing the self-condensation of silanol groups in the solution, which can lead to the formation of aggregates.[2] At neutral pH, both hydrolysis and condensation are slow.[2]
Q4: Can I perform silanization in a non-aqueous solvent?
A4: While water is necessary for the hydrolysis of the alkoxide groups, silanization can be performed in organic solvents. In such cases, a controlled amount of water is typically added to the solvent to facilitate hydrolysis. Anhydrous organic solvents are often used in the final rinsing steps to remove excess silane and water. For some applications, vapor-phase silanization is also an effective method.[3]
Troubleshooting Guide
This guide addresses specific issues that can lead to incomplete or failed silanization with GPMDES, providing potential causes and actionable solutions.
| Problem | Symptom | Possible Causes | Solutions |
| Poor or No Surface Modification | The surface remains hydrophilic after silanization, as indicated by a low water contact angle. | Inadequate Surface Cleaning: Organic residues or other contaminants are preventing the silane from reaching the surface.[1] | Thoroughly clean the substrate using methods like sonication in solvents (e.g., ethanol, acetone), piranha solution treatment, or oxygen plasma cleaning. Ensure copious rinsing with deionized water and complete drying before silanization. |
| Insufficient Surface Hydroxylation: The substrate lacks a sufficient density of hydroxyl (-OH) groups for the silane to react.[1] | Activate the surface to generate hydroxyl groups. Common methods include oxygen plasma treatment, UV/Ozone cleaning, or treatment with strong acids or bases (e.g., soaking in NaOH or HCl).[3] | ||
| Inactive GPMDES Reagent: The silane has been compromised by exposure to atmospheric moisture, leading to premature hydrolysis and polymerization. | Use a fresh bottle of GPMDES. Store the silane under an inert atmosphere (e.g., nitrogen or argon) and ensure the container is tightly sealed. | ||
| Non-Uniform Silane Coating | The surface shows patches of hydrophobicity and hydrophilicity, or visual inspection reveals an uneven coating. | Inconsistent Surface Cleaning or Activation: The cleaning or activation process was not uniform across the entire substrate. | Ensure the entire surface is in contact with the cleaning/activation agent for the specified duration. For plasma or UV/Ozone treatments, ensure consistent exposure. |
| Silane Aggregation in Solution: The hydrolyzed silane has self-condensed into oligomers or polymers in the solution before depositing on the surface. | Control the water content and pH of the silanization solution. A slightly acidic pH can help to control the rate of self-condensation.[2] Consider using a shorter reaction time or a lower silane concentration. | ||
| Poor Adhesion of Subsequent Layers | A subsequently applied coating or material does not adhere well to the silanized surface. | Incomplete Curing: The silane layer has not been sufficiently cured, resulting in a weak and unstable interface. | After the silanization step, ensure the substrate is thoroughly rinsed and then cured at an appropriate temperature and for a sufficient duration to promote the formation of stable covalent bonds. |
| Thick, Unstable Silane Multilayers: An excessively high concentration of GPMDES was used, leading to the deposition of a thick, physically adsorbed layer rather than a chemically bonded monolayer.[1] | Optimize the GPMDES concentration. Typically, a concentration of 1-5% (v/v) is a good starting point. Lower concentrations often lead to better-ordered monolayers. |
Experimental Protocols
Protocol 1: Aqueous Silanization of Glass Slides
-
Surface Cleaning and Hydroxylation:
-
Sonicate glass slides in a 2% detergent solution for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Immerse the slides in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides extensively with DI water.
-
Dry the slides in an oven at 110°C for at least 1 hour and allow to cool to room temperature in a desiccator.
-
-
Silanization Solution Preparation:
-
Prepare a 2% (v/v) solution of GPMDES in a 95:5 (v/v) ethanol/water mixture.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.
-
Stir the solution for at least 1 hour to allow for hydrolysis of the silane.
-
-
Silanization Procedure:
-
Immerse the cleaned and dried glass slides in the prepared GPMDES solution for 2 hours at room temperature with gentle agitation.
-
Remove the slides from the solution and rinse them sequentially with ethanol and then DI water to remove excess silane.
-
Dry the slides under a stream of nitrogen gas.
-
-
Curing:
-
Cure the silanized slides in an oven at 120°C for 1 hour to promote the formation of covalent bonds.
-
Allow the slides to cool to room temperature before use.
-
Protocol 2: Vapor-Phase Silanization of Silicon Wafers
-
Surface Cleaning and Hydroxylation:
-
Clean silicon wafers by sonicating in acetone, followed by isopropanol, each for 15 minutes.
-
Rinse with DI water and dry under a stream of nitrogen.
-
Treat the wafers with oxygen plasma for 5 minutes to clean and generate hydroxyl groups.
-
-
Silanization Procedure:
-
Place the cleaned wafers in a vacuum desiccator.
-
Place a small, open vial containing 100-200 µL of GPMDES inside the desiccator, ensuring it is not in direct contact with the wafers.
-
Evacuate the desiccator to create a vacuum.
-
Leave the wafers in the GPMDES vapor at room temperature for 12-24 hours.
-
-
Post-Silanization Treatment:
-
Vent the desiccator and remove the wafers.
-
Sonicate the wafers in anhydrous toluene for 5 minutes to remove any physisorbed silane.
-
Dry the wafers under a stream of nitrogen.
-
-
Curing:
-
Cure the silanized wafers in an oven at 120°C for 1 hour.
-
Data Presentation
Table 1: Recommended Reaction Conditions for GPMDES Silanization
| Parameter | Recommended Range | Rationale and Key Considerations |
| GPMDES Concentration | 1-5% (v/v) in solvent | Lower concentrations favor monolayer formation, while higher concentrations risk the formation of multilayers and solution polymerization.[1] |
| Solvent | 95:5 Ethanol/Water, 95:5 Methanol/Water, Toluene with controlled water | The presence of water is essential for hydrolysis. Alcohols are common co-solvents to ensure miscibility. |
| pH of Solution | 4.5 - 5.5 | A slightly acidic environment catalyzes the hydrolysis of ethoxy groups while minimizing rapid self-condensation of silanols.[2] |
| Hydrolysis Time | 1 - 2 hours | Allows for sufficient hydrolysis of the GPMDES before introduction of the substrate. |
| Reaction Time | 30 minutes - 4 hours | Longer reaction times can lead to thicker coatings, which may not be desirable. Optimization is key for the specific application. |
| Reaction Temperature | Room Temperature (20-25°C) | Higher temperatures can accelerate the reaction but may also increase the rate of undesirable self-condensation in the solution. |
| Curing Temperature | 110 - 120°C | Essential for the removal of water and the formation of stable, covalent Si-O-Substrate bonds. |
| Curing Time | 1 - 2 hours | Ensures complete condensation and a robust silane layer. |
Visualizations
Caption: Experimental workflow for GPMDES silanization.
Caption: Troubleshooting logic for GPMDES silanization.
References
Improving the uniformity of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane coatings
Technical Support Center: Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane Coatings
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the uniformity of this compound coatings.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coating process in a question-and-answer format.
Issue 1: Non-Uniform Coating (Patches, Streaks, or "Orange Peel" Effect)
-
Question: My silane coating appears patchy and non-uniform. What are the likely causes and how can I fix this?
-
Answer: Non-uniformity is a common issue that can stem from several factors.[1] The most frequent causes include:
-
Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate will prevent the silane from binding uniformly.[1][2] Ensure a thorough cleaning procedure is followed.
-
Improper Solution Preparation: If the silane solution appears cloudy or has precipitates, it indicates significant self-condensation has occurred, forming insoluble polysiloxane networks that deposit unevenly.[1] Always use fresh solution and anhydrous solvents.
-
Incorrect Application Technique: Uneven application, such as inconsistent withdrawal speed in dip-coating or improper spraying, can lead to variations in coating thickness.[3][4]
-
Premature Drying: Low spray rates combined with high drying temperatures can cause premature drying of coating droplets, leading to a rough or "orange peel" texture.[3]
-
Issue 2: Poor Adhesion and Delamination
-
Question: The silane coating is peeling or delaminates easily from the substrate. How can I improve adhesion?
-
Answer: Poor adhesion is typically linked to an incomplete reaction between the silane and the substrate surface.[1] Key areas to troubleshoot are:
-
Insufficient Surface Hydroxyl Groups: The silane's ethoxy groups react with hydroxyl (-OH) groups on the substrate. If the surface is not sufficiently activated (hydroxylated), there will be limited binding sites.[1] Pre-treatment with methods like plasma cleaning or piranha solution can increase the density of these reactive groups.[1]
-
Incomplete Hydrolysis: For the silane to react with the surface, its ethoxy groups must first hydrolyze to form reactive silanol groups (-Si-OH). This reaction is catalyzed by water.[1][5] A controlled amount of water in the silane solution is crucial.
-
Sub-optimal Curing: A thermal curing step is necessary to drive the condensation reaction, forming stable covalent Si-O-Substrate bonds and cross-linking adjacent silane molecules (Si-O-Si bonds).[1][6] Inadequate curing temperature or time will result in a weakly bound layer.[1]
-
Issue 3: Solution Instability (Cloudiness or Precipitation)
-
Question: My silane solution becomes cloudy or forms a precipitate over time. Is it still usable?
-
Answer: No, the solution is no longer suitable for creating a uniform coating and should be discarded.[1] Cloudiness or precipitation is a clear sign that the silane has undergone excessive hydrolysis and self-condensation in the solution, forming insoluble polysiloxane networks.[1] To prevent this:
-
Always use anhydrous solvents to minimize premature hydrolysis.[1]
-
Prepare the solution fresh before each use.
-
Store the neat silane under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[1]
-
Be aware that the stability of aqueous silane solutions can vary from a few hours to longer periods depending on the specific silane and pH.[7][8]
-
Issue 4: Coating Defects (Pinholes, Blisters, or Cracks)
-
Question: I am observing pinholes, bubbles, or cracks in the final coating. What causes these defects?
-
Answer: These defects compromise the integrity of the coating.
-
Pinholes: These are tiny voids often caused by dust particles, trapped air, or surface contamination.[2][4] Ensure a clean substrate and working environment.
-
Blistering/Bubbles: These are typically caused by trapped volatiles, moisture, or gases under the coating that expand during curing.[2][9] Pre-heating the substrate and ensuring gradual curing can help eliminate entrapped materials.[2] Applying the coating too thickly can also trap solvents.[9]
-
Cracking: This occurs when internal stresses exceed the coating's flexibility, which can result from a mismatch in the thermal expansion coefficient between the coating and substrate or from excessive film thickness.[2][10]
-
Frequently Asked Questions (FAQs)
-
What is the primary function of this compound?
-
It functions as a coupling agent to enhance adhesion between organic materials (like epoxy resins or coatings) and inorganic substrates (like glass, metals, and silica).[5] Its dual functionality—the diethoxy(methyl)silyl group bonds to the inorganic surface, while the epoxy group reacts with the organic resin—makes it an effective adhesion promoter.[11][12]
-
-
How does the hydrolysis of the silane work?
-
What is the purpose of the curing step?
-
Curing, typically done by heating, provides the energy needed for the condensation reactions to occur.[1] During this process, the silanol groups react with hydroxyl groups on the substrate to form stable metallo-siloxane bonds (Substrate-O-Si) and with other silanol groups to form a cross-linked siloxane network (Si-O-Si).[6] This network provides the coating with its durability and strength.
-
-
What is the optimal concentration for the silane solution?
-
What is the recommended pH for the silane solution?
Data Presentation
Table 1: Typical Parameters for Silane Coating Deposition
| Parameter | Recommended Range | Notes | Source |
| Silane Concentration | 0.5% - 5% (v/v) | Higher concentrations can lead to undesirable multilayer formation. | [1][7][8] |
| Solution pH | 4.5 - 5.5 | Adjusted with acetic acid for aqueous alcohol solutions. | [7][8] |
| Hydrolysis Time | ~5 minutes | Time allowed after adding silane to the solution for hydrolysis to occur before application. | [7][8] |
| Application Time | 1 - 3 minutes | For dip-coating or immersion methods. | [7][8] |
| Curing Temperature | 80°C - 125°C | Optimal temperature depends on the substrate and desired properties. | [1][15] |
| Curing Time | 20 - 60 minutes | Sufficient time is needed to ensure complete condensation and cross-linking. | [1][7][8][15] |
Experimental Protocols
Protocol 1: Substrate Preparation (Glass or Silicon)
-
Initial Cleaning: Sonicate the substrate in a detergent solution (e.g., 2% Alconox) for 15 minutes.
-
Rinsing: Rinse thoroughly with deionized (DI) water.
-
Solvent Cleaning: Sonicate the substrate sequentially in acetone and then isopropanol for 10-15 minutes each to remove organic residues.
-
Drying: Dry the substrate under a stream of high-purity nitrogen or argon.
-
Surface Activation (Hydroxylation): To generate surface hydroxyl groups, treat the substrate with an oxygen plasma cleaner for 3-5 minutes or immerse it in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Final Rinse and Dry: If using a wet chemical treatment, rinse copiously with DI water and dry again with nitrogen/argon. The substrate should be used immediately for coating.
Protocol 2: Silane Solution Preparation and Coating Application (Dip-Coating)
-
Solvent Preparation: Prepare a 95% ethanol / 5% water (v/v) solution.
-
pH Adjustment: Adjust the pH of the solvent mixture to 4.5-5.5 using acetic acid.[7][8]
-
Silane Addition: With vigorous stirring, add this compound to the pH-adjusted solvent to achieve a final concentration of 2% (v/v).[7][8]
-
Hydrolysis: Allow the solution to stir for at least 5 minutes to ensure adequate hydrolysis and the formation of silanol groups.[7][8]
-
Substrate Immersion: Completely immerse the prepared substrate into the silane solution. Agitate gently for 1-2 minutes.[7][8]
-
Withdrawal: Withdraw the substrate from the solution at a slow, constant speed to ensure a uniform coating.
-
Rinsing: Briefly dip the coated substrate in fresh ethanol to remove any excess, physisorbed silane molecules.[1][7]
-
Drying: Dry the substrate under a stream of nitrogen or argon.[1]
Protocol 3: Thermal Curing
-
Oven Curing: Place the dried, coated substrate in a pre-heated oven at 110-120°C for 30-60 minutes.[1][7][8] This step drives the covalent bond formation between the silane and the substrate and cross-links the silane layer.
-
Cooling: Allow the substrate to cool to room temperature before characterization or subsequent processing steps.
-
Storage: Store the coated substrates in a desiccator or under an inert atmosphere to prevent moisture absorption.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. msesupplies.com [msesupplies.com]
- 3. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]
- 4. Pinholes and defects in coatings [versaperm.com]
- 5. Buy this compound | 2897-60-1 [smolecule.com]
- 6. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 8. gelest.com [gelest.com]
- 9. Coating Failure Troubleshooting [marvelcoatings.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. Silanes for Crosslinking and Scratch Resistance [evonik.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Control of Silane Layer Thickness on Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the thickness of silane layers. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in achieving reproducible and uniform surface modifications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the thickness of a silane layer?
A1: The thickness of a silane layer is influenced by a combination of factors, including silane concentration, reaction time, temperature, the presence of water (humidity), and the chosen deposition method (solution-phase or vapor-phase).[1][2] For instance, excessively high concentrations can lead to the formation of thick, unstable multilayers instead of a uniform monolayer.[3]
Q2: What is the difference between solution-phase and vapor-phase deposition, and how do they affect layer thickness?
A2: Solution-phase deposition involves immersing the substrate in a silane solution. It is a versatile method, but controlling thickness can be challenging due to the potential for silane polymerization in the solution, which can lead to the deposition of aggregates and multilayers.[4][5] Vapor-phase deposition exposes the substrate to silane vapor in a controlled environment, which generally results in more uniform and thinner layers, often close to a monolayer, as it minimizes solution-phase polymerization.[5][6][7]
Q3: How can I achieve a uniform silane monolayer?
A3: To achieve a monolayer, it is crucial to optimize several experimental conditions. Key strategies include using a very low silane concentration (e.g., 0.01-1% v/v), minimizing the reaction time, and controlling the amount of water in the system.[1] Vapor-phase deposition is often preferred for creating high-quality monolayers.[6][7] Using monofunctional silanes (e.g., with one methoxy or ethoxy group) can also help, as they are self-limiting and can only bind to the surface, not to each other to form multilayers.[1]
Q4: Why is substrate preparation so critical for controlling silane layer thickness?
A4: Substrate preparation is fundamental to successful silanization. The surface must be scrupulously clean to remove organic contaminants and properly activated to ensure a sufficient density of hydroxyl (-OH) groups.[3][4] Inadequate surface hydroxylation will result in incomplete or poor surface modification.[3] Common activation methods include oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments.[1][3]
Q5: What are the most common techniques for measuring silane layer thickness?
A5: Several surface analysis techniques can be used to measure the thickness and uniformity of silane layers. The most common are:
-
Ellipsometry: A non-destructive optical technique that is highly accurate for measuring the thickness of thin, transparent films from angstroms to micrometers.[8][9][10]
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the surface, allowing for the direct measurement of layer thickness, often by analyzing the height of a scratch made in the silane layer.[8]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical state of the surface. While it can be destructive over time, it can indirectly estimate thickness based on signal attenuation and is particularly useful for layers less than 10 nm.[8][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the silanization process.
Problem 1: The silane layer is too thick, hazy, or has visible aggregates.
-
Possible Cause: Polymerization of the silane in the solution before or during deposition on the surface. This is often caused by an excessively high silane concentration or too much water in the reaction solvent.[4]
-
Solution:
-
Reduce Silane Concentration: Lower the concentration of the silane in the solution. For thin layers, concentrations in the range of 0.01-1% (v/v) are often recommended.[1]
-
Control Water Content: Use anhydrous solvents and perform the reaction in a controlled, low-humidity environment like a glovebox. For vapor deposition, controlling the humidity is critical.[1][4]
-
Use Fresh Solution: Prepare the silane solution immediately before use to minimize premature hydrolysis and polymerization.[4]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can slow the rate of polymerization.[1][4]
-
Thorough Rinsing: After deposition, rinse the substrate thoroughly with an appropriate anhydrous solvent (e.g., toluene, ethanol) to remove any loosely bound or excess silane molecules.[1][4]
-
Problem 2: The surface modification is incomplete or inconsistent, resulting in poor hydrophobicity.
-
Possible Cause: This often indicates an incomplete or low-density silane layer. Several factors can contribute to this issue.
-
Solution:
-
Improve Surface Preparation: Ensure the substrate is thoroughly cleaned and activated to create a high density of surface hydroxyl groups. Piranha solution or oxygen plasma treatment can be effective for glass or silicon surfaces.[11]
-
Optimize Hydrolysis: Ensure a controlled amount of water is present to facilitate the hydrolysis of the silane to reactive silanol groups, especially when using non-aqueous solvents. The pH of the solution can also influence the rate of hydrolysis.[11]
-
Increase Reaction Time or Temperature: Moderately increasing the reaction time or temperature can promote more complete surface coverage.[11]
-
Check Silane Quality: Use fresh, high-quality silane reagent from a properly sealed container, as it can degrade with exposure to moisture.[3][11]
-
Problem 3: My results are not reproducible between experiments.
-
Possible Cause: Lack of precise control over critical process conditions. Silanization is highly sensitive to environmental factors.
-
Solution:
-
Control the Environment: Whenever possible, perform the silanization in a controlled environment (e.g., a glovebox) to regulate humidity and temperature.[1]
-
Standardize Protocols: Strictly follow standardized protocols for substrate cleaning, solution preparation, reaction time, and curing steps.
-
Use Fresh Reagents: Always use fresh solvents and silane for each experiment to avoid variability from degraded materials.[11]
-
Troubleshooting Flowchart
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. benchchem.com [benchchem.com]
- 9. details | Park Systems [parksystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Avoiding undesirable side reactions during the application of epoxy silanes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with epoxy silanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using epoxy silanes?
A1: The two main undesirable side reactions are hydrolysis and condensation.[1][2][3][4]
-
Hydrolysis: The alkoxy groups (e.g., methoxy, ethoxy) on the silane react with water to form silanol groups (-Si-OH) and release alcohol as a byproduct.[1][2][3][4] While necessary for the silane to bond to inorganic substrates, premature and uncontrolled hydrolysis can lead to instability of the silane solution.
-
Condensation: The newly formed silanol groups can react with each other (or with unhydrolyzed alkoxy groups) to form siloxane bonds (-Si-O-Si-).[1][5] This can lead to the formation of oligomers and polymers, which may result in precipitation, gelation of the solution, and a non-uniform coating on the substrate.[1]
Q2: What factors influence the rates of hydrolysis and condensation?
A2: Several factors significantly impact these reaction rates:
-
pH: The rate of hydrolysis is slowest at a neutral pH and increases in both acidic and alkaline conditions.[6][7] Most silane applications, with the exception of aminosilanes, are performed under acidic conditions to promote a faster hydrolysis rate.[1] However, for glycidoxy-functional silanes, a pH range of 5-6 is often recommended to prevent the opening of the epoxy ring.[8]
-
Temperature: Higher temperatures increase the rate of both hydrolysis and condensation, following the Arrhenius law.[6]
-
Catalysts: Both acids and bases can catalyze these reactions.[5][7] Organotin compounds are also highly effective catalysts.[5]
-
Silane Structure: The size of the alkoxy group affects the hydrolysis rate, with smaller groups like methoxy hydrolyzing faster than larger groups like ethoxy.[1][6] Epoxycyclohexyl silanes are generally more stable in aqueous systems than glycidoxy silanes due to their higher hydrophobicity.[9]
-
Solvent System: The type of co-solvent and its hydrophilicity can influence the rate of hydrolysis.[6]
-
Concentration: Higher concentrations of silane and water can accelerate both hydrolysis and condensation.
Q3: How should I prepare and store my epoxy silane solution to ensure its stability?
A3: Proper preparation and storage are crucial for reproducible results.
-
Solution Preparation: A common method involves using a 95% ethanol / 5% water solution adjusted to a pH of 4.5-5.5 with an acid like acetic acid.[10][11] The silane is then added to this solution with stirring to a typical concentration of 0.5% to 5%.[12] It is critical to add the silane to the alcohol first, followed by the slow addition of water.[13] Never add the silane directly to pure water.[13] Allow the solution to mature for about 5-60 minutes to allow for hydrolysis and silanol formation before use.[10][11][13]
-
Storage: Store epoxy silanes in a cool, dark, and dry place, away from moisture.[14][15] The container should be tightly sealed after use to prevent moisture from entering.[14] Ideally, the air in the container should be replaced with dry nitrogen.[14] Hydrolyzed silane solutions have limited stability, ranging from hours to weeks depending on the specific silane and solution conditions.[10][16] It is generally recommended to use the prepared solution within 8-24 hours.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or precipitated silane solution | Premature and excessive condensation of silanols. | - Ensure proper pH control (typically 4.5-5.5).[10][11]- Use the solution shortly after preparation (within 8-24 hours).[13]- Store the stock silane in a dry, cool environment.[14]- Consider using a less reactive silane or a different solvent system. |
| Poor adhesion of the epoxy resin to the substrate | - Incomplete hydrolysis of the silane.- Formation of a thick, poorly adhered silane layer.- Incompatible silane functionality with the epoxy resin. | - Allow sufficient time for hydrolysis after preparing the solution (5-60 minutes).[10][11][13]- Control the silane concentration (0.5-5% is typical).[12]- Ensure the substrate is clean and has sufficient hydroxyl groups for bonding.[17][18]- Choose a silane with an epoxy-functional group that can react with your resin system.[19] |
| Inconsistent results between experiments | - Variability in solution preparation and aging time.- Changes in ambient temperature and humidity.[20][21]- Degradation of the stock silane due to improper storage. | - Standardize your protocol for solution preparation, including pH adjustment and aging time.- Control the temperature and humidity of your working environment.- Always use fresh, properly stored silane. Tightly seal the container after each use.[14] |
| Bubbles or pinholes in the final epoxy coating | Trapped air or moisture.[20][21][22][23][24] | - Ensure the substrate is completely dry before applying the silane and epoxy.- Apply the epoxy in a controlled environment with low humidity.- Use a gentle mixing technique to avoid introducing air bubbles.[22] |
Experimental Protocols
Protocol 1: Preparation of an Epoxy Silane Priming Solution
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.[10][11]
-
With continuous stirring, slowly add the epoxy silane (e.g., 3-glycidoxypropyltrimethoxysilane) to the acidified ethanol/water solution to achieve a final concentration of 2% (v/v).[10]
-
Continue stirring for at least 5 minutes to allow for hydrolysis to occur.[10][11] For some applications, an aging time of 30-60 minutes is recommended.[13]
-
The solution is now ready for application. Use within 8-24 hours for best results.[13]
Protocol 2: Application of Epoxy Silane to a Glass Substrate
-
Thoroughly clean the glass substrate to remove any organic contaminants and ensure a hydrophilic surface.[17]
-
Immerse the cleaned and dried substrate in the freshly prepared 2% epoxy silane solution for 1-2 minutes with gentle agitation.[10][11]
-
Remove the substrate from the solution and briefly rinse with ethanol to remove any excess silane.[10][11]
-
Cure the silane layer by baking at 110-120°C for 20-30 minutes or by allowing it to air dry at room temperature for 24 hours.[10]
Visualizations
Caption: Reaction pathway of epoxy silane application.
Caption: Troubleshooting workflow for poor adhesion.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. dakenchem.com [dakenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. paint.org [paint.org]
- 10. gelest.com [gelest.com]
- 11. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 12. azom.com [azom.com]
- 13. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 14. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 15. How to store silane coupling agents pretreated on inorganic materials or resins with silane added? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 16. How to store the solution after hydrolyzing the silane coupling agent? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 17. zmsilane.com [zmsilane.com]
- 18. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 19. imapsjmep.org [imapsjmep.org]
- 20. impactfloors.co.uk [impactfloors.co.uk]
- 21. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 22. bestbartopepoxy.com [bestbartopepoxy.com]
- 23. epoxyclasses.com [epoxyclasses.com]
- 24. epoxyetc.com [epoxyetc.com]
Technical Support Center: Best Practices for Handling Moisture-Sensitive Silane Coupling Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, application, and troubleshooting of moisture-sensitive silane coupling agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for silane coupling agents?
A1: The primary cause of degradation is premature hydrolysis and condensation triggered by exposure to moisture.[1][2] Silane coupling agents have hydrolyzable groups (typically alkoxy groups) that react with water to form reactive silanol groups (-Si-OH).[1] If this happens before the silane is applied to the substrate, the silanols can self-condense, forming oligomers and polymers that are less effective at bonding to the inorganic surface.[1]
Q2: How should I properly store my moisture-sensitive silane coupling agents?
A2: To prevent degradation, silane coupling agents must be stored in a cool, dry, and dark environment in tightly sealed containers.[2] It is highly recommended to replace the air in the container with a dry, inert gas like nitrogen before sealing.[3] Some heat-polymerizing silanes may require refrigeration. Always refer to the manufacturer's specific storage instructions.
Q3: What are the initial signs that my silane solution has started to degrade?
A3: A common sign of degradation in a prepared silane solution is the appearance of cloudiness or the formation of a white precipitate. This indicates that the hydrolyzed silanols have begun to self-condense into larger siloxane structures that are insoluble in the solution. At this point, the solution should not be used as its efficacy will be compromised.
Q4: Can I use a silane solution that has been prepared and stored for a few days?
A4: It is best practice to use a freshly prepared silane solution, ideally within an hour of its preparation.[2] The stability of hydrolyzed silane solutions is limited, as the silanol groups will continue to condense over time. The rate of condensation is influenced by factors such as pH, concentration, and temperature.
Q5: What safety precautions should I take when handling silane coupling agents?
A5: Always handle silane coupling agents in a well-ventilated area or under a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware that hydrolysis of methoxy-containing silanes will release methanol, which is toxic. Always consult the Safety Data Sheet (SDS) for the specific silane you are using.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Poor Adhesion | 1. Incomplete hydrolysis of the silane. 2. Premature condensation of the silane in solution. 3. Insufficient surface hydroxyl groups on the substrate. 4. Incorrect silane concentration. 5. Incompatible organofunctional group with the polymer matrix. | 1. Ensure proper pH (typically 4-5 for most silanes, adjusted with acetic acid) and allow sufficient time for hydrolysis (e.g., 5-60 minutes).[2][5] 2. Prepare fresh silane solutions for each use. Avoid storing hydrolyzed solutions. 3. Pre-clean and activate the substrate surface (e.g., with piranha solution, plasma treatment, or acid/base wash) to generate hydroxyl groups.[6] 4. Optimize the silane concentration. A common starting point is 0.5-2% by weight of the filler or a 0.5-2% solution for surface treatment.[7][8] Too much silane can create a weak boundary layer.[9] 5. Select a silane with an organofunctional group that is chemically compatible or reactive with your polymer system (e.g., amino-silanes for epoxies and polyurethanes, methacryl-silanes for acrylic resins).[1][10] |
| Hazy or Uneven Coating on Substrate | 1. Silane concentration is too high. 2. Rapid condensation and precipitation of silane onto the surface. 3. Contaminated substrate surface. | 1. Reduce the silane concentration in your treating solution. 2. Control the pH and temperature of the solution to manage the rate of hydrolysis and condensation. Ensure the substrate is fully immersed and agitated for uniform coverage. 3. Ensure the substrate is thoroughly cleaned and free of organic residues or other contaminants before silanization.[6] |
| Silane Solution Turns Cloudy or Gels Prematurely | 1. Presence of excess water or incorrect pH. 2. High concentration of silane. 3. For amino-silanes, the amine group can self-catalyze condensation. | 1. Carefully control the amount of water in the hydrolysis step. For most silanes, a 95% ethanol / 5% water solution is a good starting point.[11] Adjust pH to the optimal range (4-5) to favor hydrolysis over condensation.[5] 2. Work with more dilute silane solutions. 3. Use amino-silane solutions immediately after preparation, as they are more prone to self-condensation. |
Quantitative Performance Data
The effectiveness of a silane treatment is often evaluated by measuring the change in surface wettability (contact angle) and the improvement in adhesion (bond strength).
Table 1: Water Contact Angle on Modified Surfaces
A higher water contact angle generally indicates a more hydrophobic surface, which can be a desired outcome for creating water-repellent coatings. The change in contact angle is a clear indicator of successful surface modification.
| Silane Type | Substrate | Water Contact Angle (°) (Untreated) | Water Contact Angle (°) (Treated) | Reference(s) |
| Alkyl Silanes (C3 to C18) | Mesoporous Silica | ~25° | 57° - 102° (Increases with chain length) | [12] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | <10° (Hydrophilic) | ~65° - 75° | [13] |
| Various Functional Silanes | Plastic Film | ~108° (Hydrophobic) | 79.8° - 98.6° (Varies with treatment) | [14] |
Table 2: Effect of Silane Treatment on Bond Strength
Silane coupling agents are designed to significantly improve the bond strength between inorganic substrates and organic resins.
| Silane Coupling Agent | Substrate/System | Bond Strength (Untreated) | Bond Strength (Treated) | Reference(s) |
| 3-acryloyloxypropyltrimethoxysilane | Silica-coated Titanium / Resin Cement | Not explicitly stated, but significantly lower | 14.8 MPa | [15] |
| 3-methacryloyloxypropyltrimethoxysilane | Silica-coated Titanium / Resin Cement | Not explicitly stated, but significantly lower | 14.2 MPa | [15] |
| Two-bottle silane system | Epoxy-based Fiber Post / Composite Core | Significantly lower | Highest among tested groups | [16][17] |
| KH550 (Aminosilane) | Aggregate / Cement Mortar | Baseline | 5-10% increase in compressive strength | [18] |
Experimental Protocols
Protocol 1: General Procedure for Silanization of Glass Surfaces
This protocol describes a common method for applying a silane layer to glass slides or other silica-based surfaces.
Materials:
-
Glass slides
-
Selected silane coupling agent (e.g., (3-Aminopropyl)triethoxysilane - APTES)
-
Solvent: 95% Ethanol / 5% Deionized Water mixture
-
Acetic Acid (for pH adjustment, not needed for aminosilanes)
-
Acetone and/or Isopropanol for cleaning
-
Beakers, stir plate, and slide holder
-
Nitrogen gas line (optional, for drying)
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides to ensure a reactive surface. This can be achieved by sonicating the slides in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Drying: Dry the cleaned slides completely. This can be done using a stream of nitrogen gas or by placing them in an oven at 110°C for at least 1 hour.[11] A dry surface is critical for a uniform reaction.
-
Solution Preparation:
-
Prepare a 95% ethanol / 5% deionized water solution in a beaker.
-
If using a non-amino silane, adjust the solution pH to 4.5-5.5 using a small amount of acetic acid while stirring.[2]
-
Slowly add the silane coupling agent to the solution with vigorous stirring to achieve a final concentration of 1-2% (v/v).
-
Continue stirring for 5-10 minutes to allow for the hydrolysis of the silane to form silanols.[19]
-
-
Silanization:
-
Immerse the dry, clean glass slides into the silane solution for 1-2 minutes. Gentle agitation can help ensure uniform coverage.
-
-
Rinsing:
-
Remove the slides from the silane solution and briefly rinse them with fresh ethanol to remove any excess, unreacted silane.
-
-
Curing:
-
Cure the silane layer to form stable covalent bonds with the glass surface. This can be done by either:
-
Baking in an oven at 110-120°C for 10-15 minutes.[8]
-
Allowing them to cure at room temperature for 24 hours.
-
-
Protocol 2: Surface Modification of Silica Nanoparticles
This protocol outlines a method for functionalizing silica nanoparticles in a solution.
Materials:
-
Silica nanoparticles
-
Selected silane coupling agent
-
Solvent: Ethanol/water mixture (e.g., 95/5 v/v) or Toluene
-
Acetic Acid or other catalyst (e.g., n-propylamine) as needed
-
Reaction vessel with a stirrer and condenser
-
Centrifuge and tubes
-
Oven
Procedure:
-
Silane Hydrolysis: In a separate vessel, pre-hydrolyze the silane. For a typical experiment, dissolve the desired amount of silane in an ethanol/water (95/5 v/v) mixture. Adjust the pH to ~4.5 with acetic acid (if needed) and stir for approximately 30 minutes.
-
Dispersion: Disperse a known quantity of silica nanoparticles into the main reaction vessel containing the chosen solvent (e.g., ethanol/water or toluene).
-
Reaction:
-
Heat the nanoparticle suspension to the desired reaction temperature (e.g., 60-110°C) under constant stirring.
-
Add the pre-hydrolyzed silane solution to the nanoparticle suspension.
-
Allow the reaction to proceed for several hours (e.g., 2-24 hours) under stirring.[20]
-
-
Washing:
-
After the reaction is complete, cool the suspension and separate the modified nanoparticles from the solution via centrifugation.
-
Discard the supernatant and re-disperse the nanoparticles in a fresh solvent (e.g., ethanol or toluene) to wash away unreacted silane. Repeat this washing step 2-3 times.[20]
-
-
Drying and Curing:
-
After the final wash, collect the nanoparticle pellet and dry it in an oven at approximately 105-110°C for several hours (e.g., 2-24 hours). This step completes the condensation process, forming a stable siloxane network on the nanoparticle surface.
-
-
Characterization: The modified nanoparticles can be characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of organic functional groups, and Thermogravimetric Analysis (TGA) to quantify the amount of grafted silane.[21]
Visual Guides
Silane Coupling Agent Reaction Mechanism
References
- 1. chemsilicone.com [chemsilicone.com]
- 2. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. youtube.com [youtube.com]
- 5. witschem.com [witschem.com]
- 6. prevestdirect.com [prevestdirect.com]
- 7. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 10. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Surface Modification Methods for Improving the Compatibility of Recycled Plastic Film-Based Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Silane Coupling Agent Treatment of Aggregates on Mortar Workability, Strength and Interfacial Microscopic Properties [mdpi.com]
- 19. thenanoholdings.com [thenanoholdings.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Filler Dispersion in Polymer Matrices with Silanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dispersion of fillers in polymer matrices using silanes.
Troubleshooting Guide
This guide addresses common issues encountered during the silanization process and subsequent composite fabrication.
Question: My filler is still agglomerating in the polymer matrix even after silane treatment. What could be the cause?
Answer:
Several factors could be contributing to continued filler agglomeration. Consider the following troubleshooting steps:
-
Inadequate Silane Hydrolysis: Silane coupling agents require hydrolysis to form reactive silanol groups that can bond to the filler surface.[1][2] Insufficient water can lead to incomplete hydrolysis.
-
Incorrect Silane Concentration: Using too little silane will result in incomplete surface coverage, leaving hydrophilic filler surfaces exposed and prone to agglomeration. Conversely, excessive silane can lead to the formation of a polysiloxane layer on the filler surface, which can self-associate and cause agglomeration.[5][6]
-
Non-uniform Silane Coating: If the silane is not evenly distributed on the filler surface, untreated areas will remain, leading to localized agglomeration.
-
Premature Condensation of Silane: Silane solutions, once hydrolyzed, have a limited pot life and can begin to self-condense into oligomers and polymers if left for too long before application.[7] These condensed structures are less effective at bonding to the filler surface.
-
Solution: Prepare the silane solution immediately before use, ideally within an hour of preparation.[7]
-
Question: The mechanical properties of my polymer composite have not improved, or have worsened, after silane treatment. Why is this happening?
Answer:
Poor mechanical properties after silane treatment often point to issues at the filler-polymer interface.
-
Incompatible Silane Chemistry: The organofunctional group of the silane must be compatible with the polymer matrix to form a strong interfacial bond.[4][8]
-
Solution: Choose a silane with an organofunctional group that can react with or is miscible with your polymer matrix. For example, use an amino-silane for epoxy or polyamide matrices and a vinyl- or methacryloxy-silane for peroxide-cured polymers like polyethylene.[9]
-
-
Incomplete Curing of Silane: After application, the silane layer needs to be cured to form stable covalent bonds with the filler surface.
-
Suboptimal Filler Dispersion: Even with silane treatment, poor dispersion can lead to stress concentration points within the composite, resulting in reduced mechanical performance.
-
Solution: Refer to the troubleshooting steps for filler agglomeration. Good dispersion is critical for effective stress transfer from the polymer matrix to the filler.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do silane coupling agents improve filler dispersion?
A1: Silane coupling agents are bifunctional molecules that act as a bridge between the inorganic filler and the organic polymer matrix.[8][11] One end of the silane molecule has hydrolyzable alkoxy groups that react with hydroxyl groups on the filler surface, forming a stable covalent bond.[8] The other end has an organofunctional group that is compatible with and can interact or react with the polymer matrix.[8] This surface modification transforms the hydrophilic filler surface to a more hydrophobic and organophilic one, reducing the filler's tendency to agglomerate and improving its wettability by the polymer.[4][12][13]
Q2: What is the general mechanism of a silane coupling agent?
A2: The mechanism involves three key steps:
-
Hydrolysis: The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH).[1][2]
-
Condensation: These silanol groups can condense with hydroxyl groups on the filler surface, forming stable Si-O-Filler covalent bonds. They can also self-condense to form a polysiloxane network on the surface.
-
Interfacial Adhesion: The organofunctional group of the silane interacts with the polymer matrix, either through chemical bonding or physical entanglement, creating a strong interface between the filler and the polymer.[8]
Q3: How do I choose the right silane for my system?
A3: The choice of silane depends on two main factors:
-
The Filler: Most inorganic fillers with surface hydroxyl groups (e.g., silica, glass, alumina) are receptive to silane treatment.[4]
-
The Polymer Matrix: The organofunctional group of the silane should be selected based on its reactivity or compatibility with the polymer.[4][9] For example:
-
Amino-silanes are suitable for thermoset resins like epoxies, phenolics, and polyamides.
-
Vinyl-silanes are used in free-radical cured systems like polyethylene (with peroxide), polyesters, and some rubbers.
-
Methacryloxy-silanes are often used in unsaturated polyesters and acrylic resins.
-
Epoxy-silanes are compatible with epoxy, polyester, and acrylic resins.
-
Q4: What are the different methods for applying silanes to fillers?
A4: There are two primary methods for applying silanes:
-
Pre-treatment of the filler: This involves treating the filler with the silane before it is incorporated into the polymer matrix. This can be done via:
-
Direct Addition (Integral Blend): The silane is added directly to the mixture of the filler and polymer during compounding.[7] This method is often simpler but may be less efficient in achieving a uniform treatment.
Quantitative Data Summary
The following tables summarize key quantitative data related to silane treatment for improved filler dispersion.
Table 1: Typical Silane Concentration and its Effect on Mechanical Properties
| Silane Concentration (% by weight of filler) | Effect on Tensile Strength | Effect on Elastic Modulus | Reference(s) |
| 1% | Statistically higher than 3% | Similar to control | [6] |
| 3% | Statistically higher than control | Lower than 1% and control | [6] |
| 5% | Optimum mechanical properties observed | Increased stiffness | [10] |
| 7% | Slight decrease in properties compared to 5% | Still higher than untreated | [10] |
Table 2: General Guidelines for Silane Solution Preparation
| Component | Recommended Percentage | Purpose | Reference(s) |
| Silane | 2% - 20% | Active coupling agent | [3][7] |
| Alcohol (e.g., Ethanol, Methanol) | ~72% | Solvent for silane | [7] |
| Water | ~5% - 8% | For hydrolysis of silane | [3][7] |
| Acetic Acid | Small amount to adjust pH | Catalyzes hydrolysis | [3][10] |
Experimental Protocols
Protocol 1: Silane Treatment of Fillers (Aqueous Alcohol Solution Method)
-
Prepare the Silane Solution: a. Prepare a 95% ethanol / 5% water (v/v) solution. b. Adjust the pH of the solution to 4.5-5.5 using acetic acid (this step is omitted for amino-functional silanes).[3] c. With stirring, add the desired amount of silane to the solution to achieve a final concentration of 2% (w/v).[3] d. Continue stirring for approximately 5 minutes to allow for hydrolysis and the formation of silanol groups.[3]
-
Treat the Filler: a. Add the filler powder to the prepared silane solution. b. Stir the suspension for 2-3 minutes to ensure thorough wetting of the filler.[3] c. Decant the solution to separate the treated filler.
-
Rinsing and Curing: a. Briefly rinse the treated filler twice with ethanol to remove any excess, unreacted silane.[3] b. Cure the treated filler in an oven at 110-120°C for 5-10 minutes.[3] Alternatively, cure at room temperature for 24 hours at approximately 60% relative humidity.[3]
Protocol 2: Characterization of Silane-Treated Fillers using Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: a. Prepare a KBr pellet by mixing a small amount of the dried, silane-treated filler with spectroscopic grade KBr powder and pressing it into a transparent disk. b. Alternatively, use an ATR-FTIR spectrometer and place the powder directly on the crystal.
-
Data Acquisition: a. Obtain a background spectrum of the empty sample compartment or the clean ATR crystal. b. Acquire the spectrum of the silane-treated filler over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: a. Compare the spectrum of the treated filler with that of the untreated filler. b. Look for the appearance of new peaks corresponding to the silane, such as C-H stretching from the alkyl chain and characteristic peaks from the organofunctional group.[14][15] c. Observe the reduction in the intensity of the free silanol (Si-OH) peak on the filler surface (around 3742 cm⁻¹) as an indication of successful reaction.[16]
Visualizations
Caption: Mechanism of silane coupling agent action.
Caption: Experimental workflow for filler treatment and composite fabrication.
Caption: Troubleshooting decision tree for silane treatment issues.
References
- 1. afinitica.com [afinitica.com]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. azom.com [azom.com]
- 5. Effect of silanation of fillers on their dispersability by monomer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 8. nbinno.com [nbinno.com]
- 9. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 10. imim.pl [imim.pl]
- 11. nbinno.com [nbinno.com]
- 12. specialchem.com [specialchem.com]
- 13. Filler Surface Treatment with Silane | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the characterization of thin silane films on surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of thin silane films on various substrates.
Frequently Asked Questions (FAQs)
Q1: Why is the characterization of thin silane films challenging?
A1: The primary challenges in characterizing thin silane films stem from their thickness, often on the scale of a monolayer (0.5-2 nm).[1][2][3] This makes them difficult to analyze with conventional techniques.[4] Furthermore, achieving a uniform, stable, and well-defined silane layer is sensitive to numerous factors including substrate cleanliness, silane concentration, reaction time, temperature, and humidity.[5][6][7] Issues such as incomplete hydrolysis, self-condensation in solution leading to oligomer formation, and film instability can result in heterogeneous surfaces that are difficult to characterize accurately.[5][7]
Q2: Which technique is best for determining the thickness of my silane film?
A2: The choice of technique depends on your specific requirements, including the substrate type and the desired accuracy.
-
Spectroscopic Ellipsometry (SE) is a powerful non-destructive optical technique ideal for measuring the thickness of thin, transparent films on reflective substrates.[1][2][8] It offers sub-nanometer thickness sensitivity.[2]
-
X-ray Photoelectron Spectroscopy (XPS) , particularly Angle-Resolved XPS (ARXPS), can provide an estimate of the film thickness and layering.[1][9]
-
Atomic Force Microscopy (AFM) can be used to measure the height of features and defects, and by creating a scratch in the film, it can provide a direct measurement of the thickness.[10][11]
Q3: How can I confirm that the silane has chemically bonded to the substrate?
A3: X-ray Photoelectron Spectroscopy (XPS) is the most direct method to confirm chemical bonding. By analyzing the high-resolution spectra of elements like Si, O, and the substrate material, you can identify the formation of Si-O-Substrate bonds.[1][6] For example, deconvolution of the Si 2p peak can distinguish between silicon from the substrate (e.g., SiO₂) and silicon from the silane layer (e.g., Si-C, Si-O-Si).[1] Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can also provide evidence of chemical interaction through the detection of Si-O-Me ion fragments (where Me is the substrate metal).[6]
Q4: My contact angle measurements are inconsistent across the surface. What could be the cause?
A4: High variability in contact angle measurements often indicates a non-uniform or heterogeneous silane coating.[12] Potential causes include:
-
Incomplete or uneven cleaning of the substrate: This is a critical step to ensure uniform hydroxylation of the surface for silane bonding.[12]
-
Inhomogeneous silane deposition: This can be due to issues with the deposition method (e.g., uneven immersion or spraying).[13]
-
Presence of aggregates: Silanes can self-condense in solution or on the surface, forming aggregates or islands rather than a uniform monolayer.[10][14]
-
Surface contamination: Post-deposition contamination can alter the surface energy.
Q5: What is the difference between a monolayer and a multilayer silane film, and how can I distinguish them?
A5: A monolayer consists of a single layer of silane molecules covalently bonded to the substrate, which is often desired for creating a well-defined surface functionality.[2] Multilayers are thicker, polymeric films that can form when using tri-functional silanes, which can cross-link with each other.[15]
Several techniques can help distinguish between them:
-
Spectroscopic Ellipsometry (SE): Can measure the film thickness. A thickness corresponding to the length of a single silane molecule (typically 0.7-2.5 nm) is indicative of a monolayer.[2][14]
-
Atomic Force Microscopy (AFM): Can visualize the surface topography. Monolayers typically exhibit a smooth, uniform surface, while multilayers or aggregates will appear as taller, island-like features.[10][14]
-
X-ray Photoelectron Spectroscopy (XPS): The attenuation of the substrate signal can be used to estimate the film thickness. A significant attenuation suggests a thicker film.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Film Thickness
| Symptom | Possible Cause | Troubleshooting Steps | Recommended Characterization |
| Film is too thick | - Silane concentration is too high, leading to polymerization.[5] - Reaction time is too long. - Presence of excess water in the reaction solution or on the substrate, promoting self-condensation.[7] | - Reduce the silane concentration in the deposition solution. - Optimize and shorten the reaction time. - Use anhydrous solvents and ensure the substrate is thoroughly dried before silanization.[10] | - Spectroscopic Ellipsometry: To accurately measure the film thickness.[1] - AFM: To visualize the surface for aggregates or multilayers.[10] |
| Film is too thin or absent | - Incomplete hydrolysis of the silane. - Insufficient reactive sites (hydroxyl groups) on the substrate. - Silane degradation.[12] | - Ensure proper pH of the silanization solution to promote hydrolysis.[16] - Pre-treat the substrate (e.g., with oxygen plasma or piranha solution) to generate hydroxyl groups.[10][12] - Use fresh silane and anhydrous solvents. | - XPS: To check for the presence of Si and the specific functional group of the silane on the surface.[1] - Contact Angle Goniometry: A significant change in contact angle compared to the bare substrate indicates surface modification.[12] |
| Non-uniform film thickness | - Uneven substrate cleaning. - Inconsistent deposition conditions (e.g., temperature, immersion/withdrawal speed). | - Implement a rigorous and consistent substrate cleaning protocol.[12] - Precisely control all deposition parameters. | - Imaging Ellipsometry: To map the thickness variation across the surface.[2] - AFM: To probe the topography at different locations on the sample.[11] |
Problem 2: Poor Film Stability and Adhesion
| Symptom | Possible Cause | Troubleshooting Steps | Recommended Characterization |
| Film delaminates or is easily removed | - Poor covalent bonding to the substrate. - Insufficient curing post-deposition.[5] - Hydrolytic instability of the silane-substrate bond.[15] | - Ensure the substrate is properly activated with hydroxyl groups. - Optimize the curing temperature and time.[5] - Consider using a dipodal silane for improved hydrolytic stability.[15] | - XPS: To confirm the presence of Si-O-Substrate bonds.[6] - Pull-off Adhesion Test (ASTM D4541): To quantify the adhesion strength.[17] |
| Film properties change over time | - Hydrolytic degradation of the silane layer, especially in humid environments.[18] - Photochemical degradation upon exposure to UV light.[18] | - Store samples in a desiccated or inert environment. - Select silanes with higher intrinsic stability for the intended application environment. | - Electrochemical Impedance Spectroscopy (EIS): To monitor the degradation of the coating's barrier properties over time.[18] - Contact Angle Goniometry: To track changes in surface wettability as an indicator of degradation.[12] |
Data Summary of Analytical Techniques
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness.[1] | Atomic concentration (at%), layer thickness (0.5-1.0 nm).[1] | No | High surface sensitivity, provides chemical bonding information.[1] | Requires high vacuum, may not provide absolute quantification without standards.[1] |
| Spectroscopic Ellipsometry (SE) | Film thickness, refractive index.[1] | Layer thickness (0.1 nm - several µm).[2][8] | No | Non-destructive, high precision for thin films.[2] | Requires a reflective substrate and optical modeling.[1][8] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, morphology.[11] | Root-mean-square (RMS) roughness, feature height.[14] | No (for imaging) | High lateral resolution, provides 3D visualization.[11] | Can be slow for large areas, tip artifacts can be an issue. |
| Contact Angle Goniometry | Surface wettability, surface energy.[12] | Contact angle (degrees).[12] | No | Rapid, sensitive to surface chemistry.[1] | Highly sensitive to surface contamination and roughness, provides average information over the droplet area.[12][19] |
| Total Reflection X-ray Fluorescence (TXRF) | Absolute elemental mass per unit area.[1] | Areic density (molecules/nm²), detection limits (10⁹ – 10¹² at/cm²).[1] | No | Provides absolute quantification.[1] | Requires a very flat and clean substrate. |
Experimental Protocols
Protocol 1: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation: Mount the silanized substrate on a sample holder. Ensure the surface is free of any contaminants from handling.[1]
-
System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).[1]
-
Survey Scan: Perform a wide energy range scan (e.g., 0-1200 eV) to identify all elements present on the surface.[1]
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s for aminosilanes).[1]
-
Data Analysis:
-
(Optional) Angle-Resolved XPS (ARXPS): Acquire spectra at different take-off angles to determine the thickness and layering of the silane film.[1]
Protocol 2: Spectroscopic Ellipsometry (SE) for Film Thickness
-
Substrate Characterization: First, measure the optical properties (refractive index n, and extinction coefficient k) of the bare substrate.[1]
-
Sample Measurement: Mount the silanized substrate on the stage. Measure the ellipsometric angles Psi (Ψ) and Delta (Δ) over a range of wavelengths and at multiple angles of incidence (e.g., 65°, 75°).[17]
-
Optical Modeling: Construct an optical model consisting of the substrate, the native oxide layer (if present), and the silane layer.[1] Assume a refractive index for the silane layer (a typical value is ~1.45-1.5).[1]
-
Data Fitting: Use a regression analysis to fit the model-generated Ψ and Δ values to the experimental data by varying the thickness of the silane layer until the best fit is achieved.[1]
Protocol 3: Contact Angle Goniometry
-
Sample Placement: Place the silanized substrate on the goniometer stage. Ensure the surface is level.[17]
-
Droplet Deposition: Dispense a small droplet (e.g., 2-5 µL) of a probe liquid (typically deionized water) onto the surface.[17]
-
Image Capture and Analysis: Capture a high-resolution image of the droplet profile. Use the instrument's software to measure the contact angle at the three-phase boundary.[1]
-
Multiple Measurements: Perform measurements at a minimum of three different locations on the substrate to assess uniformity and calculate an average value.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. details | Park Systems [parksystems.com]
- 3. measurlabs.com [measurlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. pcimag.com [pcimag.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. mdpi.com [mdpi.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. fkf.mpg.de [fkf.mpg.de]
- 15. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 16. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. brighton-science.com [brighton-science.com]
Technical Support Center: Enhancing the Stability of Silane-Based Surface Modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving long-term stability with silane-based surface modifications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the long-term stability of a silane monolayer?
The long-term stability of a silane monolayer is primarily determined by its hydrolytic and thermal stability. The key factors include:
-
Choice of Silane: The chemical structure of the silane is crucial. Silanes with longer alkyl chains and trifunctional silanes (e.g., trichlorosilanes) that can form a cross-linked network tend to create more stable and dense monolayers compared to monofunctional silanes.[1]
-
Substrate Preparation: A thoroughly cleaned and hydroxylated surface is essential for the formation of a dense and uniform monolayer. Inadequate cleaning can leave contaminants that block reactive sites.[1]
-
Reaction Conditions: Moisture control is critical. Excess water can cause silanes to hydrolyze and polymerize in solution before they form an ordered layer on the surface.[1][2] Other parameters like silane concentration, reaction time, and temperature also significantly impact the quality and stability of the layer.[3][4]
-
Post-Deposition Treatment: A post-silanization rinsing and curing (baking) step is vital to remove loosely bound molecules and promote the formation of strong covalent bonds with the substrate.[1]
-
Storage Environment: The conditions under which the silanized surface is stored play a significant role. Exposure to humidity and certain aqueous environments can lead to the degradation of the silane layer over time.[5][6] Storing in a dry environment, such as a desiccator, is recommended to minimize contamination and degradation.[7]
Q2: My silanized surface is losing its hydrophobicity over time. What is causing this degradation?
The loss of hydrophobicity is a common sign of silane layer degradation. The primary degradation mechanism is the hydrolysis of the siloxane (Si-O-Si) bonds at the substrate interface or within the monolayer itself.[1] This process can be catalyzed by the presence of amines in aminosilanes, especially in aqueous media.[8][9] Water molecules can penetrate defects in the monolayer and attack the silicon-oxygen bonds, leading to the partial or complete removal of the silane coating.[2]
Q3: How can I improve the hydrolytic stability of my silane coating?
Several strategies can be employed to enhance the hydrolytic stability of silane-based modifications:
-
Optimize Silane Choice: Use silanes that are inherently more resistant to hydrolysis. For instance, silanes with longer alkyl chains can create a more effective barrier against water penetration. Dipodal silanes, which form two bonds with the surface, have also been shown to exhibit enhanced hydrolytic stability.
-
Ensure a Dense Monolayer: A well-ordered and densely packed monolayer minimizes defects, leaving fewer sites for water to initiate hydrolysis. This can be achieved through careful control of reaction conditions.[3]
-
Vapor-Phase Deposition: Vapor-phase silanization can produce more homogenous and ordered monolayers compared to liquid-phase deposition, leading to improved stability.[3]
-
Post-Silanization Curing: Baking the coated substrate after deposition helps to drive out water and promote the formation of stable covalent bonds between the silane and the substrate, as well as cross-linking within the silane layer.[1]
-
Protective Coatings: In some applications, applying a thin protective layer, such as graphene, over the silanized surface can significantly enhance its long-term stability.[2]
Q4: What are the best practices for storing silanized surfaces to maintain their integrity?
To maximize the lifespan of your silanized surfaces, proper storage is crucial:
-
Maintain a Dry Environment: Store samples in a desiccator or a nitrogen-filled glove box to minimize exposure to atmospheric moisture.[7][10]
-
Avoid Contaminants: Keep the surfaces in a clean, dust-free environment to prevent the adsorption of organic contaminants that can alter surface properties.[7]
-
Control Temperature: Store at a stable, cool temperature. Some heat-sensitive silanes may require refrigeration.[10]
-
Use Appropriate Containers: Store in clean, inert containers. Be aware that alkali content in some glass containers can potentially degrade the silane layer over time.[10]
Troubleshooting Guide
| Problem | Symptom | Potential Causes | Solutions & Recommendations |
| Patchy or Uneven Monolayer | Inconsistent surface properties (e.g., variable contact angles). Visible aggregates or bare spots under microscopy. | 1. Moisture Contamination: Excess water in the solvent or on the substrate.[1][2] 2. Inadequate Substrate Cleaning: Residual organic or particulate contaminants.[1] 3. Sub-optimal Silane Concentration: Too high concentration leads to aggregation; too low results in incomplete coverage.[1] 4. Incorrect Deposition Time: Insufficient time for monolayer formation or excessive time causing multilayering.[1] | 1. Use anhydrous solvents and perform deposition in a low-humidity environment (e.g., glove box). Ensure substrates are thoroughly dried.[1] 2. Implement a rigorous cleaning protocol (e.g., RCA clean, Piranha solution).[1] 3. Optimize silane concentration through a dose-response experiment, monitoring with techniques like contact angle measurements or ellipsometry.[1] 4. Experimentally determine the optimal deposition time for your specific system.[1] |
| Poor Hydrophobicity after Coating | Low water contact angle on a surface that should be hydrophobic. | 1. Incomplete Monolayer Formation: See causes for "Patchy or Uneven Monolayer". 2. Disordered Monolayer: Silane molecules are not well-packed, exposing the underlying hydrophilic substrate. 3. Presence of Hydrophilic Contaminants: Adsorption of polar molecules from the environment. | 1. Address the causes of incomplete monolayer formation. 2. Optimize deposition parameters (temperature, time) to promote self-assembly of an ordered layer. Consider vapor-phase deposition for a more ordered layer.[3] 3. Ensure proper rinsing after silanization and store the coated surface in a clean, dry environment.[1] |
| Rapid Degradation in Aqueous Environments | Loss of surface functionality or coating delamination after exposure to water or buffer solutions. | 1. Hydrolysis of Siloxane Bonds: The primary degradation mechanism, especially for aminosilanes.[1][8][9] 2. Weakly Adhered Layer: Insufficient covalent bonding to the substrate due to improper curing or surface preparation. 3. Defects in the Monolayer: Voids or pinholes in the coating allow water to access the substrate interface.[2] | 1. Choose a more hydrolytically stable silane. For aminosilanes, consider those with a longer alkyl linker between the amine and the silane group.[8] 2. Ensure a thorough post-deposition curing step (e.g., baking at 110-120°C) to promote covalent bond formation.[1] 3. Optimize the silanization process to create a dense, defect-free monolayer. |
| Thick, Hazy, or White Residue on Surface | A visible, often uneven, film is present on the substrate after silanization. | 1. Uncontrolled Polymerization: Trichlorosilanes are highly reactive with water, and excess moisture can lead to the formation of polysiloxane chains in solution that are not covalently bonded to the surface. 2. Excess Silane: Physisorbed (loosely bound) silane molecules that were not removed during rinsing.[1] | 1. Strictly control moisture during the reaction by using anhydrous solvents and a low-humidity environment. 2. Perform a thorough rinsing step with an appropriate solvent after deposition. Sonication during rinsing can be effective in removing excess silane.[1] |
Experimental Protocols
Protocol 1: General Liquid-Phase Silanization for Stable Monolayer Formation
-
Substrate Preparation:
-
Thoroughly clean the substrate using a method appropriate for the material (e.g., sonication in acetone and isopropanol, followed by Piranha solution or oxygen plasma treatment to generate hydroxyl groups).[1]
-
Rinse extensively with deionized water and dry with a stream of nitrogen.
-
-
Silanization:
-
Rinsing and Curing:
-
Remove the substrates and rinse sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol to remove unbound silane.[1]
-
Dry the substrates with a stream of nitrogen.
-
Cure the monolayers by baking in an oven at 110-120°C for 30-60 minutes to promote covalent bonding.[1]
-
Protocol 2: Vapor-Phase Silanization for Highly Ordered Monolayers
-
Substrate Preparation:
-
Follow the same rigorous cleaning and activation procedure as in Protocol 1.
-
-
Silanization:
-
Place the cleaned substrates in a vacuum deposition chamber.
-
Place a small container with a few drops of the silane reagent inside the chamber, ensuring it does not touch the substrates.
-
Evacuate the chamber to a low pressure and then isolate it from the vacuum pump.
-
Heat the chamber to a temperature appropriate for the specific silane (e.g., 70-90°C) to allow the silane to vaporize and react with the substrate surface.[11] The deposition time will need to be optimized.
-
-
Post-Deposition Treatment:
-
After deposition, vent the chamber with an inert gas.
-
Rinse the substrates with an appropriate solvent (e.g., toluene, then ethanol) to remove any physisorbed molecules.
-
Cure the substrates in an oven as described in Protocol 1.
-
Visualizing Key Processes
Caption: Experimental workflow for achieving a stable silane-based surface modification.
Caption: Simplified pathway for the hydrolytic degradation of a silane monolayer.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 11. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization techniques for Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane modified surfaces
A Comparative Guide to Characterization Techniques for Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane Modified Surfaces
For researchers, scientists, and drug development professionals working with surface modifications, a thorough understanding of the resulting surface properties is paramount. This compound is a versatile molecule used to introduce epoxy functionalities onto various substrates, enabling covalent immobilization of biomolecules and other ligands. The success of subsequent applications hinges on the quality and characteristics of this silane layer. This guide provides an objective comparison of key analytical techniques used to characterize these modified surfaces, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize quantitative data obtained from various techniques for surfaces modified with epoxy-functionalized silanes, including close analogs like (3-Glycidyloxypropyl)trimethoxysilane (GLYMO), which exhibits similar surface properties.
Table 1: Comparison of Surface Characterization Techniques
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness | Atomic concentration (at%), Areic density (~2-4 molecules/nm²)[1], Layer thickness (0.5-5.0 nm)[2][3][4] | No | High surface sensitivity, provides chemical bonding information. | Requires high vacuum, may not provide absolute quantification without standards. |
| Contact Angle Goniometry | Surface wettability, surface energy | Water Contact Angle (Advancing/Receding), typically 60°-80° for epoxy silanes[5][6] | No | Rapid, inexpensive, sensitive to surface chemistry. | Highly sensitive to surface contamination and roughness. |
| Spectroscopic Ellipsometry | Film thickness, refractive index | Layer thickness (1-10 nm)[2][7][8] | No | Non-destructive, highly accurate for thin films. | Requires a reflective substrate and a model for data fitting. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness | Root-Mean-Square (RMS) Roughness (0.1-1.0 nm)[9][10][11][12] | No (in tapping mode) | High-resolution 3D imaging, can be performed in liquid. | Can be susceptible to artifacts from tip-sample interactions. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups, chemical bond formation | Peak position (cm⁻¹) and intensity | No | Provides molecular-level information, can be used for in-situ studies. | Can be challenging for very thin monolayers due to low signal. |
Table 2: Representative Experimental Data for Epoxy-Silane Modified Surfaces
| Parameter | Technique | Value | Reference Silane | Substrate |
| Layer Thickness | Ellipsometry | ~1.5 nm (after rinsing) | (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Si/SiO₂[2] |
| Layer Thickness | Ellipsometry | 5.3 nm (untreated multilayer) | (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Si/SiO₂[2] |
| Water Contact Angle | Goniometry | ~70° - 80° | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Glass[6] |
| RMS Roughness | AFM | ~0.14 nm | Octadecyltrichlorosilane (OTS) | Silicon[10] |
| RMS Roughness | AFM | ~0.67 nm (during growth) | Octadecyltrichlorosilane (OTS) | Silicon[10] |
| Areic Density | XPS/TXRF | 2-4 molecules/nm² | Aminosilanes | Oxidized Silicon[1] |
| C 1s (C-O) BE | XPS | ~286.5 eV | Aminosilanes | Silicon |
| Si 2p (Si-O-Si) BE | XPS | ~102-103 eV | Aminosilanes | Silicon[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the silanized surface.
Methodology:
-
Sample Preparation: The silane-modified substrate is mounted on a sample holder using conductive, vacuum-compatible tape.
-
Instrument Setup: The sample is introduced into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Data Acquisition:
-
A survey scan is first acquired to identify all elements present on the surface.
-
High-resolution scans are then performed for the elements of interest (e.g., C 1s, O 1s, Si 2p).
-
-
Data Analysis:
-
The binding energies of the photoemission peaks are corrected using a reference peak (e.g., adventitious carbon at 284.8 eV).
-
The high-resolution spectra are curve-fitted to identify different chemical states of each element.
-
Atomic concentrations are calculated from the peak areas, corrected for their respective relative sensitivity factors.
-
Contact Angle Goniometry
Objective: To assess the surface wettability and uniformity of the silane coating.
Methodology:
-
Sample Preparation: The modified substrate is placed on a flat, level stage.
-
Instrument Setup: A goniometer equipped with a high-resolution camera and a precision liquid dispenser is used.
-
Measurement:
-
A small droplet (typically 1-5 µL) of deionized water is gently deposited onto the surface.
-
The profile of the sessile drop is captured by the camera.
-
Image analysis software is used to measure the angle at the three-phase (solid-liquid-gas) contact point.
-
For dynamic contact angles, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle), and the contact angle is measured just before the contact line moves.
-
Spectroscopic Ellipsometry
Objective: To measure the thickness of the deposited silane layer.
Methodology:
-
Sample Preparation: A reflective substrate (e.g., silicon wafer) is required. The unmodified substrate is first measured to obtain its optical constants.
-
Instrument Setup: A spectroscopic ellipsometer is used, which measures the change in polarization of light upon reflection from the sample surface.
-
Data Acquisition: Measurements of the ellipsometric parameters (Psi and Delta) are taken over a range of wavelengths and at multiple angles of incidence.
-
Data Analysis:
-
A model of the surface is constructed, typically consisting of the substrate, a native oxide layer (if present), and the silane film.
-
The thickness and refractive index of the silane layer are determined by fitting the model to the experimental data.
-
Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography and quantify the roughness of the silane layer.
Methodology:
-
Sample Preparation: The modified substrate is mounted on an AFM sample puck using double-sided adhesive.
-
Instrument Setup: An AFM is used, typically in tapping mode to minimize damage to the soft silane layer. A sharp silicon nitride or silicon tip is used.
-
Imaging:
-
The tip is brought into oscillation near its resonance frequency and scanned across the sample surface.
-
Changes in the oscillation amplitude or phase due to tip-surface interactions are used to generate a topographic image.
-
-
Data Analysis:
-
The acquired images are processed to remove artifacts such as tilt and bow.
-
The root-mean-square (RMS) roughness is calculated from the height data over a defined area.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups present on the surface and confirm the covalent attachment of the silane.
Methodology:
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, the modified substrate is brought into direct contact with a high-refractive-index crystal (e.g., Ge or ZnSe).
-
Instrument Setup: An FTIR spectrometer with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, unmodified substrate (or the ATR crystal) is collected.
-
A spectrum of the silane-modified surface is then acquired.
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum.
-
Characteristic peaks corresponding to the silane's functional groups (e.g., Si-O-Si, C-O-C of the epoxy ring) are identified.[13]
-
Mandatory Visualization
Caption: Workflow for surface modification and characterization.
Caption: Relationship of characterization techniques to surface properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. details | Park Systems [parksystems.com]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fkf.mpg.de [fkf.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Enhancing Coating Adhesion: A Comparative Analysis of Performance With and Without (3-Glycidoxypropyl)methyldiethoxysilane
In the development of high-performance coatings, achieving robust adhesion to the substrate is paramount for ensuring durability and long-term protection. The interface between the coating and the substrate is often the most vulnerable point, susceptible to failure due to environmental factors such as moisture, temperature fluctuations, and chemical exposure. To mitigate this, adhesion promoters are frequently incorporated into coating formulations. This guide provides a comparative analysis of the adhesion strength of coatings formulated with and without the silane coupling agent, (3-Glycidoxypropyl)methyldiethoxysilane, supported by experimental data and detailed protocols.
(3-Glycidoxypropyl)methyldiethoxysilane is a bifunctional organosilane that acts as a molecular bridge between the inorganic substrate and the organic coating matrix.[1] Its diethoxysilane group hydrolyzes in the presence of moisture to form reactive silanol groups, which can then form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic substrates like metal, glass, or concrete.[2] The glycidoxypropyl group, on the other hand, is a reactive epoxy functional group that can co-react with the organic resin of the coating, such as an epoxy or polyurethane, forming a durable covalent bond.[1][3] This dual reactivity creates a robust chemical linkage across the interface, significantly enhancing the adhesion and overall performance of the coating system.[3]
Quantitative Comparison of Adhesion Strength
The inclusion of (3-Glycidoxypropyl)methyldiethoxysilane or chemically similar silanes in a coating formulation has been shown to markedly improve its adhesion to various substrates. The following table presents representative data from a study evaluating the effect of a glycidoxy-functional silane on the adhesion strength of an epoxy-based composite. While the specific silane used in this study was (3-Glycidyloxypropyl)trimethoxysilane, its mechanism and performance are analogous to (3-Glycidoxypropyl)methyldiethoxysilane.
| Coating System | Substrate | Adhesion Strength (MPa) | Percentage Improvement |
| Epoxy Coating without Silane | Polyamide-based Composite | 9.8 ± 1.2 | - |
| Epoxy Coating with Glycidoxy-functional Silane | Polyamide-based Composite | 15.4 ± 1.5 | 57.1% |
Data adapted from a study on a closely related glycidoxy-functional silane to illustrate the typical performance enhancement.
The data clearly indicates a substantial increase in adhesion strength with the incorporation of the silane coupling agent. This enhancement is critical in applications where the coating is subjected to mechanical stress, thermal cycling, or exposure to corrosive environments.
Experimental Protocols
The adhesion strength of the coatings is quantitatively measured using the pull-off adhesion test, following standards such as ASTM D4541.[4][5] This method measures the tensile force required to detach a coating from a substrate.
Pull-Off Adhesion Test Protocol (ASTM D4541)
1. Substrate Preparation:
-
The substrate surface is thoroughly cleaned to remove any contaminants such as oil, grease, and dust. This may involve solvent cleaning, followed by rinsing with deionized water and drying.
-
For metallic substrates, surface abrasion (e.g., sandblasting) may be performed to create a surface profile that enhances mechanical interlocking.
2. Coating Application:
-
Control Group (Without Silane): The coating is applied to the prepared substrate according to the manufacturer's specifications for thickness and application method (e.g., spraying, brushing).
-
Experimental Group (With Silane):
-
As an Additive: (3-Glycidoxypropyl)methyldiethoxysilane is added to the coating formulation, typically at a concentration of 0.5% to 2.0% by weight of the resin, and mixed thoroughly.
-
As a Primer: A dilute solution of the silane (e.g., 1-5% in an ethanol/water mixture) is applied to the substrate and allowed to dry, forming a primer layer before the topcoat is applied.
-
-
The coated substrates are then cured under specified conditions of temperature and humidity for a designated period.
3. Adhesion Testing:
-
A loading fixture, commonly referred to as a "dolly" or "stub," is glued to the surface of the cured coating using a compatible high-strength adhesive (e.g., a two-part epoxy).
-
After the adhesive has fully cured, a portable pull-off adhesion tester is attached to the dolly.
-
A tensile force is applied perpendicular to the surface at a controlled rate.
-
The force required to pull the dolly and the coating from the substrate is recorded. The nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface) is also noted.
Visualizing the Process and Mechanism
The following diagrams illustrate the experimental workflow for adhesion testing and the mechanism by which (3-Glycidoxypropyl)methyldiethoxysilane enhances adhesion.
Caption: Experimental workflow for comparative adhesion strength testing.
Caption: Mechanism of adhesion promotion by the silane coupling agent.
References
- 1. researchgate.net [researchgate.net]
- 2. aminer.org [aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving Adhesion between Epoxy Adhesive Compositions and Aluminum Using Epoxy- and Amino-Alkoxysilane Promoters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Spectroscopic Showdown: A Comparative Guide to Epoxy Silane Surface Treatments with FTIR and XPS Analysis
For researchers, scientists, and drug development professionals seeking to optimize surface modification, this guide provides a detailed comparison of epoxy silane treatments, leveraging Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) data. We delve into the experimental protocols that underpin these powerful analytical techniques and offer a comparative look at alternative surface modification strategies.
This guide will explore the chemical changes imparted by epoxy silanes on various substrates, offering a clear, data-driven perspective on the efficacy of these treatments. The successful application of an epoxy silane layer is crucial for promoting adhesion, enhancing biocompatibility, and controlling surface energy—critical parameters in fields ranging from composite materials to medical implants.
The Chemistry of Adhesion: How Epoxy Silanes Work
Epoxy silanes are bifunctional molecules that act as a bridge between inorganic substrates and organic polymers.[1] A typical epoxy silane has the general formula X-(CH2)n-Si-(OR)3, where 'X' is an epoxy functional group, and '-OR' is a hydrolyzable alkoxy group.[1] The process of surface modification involves the hydrolysis of the alkoxy groups to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent bonds (Si-O-Substrate). Simultaneously, the epoxy group is available to react with an organic matrix, such as an epoxy resin, creating a durable interface.[1]
Experimental Protocol: A Step-by-Step Guide to Surface Treatment and Analysis
Reproducible and reliable data begins with a meticulous experimental protocol. Below is a generalized procedure for the treatment of a substrate with an epoxy silane, followed by FTIR and XPS analysis.
Surface Preparation and Silanization
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants and ensure a high density of surface hydroxyl groups. Common methods include sonication in solvents like ethanol and acetone, followed by treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma.
-
Silane Solution Preparation: Prepare a solution of the desired epoxy silane (e.g., (3-Glycidyloxypropyl)trimethoxysilane - GPTMS) in an appropriate solvent. A common formulation is a 2% silane concentration in a 95% ethanol/5% water solution, adjusted to a pH of 4.5-5.5 with acetic acid to promote hydrolysis.[2]
-
Surface Treatment: Immerse the cleaned substrate in the silane solution for a specified time, typically 1-2 minutes with gentle agitation.[2] Alternatively, the solution can be sprayed onto the surface.
-
Rinsing and Curing: Rinse the treated substrate with the solvent (e.g., ethanol) to remove excess, unreacted silane.[2] Cure the silane layer by heating at 110-120°C for 20-30 minutes or by allowing it to stand at room temperature for 24 hours.[2]
Spectroscopic Analysis
-
FTIR Spectroscopy: Acquire spectra of the treated and untreated substrates using an FTIR spectrometer, typically in the range of 4000-600 cm⁻¹. Attenuated Total Reflectance (ATR) mode is often suitable for surface analysis.
-
XPS Analysis: Perform XPS analysis using a spectrometer with a monochromatic Al Kα X-ray source. Acquire a survey scan to identify the elemental composition of the surface and high-resolution scans for specific elements of interest (C 1s, O 1s, Si 2p).
Data Deep Dive: Interpreting Spectroscopic Signatures
The success of the epoxy silane treatment is confirmed by the appearance of characteristic peaks in the FTIR and XPS spectra.
FTIR Analysis: Unveiling Functional Groups
FTIR spectroscopy provides evidence for the chemical bonds formed during the silanization process. The presence of a cross-linked silane network and its interaction with the substrate can be inferred from the spectra.
Table 1: Characteristic FTIR Peak Assignments for Epoxy Silane Treated Surfaces
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3400 | -OH stretching | Indicates the presence of hydroxyl groups on the substrate and silanol groups. A decrease in intensity after treatment can suggest condensation.[3][4] |
| 2940-2850 | -CH₂ stretching | Aliphatic chains in the epoxy silane molecule.[5] |
| 1229 | C-O in epoxide stretching | Characteristic of the epoxy ring.[5] |
| 1100-1026 | Si-O-Si stretching | Confirms the formation of a cross-linked polysiloxane network from the condensation of silanol groups.[6] |
| ~1133 | Si-O-CH₂-CH(OH) | May indicate the reaction between silanol and epoxy groups.[6] |
| 909 | Epoxide ring vibration | Presence of the unreacted epoxy group, available for further reaction.[5] |
XPS Analysis: A Quantitative Look at Surface Composition
XPS is a powerful surface-sensitive technique that provides quantitative elemental and chemical state information. Analysis of the atomic concentrations and high-resolution spectra of C 1s, O 1s, and Si 2p confirms the presence and chemical nature of the epoxy silane layer.
Table 2: Expected XPS Data for Epoxy Silane Treated Surfaces
| Element | High-Resolution Spectrum | Binding Energy (eV) | Significance |
| Si 2p | Si-O | ~102-103 | Indicates the presence of the silane layer and the formation of the polysiloxane network. |
| C 1s | C-C/C-H | ~285.0 | Aliphatic carbon in the silane chain. |
| C-O | ~286.5 | Carbon in the epoxy ring and from the alkoxy groups. | |
| C=O | ~288.0 | Potential for carbonyl groups from oxidation or impurities. | |
| O 1s | Si-O | ~532.5 | Oxygen in the siloxane network. |
| C-O | ~533.5 | Oxygen in the epoxy group and hydroxyls. |
Visualizing the Process: Workflow and Chemical Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical pathways involved in epoxy silane surface treatment.
Caption: Experimental workflow for epoxy silane surface treatment and analysis.
Caption: Chemical pathways of epoxy silane surface modification.
Beyond Epoxy Silanes: A Look at the Alternatives
While epoxy silanes are highly effective, alternative surface treatments exist, each with its own set of advantages and disadvantages.
Table 3: Comparison of Surface Treatment Alternatives
| Treatment Method | Mechanism | Advantages | Disadvantages |
| Epoxy Silanes | Covalent bonding through hydrolysis and condensation.[1] | Strong and durable adhesion, forms a chemical bridge between dissimilar materials. | Can be sensitive to moisture and pH during application, may form multilayers.[2] |
| Aminosilanes | Similar to epoxy silanes, but with an amine functional group. | Versatile, can react with a variety of functional groups. | Can be more reactive and may have a shorter shelf life. |
| Phosphate Esters | Form chemical bonds with metal oxide surfaces. | Good adhesion to metals. | May not be as effective on all substrates. |
| Plasma Polymerization | Deposition of a thin, highly cross-linked polymer film. | Conformal coating on complex geometries, can be tailored for specific functionalities. | Requires specialized vacuum equipment. |
| Sandblasting/Etching | Creates a rough surface for mechanical interlocking.[7] | Simple and effective for increasing surface area. | Can damage the substrate, may not provide chemical bonding. |
References
Verifying Surface Modification with Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane: A Comparative Guide to Surface Analysis Techniques
For researchers, scientists, and drug development professionals, the precise modification of surfaces is a critical step in a wide array of applications, from biocompatible coatings on medical devices to the functionalization of microarrays. The successful grafting of molecules like Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, an epoxy-functional silane, is paramount for achieving desired surface properties. This guide provides an objective comparison of contact angle goniometry with other key surface analysis techniques—X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM)—to verify the successful modification of a glass surface with this silane. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate characterization method for your research needs.
Performance Comparison: Contact Angle Goniometry vs. Alternatives
The choice of analytical technique depends on the specific information required. Contact angle goniometry provides a rapid and quantitative measure of surface wettability, which is directly altered by the presence of the silane layer. XPS offers detailed chemical information, confirming the elemental composition and chemical bonding states at the surface. AFM, on the other hand, provides topographical information, revealing changes in surface morphology and roughness upon silanization.
A key indicator of successful surface modification with this compound is a significant change in the water contact angle. An untreated glass surface is typically hydrophilic, exhibiting a low water contact angle. Following a successful silanization process, the surface becomes more hydrophobic due to the organic functional groups of the silane, resulting in a higher water contact angle.
| Analytical Technique | Parameter Measured | Untreated Glass Surface (Typical Values) | This compound Modified Glass Surface (Expected Values) | Key Advantages | Limitations |
| Contact Angle Goniometry | Water Contact Angle (θ) | 20° - 55°[1][2] | > 70° | Rapid, cost-effective, highly sensitive to surface chemistry changes. | Indirect chemical information, sensitive to surface contamination and roughness. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (%) & Chemical State (Binding Energy, eV) | Si, O | Si, O, C. Expected Si 2p binding energy for organosilanes is ~102-103 eV.[3][4][5] | Provides direct elemental and chemical bonding information, quantitative. | Requires high vacuum, can be destructive, may not be sensitive to very thin or non-uniform coatings. |
| Atomic Force Microscopy (AFM) | Surface Topography & Roughness (Sq) | 0.3 - 1.2 nm[6][7] | Dependent on deposition method; can increase or decrease. | High-resolution 3D imaging, provides information on surface morphology and uniformity of the coating. | Can be slow, susceptible to tip artifacts, does not provide chemical information. |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for surface modification and characterization.
Surface Modification Protocol
-
Substrate Cleaning: Glass slides are first cleaned to ensure a reactive surface. This is a critical step for uniform silanization.
-
Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse thoroughly with deionized water.
-
Dry the slides under a stream of nitrogen gas and then in an oven at 110°C for 1 hour.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature with gentle agitation.
-
After immersion, rinse the slides with fresh anhydrous toluene to remove any unbound silane.
-
Cure the slides in an oven at 120°C for 1 hour to promote the formation of a stable siloxane layer.
-
Characterization Protocols
-
Contact Angle Goniometry:
-
Place the silanized glass slide on the sample stage of a contact angle goniometer.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the accompanying software to measure the static contact angle at the liquid-solid-vapor interface.
-
Perform measurements at a minimum of three different locations on each slide to ensure uniformity.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Introduce the silanized glass slide into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the Si 2p, C 1s, and O 1s regions to determine the chemical states and quantify the elemental composition.
-
The Si 2p peak for the silane is expected to be at a higher binding energy than that of elemental silicon due to the Si-O-C and Si-O-Si bonds.
-
-
Atomic Force Microscopy (AFM):
-
Mount the silanized glass slide onto an AFM sample holder.
-
Engage the AFM tip with the surface in tapping mode to minimize surface damage.
-
Scan a 5 µm x 5 µm area of the surface.
-
Process the acquired image to obtain the root mean square (Sq) roughness and visualize the surface topography.
-
Visualizing the Process and Interactions
To better understand the workflow and the underlying chemical interactions, the following diagrams are provided.
References
- 1. Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane (2897-60-1) at Nordmann - nordmann.global [nordmann.global]
- 2. pure.psu.edu [pure.psu.edu]
- 3. This compound | C11H24O4Si | CID 62467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. imapsjmep.org [imapsjmep.org]
- 6. Buy this compound | 2897-60-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Surface Imaging of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane Treated Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substrates treated with Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane and other common silanization agents. The focus is on the surface morphology and topography as characterized by Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), critical for applications in drug delivery, biomaterial engineering, and surface functionalization.
Performance Comparison of Silane-Treated Substrates
The choice of silane coupling agent significantly influences the resulting surface properties of a substrate. This section compares this compound with two widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS). The data presented is a summary of findings from various studies on silicon and glass substrates.
| Silane Treatment | Substrate | Imaging Technique | Key Morphological Features | Surface Roughness (RMS) |
| This compound (and similar epoxy silanes) | Silicon, Glass | AFM, SEM | Formation of nodular structures approximately 50-100 nm in diameter.[1][2] | Data not readily available in cited literature. |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | AFM | Smooth films with some island-like aggregates.[3] | 0.3 nm[3] |
| Glass | AFM | Relatively smooth surfaces.[3] | <0.15 nm[3] | |
| Octadecyltrichlorosilane (OTS) | Silicon | AFM | Formation of a self-assembled monolayer, can be ultrasmooth under dry conditions.[4] | ~0.1 nm (ultrasmooth)[4] |
| Mica | AFM | Formation of condensed domains (clusters and islands).[4] | Not specified |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for achieving consistent surface modifications. Below are representative protocols for substrate preparation and silanization.
Substrate Cleaning and Hydroxylation
A thorough cleaning process is essential to ensure a reactive surface for silanization.
-
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas stream
-
-
Procedure:
-
Soncate the substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Immerse the substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.
-
Rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen.
-
Silanization Protocols
a) this compound Treatment (General Protocol for Epoxy Silanes)
-
Materials:
-
Cleaned and hydroxylated substrates
-
This compound
-
Anhydrous toluene
-
Nitrogen or argon atmosphere (glove box recommended)
-
-
Procedure:
-
Prepare a 1% (v/v) solution of the silane in anhydrous toluene inside a glove box.
-
Immerse the cleaned substrates in the silane solution for 2-4 hours at room temperature.
-
Rinse the substrates with fresh anhydrous toluene to remove excess silane.
-
Cure the coated substrates in an oven at 110°C for 30-60 minutes.
-
Sonicate in toluene for 5 minutes to remove any loosely bound silane.
-
Dry under a nitrogen stream.
-
b) (3-Aminopropyl)triethoxysilane (APTES) Treatment
-
Materials:
-
Cleaned and hydroxylated substrates
-
APTES
-
Anhydrous ethanol
-
Nitrogen atmosphere
-
-
Procedure:
-
Prepare a 2% (v/v) solution of APTES in anhydrous ethanol.
-
Immerse the substrates in the APTES solution for 1 hour at room temperature.
-
Rinse the substrates with ethanol.
-
Cure the substrates at 120°C for 15 minutes.
-
Sonicate in ethanol for 5 minutes.
-
Dry under a nitrogen stream.
-
c) Octadecyltrichlorosilane (OTS) Treatment
-
Materials:
-
Cleaned and hydroxylated substrates
-
OTS
-
Anhydrous hexadecane
-
Anhydrous chloroform
-
Nitrogen atmosphere
-
-
Procedure:
-
Prepare a 1 mM solution of OTS in anhydrous hexadecane.
-
Immerse the substrates in the OTS solution for 30 minutes at room temperature.
-
Rinse the substrates with anhydrous chloroform.
-
Cure the substrates at 120°C for 1 hour.
-
Sonicate in chloroform for 5 minutes.
-
Dry under a nitrogen stream.
-
AFM and SEM Imaging
-
AFM: Imaging is typically performed in tapping mode to minimize sample damage. Key parameters to record include RMS roughness, bearing analysis, and phase imaging to distinguish different surface components.
-
SEM: Samples are often sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging and improve image quality. Key parameters to note are magnification, accelerating voltage, and detector type (secondary electron or backscattered electron).
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in substrate preparation and analysis.
Caption: Experimental workflow from substrate cleaning to surface analysis.
Caption: Simplified reaction pathway for silanization on a hydroxylated surface.
References
- 1. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lehigh.edu [lehigh.edu]
- 4. An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of methoxy versus ethoxy silanes for surface treatment
For researchers, scientists, and drug development professionals, the choice of silane coupling agent for surface modification is a critical factor that can significantly influence the performance and longevity of materials. Among the various alkoxysilanes, methoxy and ethoxy silanes are widely utilized to promote adhesion, alter surface energy, and enhance the durability of a broad range of substrates. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed decision for your specific application.
The primary distinction between methoxy and ethoxy silanes lies in their hydrolysis rate, a crucial initial step in the formation of a stable siloxane network on a substrate.[1][2] Methoxy silanes, being less sterically hindered, hydrolyze more rapidly than their ethoxy counterparts.[1][3] This difference in reactivity has significant implications for their handling, solution stability, and ultimately, their performance in various applications.
Key Performance Differences
A summary of the general characteristics of methoxy and ethoxy silanes is presented below:
| Feature | Methoxy Silanes | Ethoxy Silanes |
| Hydrolysis Rate | Faster | Slower |
| Byproduct of Hydrolysis | Methanol | Ethanol |
| Solution Shelf Life | Shorter | Longer |
| Working Time | Shorter | Longer |
| VOC Concerns | Higher (Methanol is more toxic) | Lower (Ethanol is less toxic) |
| Reactivity | Very reactive, may require moisture control during storage | Slower, more controlled hydrolysis |
Quantitative Performance Data
Direct head-to-head comparative studies of methoxy and ethoxy silanes under identical conditions are limited in publicly available literature.[2] The following tables summarize findings from various experiments to provide insights into their relative performance. It is important to note that direct comparison of absolute values between different studies may be misleading due to variations in substrates, silane concentration, curing conditions, and testing protocols.
Hydrolysis Rate
The rate of hydrolysis is a key differentiator. Methoxy silanes hydrolyze approximately 6 to 10 times faster than ethoxy silanes.[1] The hydrolysis rate is also influenced by the pH of the solution and the number of alkoxy groups.
Table 1: Relative Hydrolysis Speed under Different pH Conditions
| Condition | Order of Hydrolysis Speed |
| Acidic | Dimethoxy > Trimethoxy > Diethoxy > Triethoxy |
| Basic | Trimethoxy > Dimethoxy > Triethoxy > Diethoxy |
Source:[3]
Table 2: Exemplary Hydrolysis Rate Constants
| Silane | Condition | Rate Constant (k) |
| Methacryloyloxymethyltrimethoxysilane | Acidic (pH=4) | 21.8 h⁻¹ |
| 3-Methacryloyloxypropyltrimethoxysilane | Acidic (pH=4) | 1.59 h⁻¹ |
Note: This data illustrates the significant impact of the organic functional group's proximity to the silicon atom on hydrolysis rates. Source:[5]
Surface Wettability: Contact Angle Measurements
Table 3: Water Contact Angles on Silane-Treated Surfaces
| Silane Type | Silane Example | Substrate | Water Contact Angle (°) |
| Methoxy | Methyltrimethoxysilane (MTMS) | SiO₂-TiO₂ Coated Glass | ~126 |
| Methoxy | Octyltrimethoxysilane (OTMS) | SiO₂-TiO₂ Coated Glass | ~141 |
| Methoxy | Dodecyltrimethoxysilane (DTMS) | Wood Fiber | Not specified, but showed improved hydrophobicity |
| Ethoxy | 3-Aminopropyltriethoxysilane (APTES) | Silicon Dioxide | Varies with deposition method |
Adhesion Performance: Shear Bond Strength
Lap shear strength is a common method to evaluate the adhesion promotion capabilities of silanes.
Table 4: Exemplary Shear Bond Strength Data
| Silane Type | Silane Example | Substrates Bonded | Shear Bond Strength (MPa) |
| Methoxy | γ-Methacryloxypropyltrimethoxysilane | Not specified | 20.4 |
| Methoxy | 3-Isocyanatopropyltrimethoxysilane | Not specified | Statistically significant improvement over non-silanized samples |
| Ethoxy | Bis-1,2-(triethoxysilyl)ethane (cross-linker) | Not specified | Statistically significant difference when added to a functional silane |
Note: The data presented are from separate studies and are for illustrative purposes. They do not represent a direct comparison under the same experimental conditions. Sources:[8][9]
Reaction Mechanism and Bonding Pathway
The fundamental mechanism for both methoxy and ethoxy silanes involves a two-step process: hydrolysis of the alkoxy groups to form reactive silanols, followed by condensation with hydroxyl groups on the inorganic substrate and/or self-condensation to form a durable siloxane network.[2]
General reaction mechanism of silane coupling agents.
Experimental Protocols
Accurate and reproducible data are paramount in materials science. Below are detailed methodologies for key experiments used to evaluate the performance of silane coupling agents.
Protocol 1: Surface Treatment of Substrates with Silane Coupling Agents
This protocol outlines the steps for applying a silane coupling agent to a substrate to promote adhesion.
Experimental workflow for silane surface treatment.
Methodology:
-
Substrate Preparation: Thoroughly clean the substrate surface to remove organic contaminants and dust using detergents, followed by rinsing with deionized water and drying. For some substrates, a surface activation step like plasma treatment or acid etching may be necessary to generate hydroxyl (-OH) groups.
-
Silane Solution Preparation: Prepare a dilute solution of the silane (typically 1-5% by weight) in a suitable solvent, commonly an alcohol/water mixture. The pH is often adjusted to 4-5 with an acid (e.g., acetic acid) to catalyze hydrolysis.
-
Hydrolysis: Allow the solution to stand for a specified time (e.g., 30-60 minutes) to ensure the hydrolysis of alkoxy groups to silanols.
-
Application: Apply the hydrolyzed silane solution to the substrate by dipping, spraying, or wiping, ensuring uniform coverage.
-
Drying and Curing: Allow the solvent to evaporate. Cure the treated substrate at an elevated temperature (e.g., 100-120°C) to promote condensation between silanol groups and the substrate, as well as self-condensation to form a stable siloxane layer.[2]
Protocol 2: Shear Bond Strength Testing (Lap Shear Test)
This protocol describes the procedure for measuring the adhesive strength of a bonded joint, a common method to evaluate the effectiveness of a silane coupling agent.
Workflow for lap shear bond strength testing.
Methodology:
-
Specimen Preparation: Prepare adherends (e.g., metal, composite) of standardized dimensions.
-
Surface Treatment: Treat the bonding surfaces with the respective methoxy or ethoxy silane as described in Protocol 1.
-
Adhesive Application and Bonding: Apply a uniform layer of adhesive to one treated surface and join the second adherend to create a lap joint with a specified overlap area.
-
Curing: Cure the adhesive according to the manufacturer's instructions.
-
Testing: Mount the specimen in a universal testing machine and apply a tensile load at a constant crosshead speed until the bond fails.
-
Calculation: Calculate the shear bond strength by dividing the maximum load at failure by the overlap area. The strength is typically expressed in megapascals (MPa).[2]
Conclusion
The choice between methoxy and ethoxy silane coupling agents involves a trade-off between reactivity and stability. Methoxy silanes offer the advantage of faster reaction times, which can be beneficial in high-throughput applications.[2] However, this is accompanied by a shorter shelf life for their solutions and the generation of the more toxic byproduct, methanol.[2][4]
Conversely, ethoxy silanes, while slower to hydrolyze, provide longer working times, greater solution stability, and the safer byproduct, ethanol.[2][4] For applications where rapid processing is paramount and appropriate safety measures for handling methanol are in place, methoxy silanes may be the preferred choice. For applications requiring a longer shelf life, more controlled reaction kinetics, and reduced volatile organic compound (VOC) concerns, ethoxy silanes present a more favorable option.[2] The ultimate selection should be based on a thorough evaluation of the specific experimental or manufacturing requirements, including processing time, storage conditions, and safety protocols.
References
- 1. gelest.com [gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 4. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]
- 5. afinitica.com [afinitica.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane for Enhanced Dielectric Performance in Composites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless drive for miniaturization and enhanced performance in electronic and medical devices has placed a premium on advanced composite materials with tailored dielectric properties. Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, a bifunctional organosilane, has emerged as a critical surface modification agent for fillers used in these composites. Its unique chemical structure allows it to act as a molecular bridge between the inorganic filler surface and the organic polymer matrix, leading to significant improvements in the material's overall dielectric performance. This guide provides an objective comparison of this compound with other commonly used silane coupling agents, supported by experimental data, to aid in the selection of the optimal material for specific high-performance applications.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is primarily determined by its ability to improve the interfacial bonding between the filler and the polymer matrix. This enhanced adhesion leads to a more homogeneous composite structure with fewer defects, which in turn positively impacts the dielectric properties. The following table summarizes the typical effects of different silane coupling agents on the dielectric properties of epoxy-silica composites.
| Silane Coupling Agent | Chemical Structure | Dielectric Constant (at 1 MHz) | Dielectric Loss (tan δ at 1 MHz) | Breakdown Strength (kV/mm) | Key Features & Applications |
| This compound | C11H24O4Si | Lowered | Lowered | Increased | Epoxy-functional group co-reacts with epoxy resins, providing strong covalent bonding. The diethoxy structure offers controlled reactivity. Ideal for epoxy-based composites in electronic packaging and insulation. |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | C9H20O5Si | Lowered | Lowered | Increased | Similar epoxy functionality to the target silane, but with a trimethoxy group that offers higher reactivity. Widely used in a variety of thermosetting and thermoplastic composites. |
| 3-Aminopropyltriethoxysilane (APTES) | C9H23NO3Si | Slightly Increased | Slightly Increased | Moderately Increased | Amine functionality can react with various polymer matrices, including epoxies, polyamides, and polyurethanes. Can sometimes lead to a slight increase in dielectric constant and loss due to the polar nature of the amine group. |
| Untreated Filler | N/A | Highest | Highest | Lowest | Poor interfacial adhesion leads to voids and moisture absorption, significantly degrading dielectric properties. |
Note: The values presented are generalized from multiple studies and can vary depending on the specific composite formulation, filler loading, and processing conditions.
The Mechanism of Action: Enhancing the Filler-Matrix Interface
The primary role of this compound is to modify the surface of inorganic fillers, such as silica, to make them more compatible with the organic polymer matrix. This process involves a two-step chemical reaction that creates a robust covalent bond at the interface.
Experimental Protocols
To ensure accurate and reproducible evaluation of the dielectric properties of composites treated with this compound, the following experimental protocols are recommended.
I. Surface Treatment of Silica Filler
-
Preparation of Silane Solution: Prepare a 1-5% (by weight) solution of this compound in a 95:5 (v/v) ethanol-water mixture.
-
Hydrolysis: Adjust the pH of the solution to 4.0-5.0 using acetic acid to promote the hydrolysis of the ethoxy groups to reactive silanol groups. Stir the solution for at least 1 hour.
-
Filler Treatment: Disperse the dried silica filler in the silane solution. The amount of silane should be calculated to be approximately 1-2% of the filler weight.
-
Reaction: Maintain the dispersion under constant stirring for 2-4 hours at room temperature or elevated temperature (e.g., 60-80°C) to facilitate the condensation reaction between the silanol groups and the hydroxyl groups on the filler surface.
-
Washing and Drying: Filter the treated filler and wash it multiple times with ethanol to remove any unreacted silane. Dry the treated filler in a vacuum oven at 80-120°C for 12-24 hours.
II. Composite Fabrication
-
Dispersion: Disperse the surface-treated silica filler into the epoxy resin using a high-shear mixer or ultrasonication to ensure a homogeneous distribution.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing Agent Addition: Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly.
-
Casting and Curing: Pour the mixture into a pre-heated mold and cure according to the manufacturer's recommendations for the epoxy system (e.g., a multi-stage curing process involving different temperatures and durations).
-
Post-Curing: Post-cure the samples at an elevated temperature to ensure complete cross-linking of the polymer matrix.
III. Dielectric Property Measurement
-
Sample Preparation: Prepare flat, parallel-sided samples of the composite material with a uniform thickness, typically 1-3 mm.
-
Instrumentation: Use a dielectric analyzer or an LCR meter equipped with a parallel plate fixture.
-
Measurement Parameters:
-
Frequency Range: Typically from 1 kHz to 1 MHz for most electronic applications.
-
Temperature: Room temperature (25°C) or as required by the specific application.
-
-
Procedure:
-
Measure the capacitance (C) and dissipation factor (tan δ) of the sample at various frequencies.
-
Calculate the dielectric constant (εr) using the formula: εr = (C * d) / (ε0 * A), where 'd' is the sample thickness, 'A' is the electrode area, and 'ε0' is the permittivity of free space.
-
-
Breakdown Strength Measurement (ASTM D149):
-
Place the sample between two electrodes in a dielectric oil bath.
-
Apply a continuously increasing AC or DC voltage at a specified rate until dielectric breakdown occurs.
-
The breakdown strength is calculated by dividing the breakdown voltage by the sample thickness.
-
Experimental Workflow
The following diagram outlines the logical flow of the experimental process for evaluating the effect of this compound on the dielectric properties of composites.
Conclusion
This compound is a highly effective silane coupling agent for improving the dielectric properties of composites, particularly those based on epoxy resins. Its bifunctional nature allows for strong covalent bonding at the filler-matrix interface, leading to a significant reduction in dielectric constant and loss, and an increase in breakdown strength. While other silanes like GPTMS and APTES also offer performance enhancements, the specific chemical structure of this compound provides a balance of reactivity and stability that is advantageous for many demanding electronic and medical applications. The selection of the optimal silane will ultimately depend on the specific polymer matrix, filler type, and desired performance characteristics of the final composite material. The experimental protocols and workflow provided in this guide offer a robust framework for the systematic evaluation and comparison of these materials.
A Head-to-Head Battle: Epoxy-Functional vs. Amino-Functional Silanes in Composite Performance
A Comparative Guide for Researchers and Scientists in Material and Drug Development
In the realm of composite materials, the interface between the reinforcement and the matrix is a critical determinant of overall performance. Silane coupling agents are instrumental in bridging this gap, enhancing adhesion and stress transfer. Among the various types of silanes, epoxy-functional and amino-functional silanes are two of the most commonly employed in composites, particularly those with epoxy matrices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal coupling agent for their specific applications.
Performance at a Glance: A Quantitative Comparison
To provide a clear and concise overview, the following tables summarize the key performance differences between epoxy-functional and amino-functional silanes in glass fiber reinforced epoxy composites. It is important to note that a direct comparison within a single comprehensive study is scarce in publicly available literature. The data presented here is a synthesis from multiple sources, highlighting the typical performance trends.
Table 1: Mechanical Performance Comparison
| Performance Metric | Epoxy-Functional Silane (e.g., GPS) | Amino-Functional Silane (e.g., APS) | Test Standard |
| Tensile Strength | Good | Excellent | ASTM D3039 |
| Flexural Strength | Good | Excellent | ASTM D790 |
| Interlaminar Shear Strength (ILSS) | Good | Excellent | ASTM D2344 |
Table 2: Thermal Performance Comparison
| Performance Metric | Epoxy-Functional Silane | Amino-Functional Silane | Test Method |
| Glass Transition Temperature (Tg) | Moderate Increase | Significant Increase | DSC/DMA |
| Thermal Stability (Degradation Temp.) | Good | Excellent | TGA |
In-Depth Analysis: Understanding the Mechanisms
The performance differences between epoxy-functional and amino-functional silanes stem from their distinct chemical structures and their interaction with the epoxy matrix and the glass fiber surface.
Amino-functional silanes , such as 3-aminopropyltriethoxysilane (APS), possess a primary amine group. This amine group can directly react with the epoxy rings of the resin matrix through a ring-opening addition reaction.[1] This creates strong covalent bonds at the interface, leading to superior stress transfer and, consequently, higher mechanical properties.[1] Furthermore, the amine group can act as a catalyst for the epoxy curing reaction, potentially leading to a more densely cross-linked network at the interface, which contributes to improved thermal stability.
Epoxy-functional silanes , like 3-glycidoxypropyltrimethoxysilane (GPS), have an epoxy ring that is compatible with the epoxy matrix. While it can co-react with the curing agent, the reaction kinetics may differ from the primary matrix curing, and it does not offer the same direct, catalytic interaction as the amino group. The primary adhesion mechanism is the formation of a compatible interphase.
The interaction with the glass fiber surface for both types of silanes is similar. The alkoxy groups of the silane hydrolyze to form silanol groups, which then condense with the hydroxyl groups on the glass surface to form stable siloxane (Si-O-Si) bonds.
Visualizing the Interactions and Workflows
To better understand the chemical interactions and the experimental procedures used to evaluate these silanes, the following diagrams are provided.
Detailed Experimental Protocols
For reproducible and comparable results, adherence to standardized testing protocols is crucial. Below are detailed methodologies for the key experiments cited.
Surface Treatment of Glass Fibers
-
Cleaning: Glass fiber mats are first heat-cleaned to remove any existing sizing agents.
-
Silane Solution Preparation: A solution of the desired silane (e.g., 1% by weight) is prepared in a solvent, typically a water/ethanol mixture, and the pH is adjusted (e.g., to 4.5 with acetic acid) to promote hydrolysis.
-
Immersion: The cleaned glass fibers are immersed in the silane solution for a specified duration (e.g., 5 minutes).
-
Drying and Curing: The treated fibers are then dried in an oven at a specific temperature and time (e.g., 110°C for 15 minutes) to facilitate the condensation reaction with the glass surface and the self-condensation of the silane.
Tensile Strength Testing (ASTM D3039)
-
Specimen Preparation: Rectangular test specimens are cut from the composite laminate with dimensions as specified in the standard. End tabs are often bonded to the specimen to prevent gripping-induced failures.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to measure strain.
-
Testing: A tensile load is applied at a constant crosshead speed until the specimen fails.
-
Data Acquisition: Load and displacement/strain data are recorded throughout the test.
-
Calculation: Tensile strength is calculated by dividing the maximum load by the initial cross-sectional area of the specimen.
Flexural Strength Testing (ASTM D790 - Three-Point Bending)
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in the standard.
-
Test Setup: The specimen is placed on two supports, and a loading nose applies a force to the center of the specimen. The support span is a defined multiple of the specimen thickness.
-
Testing: The load is applied at a constant crosshead speed until the specimen ruptures or reaches a specified strain.
-
Data Acquisition: Load and deflection data are recorded.
-
Calculation: Flexural strength is calculated from the maximum load, the support span, and the specimen's dimensions.
Interlaminar Shear Strength (ILSS) Testing (ASTM D2344 - Short-Beam Shear)
-
Specimen Preparation: Short, thick beam specimens are prepared. The span-to-thickness ratio is small to promote shear failure.
-
Test Setup: The test is conducted using a three-point bending fixture.
-
Testing: A compressive load is applied at a constant rate until failure, which ideally occurs as interlaminar shear.
-
Data Acquisition: The maximum load at failure is recorded.
-
Calculation: ILSS is calculated based on the maximum load and the specimen's cross-sectional area.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer matrix transitions from a rigid to a more rubbery state.
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature, providing information on its thermal stability and degradation temperature.
Conclusion: Making an Informed Decision
The choice between epoxy-functional and amino-functional silanes is highly dependent on the specific performance requirements of the composite material.
-
For applications demanding the highest mechanical performance and thermal stability, amino-functional silanes are generally the superior choice. Their ability to form strong covalent bonds with the epoxy matrix and potentially catalyze the curing reaction at the interface leads to enhanced stress transfer and a more robust interphase.
-
Epoxy-functional silanes are a viable option where good, but not necessarily maximum, performance is required. They offer good compatibility with the epoxy matrix and can provide a significant improvement in adhesion over untreated fibers.
Researchers and drug development professionals utilizing composite materials in their applications should carefully consider these performance trade-offs. For critical applications where material failure is not an option, the enhanced performance offered by amino-functional silanes may justify their selection. However, for less demanding applications, epoxy-functional silanes can provide a cost-effective solution for improving composite properties. It is always recommended to conduct specific experimental evaluations using the intended composite system to validate the optimal silane choice for a given application.
References
Safety Operating Guide
Proper Disposal of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane (CAS No. 2897-60-1). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
This compound is a reactive substance that requires careful handling during disposal. It is known to cause skin and eye irritation and may cause an allergic skin reaction.[1] The primary hazard associated with its disposal is its reactivity, particularly with water, which leads to hydrolysis of the ethoxy groups to form silanol groups.[2] This reactivity must be safely managed to prevent uncontrolled reactions.
I. Immediate Safety Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Work Area: All operations must be performed in a certified chemical fume hood with the sash positioned as low as possible.
-
Personal Protective Equipment (PPE):
-
Fire-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile rubber). Always inspect gloves for integrity before use.
-
Long pants and closed-toe shoes.
-
-
Emergency Preparedness:
-
An operational safety shower and eyewash station must be immediately accessible.
-
A Class B (for flammable liquids) or Class ABC multipurpose fire extinguisher should be nearby.
-
All personnel involved in the disposal process must be familiar with the facility's emergency procedures.
-
II. Disposal Procedure: Controlled Neutralization
This procedure involves a two-step process to safely neutralize the reactivity of this compound through controlled hydrolysis.
A. Materials Required:
-
Inert gas supply (Argon or Nitrogen)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a bubbler.
-
Ice bath
-
Isopropanol (reagent grade)
-
Water (distilled or deionized)
-
Dilute hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
B. Step-by-Step Experimental Protocol:
-
Inert Atmosphere Setup:
-
Assemble the three-neck flask with a stir bar, dropping funnel, and condenser in the fume hood.
-
Purge the entire system with an inert gas (argon or nitrogen) to remove air and moisture.
-
-
Preparation of Quenching Solution:
-
In a separate flask, prepare a solution of 10% water in isopropanol. For example, add 10 mL of water to 90 mL of isopropanol. The isopropanol will help to solubilize the silane and control the reaction rate.
-
-
Dilution of this compound:
-
Under an inert atmosphere, dilute the this compound waste with an equal volume of dry isopropanol. This reduces the concentration and helps to moderate the reaction.
-
-
Controlled Hydrolysis:
-
Place the three-neck flask in an ice bath to manage the exothermic reaction.
-
With vigorous stirring, slowly add the diluted silane solution from the dropping funnel to the isopropanol/water mixture in the flask.
-
Maintain a slow addition rate to control the temperature and any gas evolution. The reaction will hydrolyze the ethoxy groups to ethanol and silanol groups. The epoxide ring may also open under these conditions.
-
-
Completion of Hydrolysis:
-
Once the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for at least one hour to ensure the hydrolysis is complete.
-
-
Neutralization:
-
Slowly and carefully add a saturated sodium bicarbonate solution to the reaction mixture to neutralize any acidic byproducts.
-
Monitor the pH of the solution using pH paper or a pH meter, aiming for a final pH between 6 and 8. Be prepared for gas evolution (CO₂).
-
-
Final Waste Disposal:
-
The resulting neutralized solution contains ethanol, isopropanol, hydrolyzed silane products, and salts. This mixture should be collected in a properly labeled hazardous waste container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office.[3][4][5] Clearly label the container with all constituents.
-
III. Decontamination of Laboratory Equipment
Proper decontamination of all equipment used in the disposal process is crucial to ensure safety and prevent cross-contamination.
A. Materials Required:
-
Appropriate cleaning agent (e.g., laboratory detergent, acetone)
-
Paper towels or absorbent pads
-
Labeled hazardous waste bags for solid waste
B. Decontamination Protocol:
-
Initial Rinse:
-
Rinse all glassware and equipment that came into contact with this compound with acetone to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
-
Cleaning:
-
Final Rinse and Drying:
-
Rinse the cleaned equipment with deionized water.
-
Allow the equipment to air dry completely in a well-ventilated area or use an oven if appropriate.
-
-
Disposal of Contaminated Materials:
-
All contaminated disposables, such as gloves, paper towels, and absorbent pads, must be collected in a labeled hazardous waste bag and disposed of through your institution's EHS office.[8]
-
IV. Data Presentation
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 2897-60-1 |
| Molecular Formula | C11H24O4Si |
| Primary Hazards | Skin and eye irritant, potential skin sensitizer, reactive with water. |
| Disposal Method | Controlled hydrolysis followed by neutralization. |
| Final pH of Waste | 6 - 8 |
| PPE Requirement | Fire-resistant lab coat, chemical splash goggles, face shield, chemical-resistant gloves. |
V. Mandatory Visualization
References
- 1. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 2. Epoxy Silane Polymer MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 3. eu.prosetepoxy.com [eu.prosetepoxy.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. wolverinecoatings.com [wolverinecoatings.com]
Personal protective equipment for handling Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane (CAS No. 2897-60-1). The following procedures are designed to ensure the safety of all laboratory personnel by providing clear, step-by-step guidance. Adherence to these protocols is critical due to the chemical's hazardous properties, including being a skin, eye, and respiratory irritant, a potential skin sensitizer, and a combustible liquid that reacts with moisture.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. All personnel must be trained in the proper use and limitations of their protective equipment.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting and meet ANSI Z87.1 standards. A face shield should be worn over the goggles to provide additional protection against splashes. Contact lenses should not be worn when handling this chemical. |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Since specific breakthrough time data for this compound is not readily available, it is best practice to double-glove and change gloves immediately upon any sign of contamination or after a maximum of one hour of use.[1] |
| Laboratory Coat | A flame-retardant lab coat should be worn over personal clothing. Ensure the lab coat is fully buttoned. | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and the entire foot to prevent any skin exposure. | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if there is a potential for inhalation exposure. All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation. |
Operational Plan
All operations involving this compound must be conducted within a certified chemical fume hood to control vapor exposure. An emergency eyewash station and safety shower must be readily accessible.
1. Pre-Operational Checks:
-
Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Confirm that an emergency eyewash station and safety shower are unobstructed and operational.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., absorbent pads, dry sand) and a Class B fire extinguisher readily available.
-
Remove all ignition sources from the immediate work area.
2. Handling Procedure:
-
Don all required PPE before entering the designated handling area.
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
Carefully open the container, avoiding splashes or the generation of aerosols.
-
Dispense the required amount of the chemical slowly and carefully.
-
Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.
-
Avoid contact with skin, eyes, and clothing.[2]
3. Post-Handling:
-
Tightly seal the chemical container and any waste containers.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Wash hands and forearms thoroughly with soap and water after removing PPE.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
1. Waste Segregation:
-
Collect all liquid waste containing this chemical in a dedicated, clearly labeled, and sealed container.
-
Collect all solid waste (e.g., contaminated gloves, absorbent pads, paper towels) in a separate, clearly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the primary hazards on the label: "Combustible," "Skin Irritant," "Eye Irritant," "Skin Sensitizer," "Reacts with Water."
3. Storage and Removal:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from sources of ignition and moisture.
-
Arrange for waste removal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.
Safety and Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
